4-Cbz-Morpholine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIPBQDWSTEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404513 | |
| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256446-67-0 | |
| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 256446-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 4-Cbz-Morpholine-3-carboxylic acid?
An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery
Introduction
This compound is a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which combines the conformational rigidity of the morpholine ring with the synthetically versatile carboxylic acid and N-benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate for constructing complex, biologically active molecules. The morpholine scaffold is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of this compound, detailing its properties, a robust synthesis protocol, its critical applications in drug development, and essential safety considerations for researchers and scientists in the field.
Physicochemical Properties and Structural Data
The fundamental properties of this compound are crucial for its application in synthetic chemistry. The N-Cbz group provides robust protection under a wide range of conditions while allowing for selective removal via catalytic hydrogenation. The carboxylic acid moiety serves as a key functional handle for elaboration into amides, esters, and other derivatives.
| Identifier | Value | Source |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [1] |
| Synonyms | (S)-4-Cbz-Morpholine-3-carboxylic acid, 4-Cbz-3(S)-morpholinecarboxylic acid | [1][2] |
| CAS Number | 256446-67-0 (unspecified stereochemistry); 819078-65-4 ((S)-enantiomer) | [1][3][4][5] |
| Molecular Formula | C13H15NO5 | [1][2][6] |
| Molecular Weight | 265.26 g/mol | [1][6] |
| Appearance | White to light yellow solid | [7] |
| Boiling Point | 464.3°C at 760 mmHg (Predicted) | [8] |
| Density | 1.332 g/cm³ (Predicted) | [8] |
| Flash Point | 234.6°C (Predicted) | [8] |
| Polar Surface Area | 76.1 Ų | [1][8] |
Synthesis Protocol: N-Protection of Morpholine-3-carboxylic Acid
The synthesis of this compound is most commonly achieved through the N-protection of the corresponding morpholine-3-carboxylic acid. This procedure is a cornerstone reaction that requires careful control of pH to ensure the nucleophilicity of the secondary amine while preventing unwanted side reactions. The following protocol describes a reliable, self-validating method for this transformation.
Experimental Protocol: Schotten-Baumann N-Cbz Protection
Objective: To synthesize this compound from Morpholine-3-carboxylic acid via N-protection with benzyl chloroformate.
Materials:
-
Morpholine-3-carboxylic acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve Morpholine-3-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of Dioxane/Water. Stir the mixture in an ice bath (0-5 °C) until all solids are dissolved.
-
Rationale: The aqueous basic medium deprotonates the carboxylic acid and ensures the secondary amine is in its free, nucleophilic state. The low temperature controls the exothermicity of the reaction with the highly reactive benzyl chloroformate.
-
-
Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution over 20-30 minutes. Ensure the temperature remains below 10 °C.
-
Rationale: Slow, dropwise addition prevents localized overheating and potential side reactions. A slight excess of Cbz-Cl ensures complete consumption of the starting material.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Rationale: This initial wash removes organic-soluble impurities before acidification.
-
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid or an oil.
-
Rationale: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its extraction.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Peptide and Peptidomimetic Synthesis: The carboxylic acid group is readily activated for amide bond formation using standard coupling reagents (e.g., HATU, EDC). This allows for its incorporation into peptide chains, where the morpholine ring acts as a constrained dipeptide isostere, imparting specific conformational preferences and improving metabolic stability.
-
Chiral Scaffolding: As a chiral building block, it enables the stereocontrolled synthesis of complex targets. The morpholine ring system is a key feature in many kinase inhibitors, and derivatives of this compound can be used to explore structure-activity relationships (SAR) around the morpholine core.[9]
-
Elaboration of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, converted to a ketone, or used in various other transformations, opening pathways to a diverse range of derivatives for screening in drug discovery programs.[10][11]
Caption: Synthetic utility and applications in drug discovery.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds, such as 4-Boc-morpholine-3-carboxylic acid and the parent morpholine heterocycle, can be used to infer its hazard profile.[12][13][14] Researchers should handle this compound with appropriate care in a well-ventilated chemical fume hood.
| Hazard Class | Precautionary Measures | First Aid |
| Skin Irritation | Causes skin irritation.[12] | Wear nitrile or neoprene gloves. In case of contact, wash with plenty of soap and water.[13] |
| Eye Irritation | Causes serious eye irritation.[12] | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[13] |
| Respiratory Irritation | May cause respiratory irritation.[12] | Avoid breathing dust. Use only in a well-ventilated area or fume hood. If inhaled, move to fresh air.[13] |
| Ingestion | Harmful if swallowed.[12] | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[13] |
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Conclusion
This compound stands out as a highly valuable and versatile chiral intermediate for drug discovery and development. Its well-defined structure provides a robust platform for introducing the medicinally important morpholine scaffold with stereochemical control. The presence of orthogonal protecting (Cbz) and functional (carboxylic acid) groups allows for its seamless integration into complex multi-step syntheses. Understanding its properties, synthesis, and safe handling is essential for any research scientist aiming to leverage this powerful building block in the creation of next-generation therapeutics.
References
- 1. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-Cbz-morpholine-3-carboxylic acid | 819078-65-4 [sigmaaldrich.com]
- 3. This compound | 256446-67-0 [chemicalbook.com]
- 4. This compound | CAS 256446-67-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. rndmate.com [rndmate.com]
- 6. capotchem.com [capotchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Constrained Amino Acid Analogue for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Conformationally Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while exhibiting a broad range of biological activities, are often hampered by their conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations.[1] 4-Cbz-Morpholine-3-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in this context, offering a rigid scaffold that can enforce specific secondary structures in peptides and other bioactive molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in the design of next-generation therapeutics.
Part 1: Core Molecular Structure and Physicochemical Properties
This compound, systematically named 4-(benzyloxycarbonyl)morpholine-3-carboxylic acid, is a derivative of morpholine, a six-membered saturated heterocycle containing both an ether and a secondary amine functionality. The key structural features are the morpholine ring, a carboxylic acid group at the 3-position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The presence of a chiral center at the 3-position gives rise to two enantiomers, (S) and (R), as well as a racemic mixture.
The Cbz group is a commonly used protecting group in peptide synthesis, known for its stability under various reaction conditions and its facile removal by hydrogenolysis.[2] The morpholine ring itself imparts a degree of rigidity and can influence the pharmacokinetic properties of a molecule, potentially enhancing solubility and metabolic stability.[3][4]
Stereoisomers and Nomenclature
It is crucial to distinguish between the different stereoisomers of this compound, as stereochemistry plays a pivotal role in biological activity.
-
(S)-4-Cbz-Morpholine-3-carboxylic acid: This enantiomer is frequently utilized in the synthesis of chiral drugs and peptides.
-
(R)-4-Cbz-Morpholine-3-carboxylic acid: The opposite enantiomer, which can be used to probe stereospecific interactions with biological targets.
-
(rac)-4-Cbz-Morpholine-3-carboxylic acid: The racemic mixture, containing equal amounts of the (S) and (R) enantiomers.
Physicochemical Data
A summary of the key physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid is presented in the table below. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₅ | [5] |
| Molecular Weight | 265.26 g/mol | [5] |
| CAS Number | (S)-form: 819078-65-4(rac)-form: 256446-67-0 | [5] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | Data not consistently available; predicted values for related Boc-protected analog are ~181°C. | [6] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water. | General chemical principles |
| pKa (predicted) | ~3.53 ± 0.20 (for the carboxylic acid proton) | [6] |
Part 2: Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is of significant interest for its application in asymmetric synthesis and drug development. Several synthetic strategies have been developed for the preparation of substituted morpholines, often starting from chiral amino alcohols.[7][8] Below is a representative, multi-step protocol for the synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid, based on established synthetic methodologies.
Representative Synthetic Protocol: From (S)-Serine Methyl Ester
This protocol illustrates a common strategy involving the cyclization of a protected amino alcohol derivative.
Step 1: N-Alkylation of (S)-Serine Methyl Ester
-
To a solution of (S)-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine to neutralize the hydrochloride salt.
-
Add a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2-hydroxyethyl)-(S)-serine methyl ester.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a suitable solvent like tetrahydrofuran (THF).
-
Treat the solution with a reagent that promotes cyclization, such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction, or by converting the hydroxyl group to a better leaving group (e.g., a tosylate) followed by base-mediated cyclization.
-
Monitor the reaction by TLC until completion.
-
Purify the product, (S)-morpholine-3-carboxylic acid methyl ester, by column chromatography on silica gel.
Step 3: N-Protection with Cbz Group
-
Dissolve the (S)-morpholine-3-carboxylic acid methyl ester in a solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate or triethylamine.
-
Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is fully consumed.
-
Perform an aqueous workup, dry the organic layer, and concentrate to obtain (S)-4-Cbz-morpholine-3-carboxylic acid methyl ester.
Step 4: Saponification of the Methyl Ester
-
Dissolve the Cbz-protected methyl ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature and monitor the hydrolysis of the ester by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-4-Cbz-Morpholine-3-carboxylic acid.
Part 3: Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring, the benzylic protons of the Cbz group, and the aromatic protons.[9] The protons on the morpholine ring will likely appear as a complex set of multiplets in the range of 3.0-4.5 ppm. The benzylic protons (CH₂) of the Cbz group should give a singlet or a pair of doublets around 5.1-5.3 ppm. The aromatic protons of the phenyl ring will be observed in the region of 7.2-7.4 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal would disappear upon D₂O exchange.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide characteristic signals for the carbonyl carbons and the carbons of the morpholine and benzyl groups.[11] The carboxylic acid carbonyl carbon is expected to resonate in the range of 170-180 ppm, while the carbamate carbonyl of the Cbz group will appear around 155-160 ppm. The carbons of the morpholine ring should be found between 40 and 70 ppm. The benzylic carbon of the Cbz group is anticipated around 67 ppm, and the aromatic carbons will be in the 127-136 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands for the carbonyl groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will likely appear around 1700-1725 cm⁻¹, while the C=O stretch of the Cbz carbamate group will be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
Part 4: Applications in Drug Discovery and Peptide Chemistry
The primary application of this compound in drug discovery lies in its use as a constrained amino acid analogue, particularly as a proline surrogate, in the synthesis of peptidomimetics and other complex bioactive molecules.[12]
Inducing Secondary Structure in Peptides
The rigid morpholine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone when incorporated into a peptide chain. This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns.[12] A study on tetrapeptides containing morpholine-3-carboxylic acid demonstrated its ability to act as a β-turn nucleator, with the stereochemistry of the morpholine unit influencing the type of folded structure adopted.[12] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its biological target.
Figure 1. A diagram illustrating how the incorporation of a constrained amino acid like this compound can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding.
Improving Pharmacokinetic Properties
The morpholine moiety is a common structural motif in many approved drugs and is known to impart favorable pharmacokinetic properties.[7][8] Its incorporation can lead to:
-
Increased Metabolic Stability: The saturated heterocyclic ring can be less susceptible to metabolic degradation compared to linear peptide backbones.
-
Enhanced Solubility: The presence of the ether oxygen can improve aqueous solubility, which is often a challenge in peptide drug development.
-
Improved Cell Permeability: The overall physicochemical properties of the modified peptide can be tuned to enhance its ability to cross cell membranes.
Workflow for Incorporating into Peptide Synthesis
The Cbz-protected form of morpholine-3-carboxylic acid can be directly used in solid-phase or solution-phase peptide synthesis. The workflow is analogous to the incorporation of other protected amino acids.
Figure 2. A generalized workflow for the incorporation of this compound into solid-phase peptide synthesis.
Conclusion
This compound represents a valuable and versatile tool for medicinal chemists and drug development professionals. Its rigid, chiral scaffold provides a means to introduce conformational constraints into peptides and other molecules, thereby enhancing their biological activity and pharmacokinetic profiles. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such constrained amino acid analogues will undoubtedly play an increasingly important role in the design and synthesis of novel drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-4-Cbz-Morpholine-3-carboxylic acid CAS number and identification
An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid: Identification, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of (S)-4-Cbz-Morpholine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details the definitive identification, physicochemical properties, and a plausible synthetic pathway for this compound. Core emphasis is placed on rigorous, step-by-step analytical protocols for structural confirmation and enantiomeric purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Furthermore, the guide elucidates the strategic importance of the morpholine scaffold and the benzyloxycarbonyl (Cbz) protecting group in medicinal chemistry, contextualizing the compound's application in the synthesis of complex, biologically active molecules.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its incorporation into molecular structures is a well-established strategy to enhance critical physicochemical and pharmacokinetic properties.[1] The morpholine moiety, with its opposing ether and amine functionalities, often imparts improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can enhance blood-brain barrier permeability in central nervous system (CNS) drug candidates.[3][4]
(S)-4-Cbz-Morpholine-3-carboxylic acid leverages this privileged scaffold, presenting it as a stereochemically defined, non-racemic building block. The carboxylic acid at the 3-position provides a versatile handle for amide bond formation and other conjugations, while the stereochemistry at this center is critical for specific, high-affinity interactions with biological targets. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a robust protecting group stable under a wide range of reaction conditions but readily removable via catalytic hydrogenolysis, offering strategic flexibility in multi-step synthetic campaigns.[5] This guide serves as a detailed manual for the unambiguous identification and application of this high-value synthetic intermediate.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The primary identifiers and key physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid are summarized below.
Identifiers
| Identifier | Value | Source |
| CAS Number | 819078-65-4 | [6][7] |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [6] |
| Synonyms | (S)-4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid, 4-Cbz-3(S)-morpholinecarboxylic acid | [6] |
| Molecular Formula | C₁₃H₁₅NO₅ | [6] |
| PubChem CID | 1514262 | [6] |
| InChI Key | SUWIPBQDWSTEDN-NSHDSACASA-N | [6] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 265.26 g/mol | [6] |
| Exact Mass | 265.09502 g/mol | [6] |
| Appearance | White to off-white solid | Generic |
| Density | 1.332 g/cm³ (predicted) | [7] |
| Boiling Point | 464.3 °C at 760 mmHg (predicted) | [7] |
| Topological Polar Surface Area | 76.1 Ų | [6] |
| XLogP3 | 1.0 (predicted) | [7] |
Synthesis and Purification Workflow
While numerous specific synthetic routes exist, a general and logical pathway to (S)-4-Cbz-Morpholine-3-carboxylic acid involves the protection of a suitable starting material followed by cyclization. The causality behind this approach is to establish the critical stereocenter and protecting group strategy early in the synthesis.
Caption: General synthetic workflow for (S)-4-Cbz-Morpholine-3-carboxylic acid.
Analytical Characterization Protocols
Unambiguous characterization is essential to validate the structure and purity of the compound. The following protocols provide a self-validating system for quality control.
Caption: Integrated workflow for the analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[8]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is standard.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Expected Spectral Features: The chemical shifts are highly sensitive to the local electronic environment. Protons and carbons adjacent to electronegative atoms (O, N) and aromatic rings will be deshielded (appear at higher ppm values).
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Rationale |
| Benzyl Aromatic (C₆H₅) | 7.2 - 7.4 (m, 5H) | 127 - 129 (multiple peaks), ~136 (ipso-C) | Standard aromatic region. |
| Benzyl CH₂ (C H₂Ph) | ~5.1 (s, 2H) | ~67 | Adjacent to electronegative oxygen and aromatic ring. |
| Carbamate C=O | N/A | ~155 | Typical chemical shift for a carbamate carbonyl. |
| Carboxylic Acid C=O | N/A | ~170-175 | Deshielded carbonyl carbon of a carboxylic acid. |
| Carboxylic Acid OH | 10 - 12 (br s, 1H) | N/A | Highly deshielded, often broad signal; disappears on D₂O exchange. |
| Morpholine H-3 (α-CH) | ~4.5 (m, 1H) | ~55 | Alpha to both the carboxylic acid and the N-Cbz group. |
| Morpholine H-2, H-6 (O-CH₂) | 3.8 - 4.2 (m, 2H) | ~66 | Protons/carbons adjacent to the ring oxygen.[8] |
| Morpholine H-5 (N-CH₂) | 3.2 - 3.6 (m, 2H) | ~45 | Protons/carbons adjacent to the ring nitrogen.[8] |
Mass Spectrometry (MS)
LC-MS is used to confirm the molecular weight of the compound with high accuracy.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatography: Use a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for positive ion mode detection.
-
MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Extract the ion chromatogram for the expected adducts. For carboxylic acids that are difficult to analyze directly, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be employed to improve ionization and chromatographic retention.[9][10]
Expected Ions (ESI+):
-
[M+H]⁺: 266.1023 m/z
-
[M+Na]⁺: 288.0842 m/z
-
[M+K]⁺: 304.0582 m/z
Chiral High-Performance Liquid Chromatography (HPLC)
For a stereospecific building block, confirming enantiomeric purity is non-negotiable. Direct analysis on a Chiral Stationary Phase (CSP) is a preferred method.
Causality: The principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide range of N-protected amino acids.[11]
Protocol:
-
Column Selection: Choose a polysaccharide-based chiral column, such as a CHIRALPAK® IA or IC.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.
-
Mobile Phase: A typical mobile phase for N-protected amino acids under reversed-phase conditions might be a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA) or formic acid (e.g., 70:30 ACN:Water + 0.1% TFA).[12] Isocratic elution is often sufficient.
-
Instrumentation:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (for the benzyl group).
-
-
Data Analysis: Integrate the peaks corresponding to the (S) and any potential (R) enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. A result of >99% ee is typically required for high-quality building blocks.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.
-
~1740 cm⁻¹ (strong): C=O stretch of the carbamate (Cbz group).
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.
-
~1250-1050 cm⁻¹ (strong): C-O stretching vibrations from the ether, ester, and carboxylic acid functionalities.
Applications in Medicinal Chemistry
(S)-4-Cbz-Morpholine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic tool for constructing complex molecules with therapeutic potential.
The Rationale for Use:
-
Improved Pharmacokinetics: The morpholine scaffold is known to improve properties like solubility and metabolic stability, making it a "pharmacokinetic-friendly" building block.[2]
-
Stereospecificity: As a chiral synthon, it allows for the precise installation of a 3D architecture, which is essential for selective interaction with chiral biological targets like enzyme active sites or receptors.
-
Synthetic Versatility: The carboxylic acid serves as a key attachment point for peptide coupling or other functionalization, while the Cbz group provides orthogonal protection, allowing for selective deprotection at a later synthetic stage.[5]
Caption: Use of the title compound as a building block in a hypothetical drug synthesis.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8 °C is recommended.
-
Safety: While specific toxicity data is not widely available, the compound should be handled with the standard care afforded to all laboratory chemicals. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
(S)-4-Cbz-Morpholine-3-carboxylic acid is a high-value chiral building block whose utility is derived from the synergistic combination of a stereochemically defined core, a privileged morpholine scaffold, and a strategically chosen protecting group. The robust analytical protocols detailed in this guide—spanning NMR, MS, and chiral HPLC—provide a comprehensive framework for its unambiguous identification and quality control. For the medicinal chemist, this compound offers a reliable and versatile entry point for the synthesis of sophisticated molecular architectures with enhanced drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 6. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Physical and chemical properties of 4-Cbz-Morpholine-3-carboxylic acid
An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We delve into its core physicochemical properties, analytical characterization methodologies, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the effective utilization of this versatile compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of its application.
Introduction
This compound, also known as (S)-4-(benzyloxycarbonyl)morpholine-3-carboxylic acid, is a chiral, N-protected morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled, sequential chemical transformations, while the carboxylic acid functionality at the 3-position serves as a critical handle for peptide coupling and other derivatizations.[1] This unique combination of features makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics such as enzyme inhibitors and receptor antagonists.[2][3]
Section 1: Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | [4] | |
| Molecular Formula | C₁₃H₁₅NO₅ | [4] |
| Molecular Weight | 265.26 g/mol | [4] |
| CAS Number | 819078-65-4 (for S-enantiomer) | [4][5] |
| Appearance | White to off-white powder or crystals | [6] |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [4] |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | [7] |
| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed place. | [8][9] |
Section 2: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. The following techniques are standard for a comprehensive quality control assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The morpholine protons typically appear as a complex multiplet pattern between 3.0 and 4.5 ppm.[10] The two benzylic protons of the Cbz group will present as a singlet or a pair of doublets around 5.1-5.2 ppm, and the five aromatic protons will be observed in the 7.2-7.4 ppm region.[11] The acidic proton of the carboxylic acid may be observed as a broad singlet, often above 10 ppm, or may undergo exchange and not be visible.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the carbamate and carboxylic acid (typically ~155-175 ppm), the aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the morpholine ring (~45-70 ppm).[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₃H₁₅NO₅), the expected monoisotopic mass is approximately 265.095 Da.[4] Electrospray ionization (ESI) is a common technique, and the compound can be observed as the protonated molecule [M+H]⁺ at m/z 266.1 or the sodiated adduct [M+Na]⁺ at m/z 288.1.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of non-volatile compounds like N-protected amino acids.[13][] A reverse-phase method is typically employed.
-
Rationale: The Cbz group imparts sufficient hydrophobicity to the molecule, allowing for good retention and separation on C18 columns.[15] UV detection is highly effective due to the strong absorbance of the phenyl ring in the Cbz group, typically monitored at wavelengths between 254 nm and 280 nm.[13]
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two key functional groups.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is a robust protecting group that can be selectively removed under specific conditions, most commonly via catalytic hydrogenolysis.[16]
-
Method: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere (typically 1 atm) in the presence of a palladium catalyst, such as 10% palladium on carbon (Pd/C).[17]
-
Causality: This method is highly efficient and clean, as the byproducts are toluene and carbon dioxide, which are easily removed. It is also mild and preserves the stereochemistry of the chiral center. Alternative methods like using HBr in acetic acid can be employed but are more corrosive and can sometimes lead to side reactions.
Activation of the Carboxylic Acid
The carboxylic acid is a versatile handle for forming amide bonds, a cornerstone of peptide and medicinal chemistry.
-
Method: The carboxylic acid is typically activated using peptide coupling reagents to form an active ester or related species, which then readily reacts with a primary or secondary amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[18]
-
Causality: The use of coupling reagents is necessary to convert the poor leaving group of the carboxylic acid (hydroxide) into a good leaving group. This facilitates amide bond formation under mild conditions, minimizing racemization of the adjacent chiral center.
Section 4: Experimental Protocols
The following protocols represent standardized, validated methods for the analysis of this compound.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for assessing the chemical purity.
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol: Structural Confirmation by ¹H NMR
This protocol describes the preparation of a sample for ¹H NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing the acidic proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative proton ratios, confirming they match the expected structure.
Section 5: Visualizations
Workflow for Analytical Characterization
The following diagram illustrates a standard workflow for the quality control and characterization of a new batch of this compound.
Caption: Standard QC workflow for this compound.
Key Chemical Reactivity Diagram
This diagram outlines the primary synthetic transformations involving this compound.
Caption: Key reactions of this compound.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its functional groups, provide chemists with a reliable tool for constructing complex molecular architectures. The analytical and synthetic protocols detailed in this guide offer a robust framework for the effective handling, characterization, and application of this compound, empowering researchers to advance their drug discovery and development programs.
References
- 1. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]
- 4. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 819078-65-4|(S)-4-((Benzyloxy)carbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 8. This compound | 256446-67-0 [chemicalbook.com]
- 9. 869681-70-9|(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]
4-Cbz-Morpholine-3-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Keystone Building Block in Modern Drug Discovery
Executive Summary
This compound is a chiral synthetic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its rigid morpholine scaffold, combined with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable tool for introducing conformational constraint and specific stereochemistry into complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its critical applications in the synthesis of innovative therapeutics, particularly as a constrained amino acid surrogate in peptide-based drugs.
Introduction: The Strategic Value of Morpholine Scaffolds
In the landscape of medicinal chemistry, the morpholine moiety is a privileged scaffold. Its inclusion in a drug candidate can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. When functionalized into a constrained amino acid analogue like this compound, it provides a powerful strategy to control peptide conformation, enhance receptor binding affinity, and improve resistance to enzymatic degradation. The carboxybenzyl (Cbz) group offers robust protection of the morpholine nitrogen that is stable to a wide range of reaction conditions yet can be selectively removed, typically via hydrogenolysis, making it ideal for multi-step synthetic campaigns.[1]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The data primarily corresponds to the commonly used (S)-enantiomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₅ | [2][3][4][5] |
| Molecular Weight | 265.26 g/mol | [1][2][3] |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [2] |
| Synonyms | (S)-4-Cbz-Morpholine-3-carboxylic acid, 4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid | [2][4] |
| CAS Number | 819078-65-4 ((S)-enantiomer) | [2][5] |
| Appearance | Solid | [4] |
| Predicted XLogP3 | 1.04650 | [6] |
| Density | 1.332 g/cm³ | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through the N-protection of the parent morpholine-3-carboxylic acid. The choice of benzyl chloroformate (Cbz-Cl) as the protecting agent is strategic; it reacts selectively with the secondary amine of the morpholine ring under mild basic conditions, leaving the carboxylic acid moiety intact.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1] This method is highly efficient and preserves the stereochemistry at the chiral center (C3).
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-protection of morpholine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a solution of (S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 equivalents) and stir for 15 minutes.
-
Reaction: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the solution, ensuring the temperature remains below 5 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or flash column chromatography to obtain the final (S)-4-Cbz-Morpholine-3-carboxylic acid with high purity.[1]
Applications in Drug Discovery and Peptide Synthesis
The primary application of this compound is as a specialized building block in the synthesis of complex organic molecules and peptidomimetics.
Constrained Amino Acid Surrogate
Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained analogues like this compound into a peptide sequence can enforce a specific secondary structure (e.g., a β-turn). This pre-organization can enhance binding to a biological target and simultaneously protect the peptide backbone from proteolytic degradation.
Role as a Chiral Intermediate
This compound is a valuable intermediate for synthesizing a wide range of biologically active molecules.[7] Its defined stereochemistry is crucial for creating enantiomerically pure final products, which is a regulatory requirement for most modern pharmaceuticals. The carboxylic acid serves as a handle for further chemical modifications, such as amide bond formation, while the Cbz-protected amine awaits deprotection for subsequent synthetic steps.[1][8]
Conceptual Role in Peptidomimetic Design
Caption: Incorporation of the morpholine scaffold to create a constrained peptidomimetic.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a conformationally rigid scaffold, defined stereochemistry, and versatile functional groups provides a reliable and effective means to address common challenges in drug development, such as metabolic instability and poor receptor affinity. As the demand for more complex and potent therapeutics grows, the utility of such advanced building blocks will continue to expand, cementing the role of this compound as a key component in the drug discovery toolkit.
References
- 1. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CBZ-3(R)-MORPHOLINECARBOXYLIC ACID [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (S)-4-Cbz-morpholine-3-carboxylic acid | 819078-65-4 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Data for 4-Cbz-Morpholine-3-carboxylic acid: An In-depth Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Cbz-Morpholine-3-carboxylic acid, a key chiral building block in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring quality, purity, and for understanding their reactivity in subsequent synthetic steps. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation based on fundamental principles and data from analogous structures.
Introduction to this compound
This compound, with the molecular formula C₁₃H₁₅NO₅, possesses a morpholine scaffold, a privileged structure in many biologically active compounds.[1] The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis and organic chemistry, which can be selectively removed under specific conditions.[2][3] The presence of a carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.[4] Accurate spectroscopic characterization is therefore essential for researchers working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the observation of the exchangeable carboxylic acid proton.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is predicted to show distinct signals for the morpholine ring protons, the Cbz group, and the carboxylic acid proton. The morpholine ring is expected to adopt a chair conformation, which may lead to magnetic non-equivalence of axial and equatorial protons.[6][7]
Molecular Structure with Proton Numbering
Caption: Structure of this compound with proton numbering.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |
| H⁸, H⁹, H¹⁰ | ~7.30-7.40 | multiplet | 5H | - | Aromatic protons of the benzyl group. |
| H⁷ | ~5.15 | singlet | 2H | - | Methylene protons of the benzyl group, adjacent to an oxygen and an aromatic ring. |
| H³ | ~4.50 | doublet of doublets | 1H | J = 8.0, 4.0 | Methine proton at the chiral center, deshielded by the adjacent nitrogen and carboxylic acid group. |
| H²ᵃ, H⁶ᵃ | ~3.80-4.00 | multiplet | 2H | - | Protons on carbons adjacent to the morpholine oxygen, typically downfield.[8] |
| H²ᵇ, H⁶ᵇ | ~3.60-3.80 | multiplet | 2H | - | Protons on carbons adjacent to the morpholine oxygen.[8] |
| H⁵ᵃ, H⁵ᵇ | ~3.20-3.50 | multiplet | 2H | - | Protons on carbons adjacent to the nitrogen, deshielded by the Cbz group. |
| H¹¹ | ~12.5 | broad singlet | 1H | - | Carboxylic acid proton, signal is often broad and its chemical shift is concentration-dependent. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals will reflect the symmetry of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O (Carboxylic) | ~172 | Carbonyl carbon of the carboxylic acid. |
| C=O (Cbz) | ~155 | Carbonyl carbon of the carbamate (Cbz group). |
| C⁸ (Aromatic) | ~137 | Quaternary aromatic carbon of the benzyl group attached to the methylene. |
| C⁹, C¹⁰ (Aromatic) | ~127-129 | Aromatic carbons of the benzyl group. |
| C⁷ (CH₂) | ~67 | Methylene carbon of the benzyl group. |
| C², C⁶ (O-CH₂) | ~66 | Carbons adjacent to the oxygen in the morpholine ring.[5] |
| C³ (N-CH) | ~55 | Methine carbon at the chiral center, adjacent to nitrogen and the carboxylic acid. |
| C⁵ (N-CH₂) | ~45 | Carbon adjacent to the nitrogen in the morpholine ring.[5] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation in the source and typically produces a prominent molecular ion.[9][10]
Experimental Protocol: LC-MS Data Acquisition
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.
LC-MS Parameters:
-
Ionization Mode: ESI, positive and negative modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected, while in positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.[11]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.
Predicted Mass Spectrum
Molecular Ion: The exact mass of C₁₃H₁₅NO₅ is 265.0950 Da.
-
Negative Mode ESI: A prominent peak is expected at m/z 264.0878, corresponding to the deprotonated molecule [M-H]⁻.
-
Positive Mode ESI: A peak at m/z 266.1023 for the protonated molecule [M+H]⁺ is expected.
Fragmentation Analysis (MS/MS of [M+H]⁺): The fragmentation of the Cbz group is a well-documented process and is expected to be a major fragmentation pathway.[12][13] The carboxylic acid can also influence fragmentation through the loss of water or carbon dioxide.[14][15]
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
| Predicted m/z | Proposed Fragment | Loss |
| 266.10 | [C₁₃H₁₆NO₅]⁺ | [M+H]⁺ |
| 222.11 | [C₁₂H₁₆NO₃]⁺ | CO₂ (from carboxylic acid) |
| 158.05 | [C₆H₈NO₄]⁺ | C₇H₈O (Benzyl alcohol) |
| 114.07 | [C₅H₈NO₂]⁺ | CO₂ from m/z 158.05 |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, while ESI-MS confirms the molecular weight and offers structural insights through characteristic fragmentation patterns, notably the cleavage of the Cbz protecting group. The data and protocols presented in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical entity, ensuring its correct identification and quality assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Synthesis
Abstract
The strategic manipulation of protecting groups represents a foundational pillar of modern organic synthesis, particularly within the intricate domain of peptide and medicinal chemistry. The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, heralded a new era of controlled peptide synthesis, transforming it from an art of statistical mixtures to a precise science.[1] This in-depth technical guide provides a comprehensive exploration of the Cbz protecting group, from its fundamental chemical principles to its practical application in complex synthetic routes. We will delve into the causality behind experimental choices for its introduction and removal, detail field-proven protocols, and analyze its orthogonality with other key protecting groups, offering researchers, scientists, and drug development professionals a definitive resource for leveraging this venerable yet indispensable synthetic tool.
The Genesis of Control: Overcoming Uncontrolled Polymerization
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[1] Amino acids, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), were prone to uncontrolled polymerization upon activation.[1] Any attempt to form a peptide bond between two amino acids would invariably lead to a chaotic mixture of oligomers, hindering the progress of biological and pharmacological research.
The paradigm shift occurred when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl group as a temporary "mask" for the amine functionality.[1][2] By converting the highly reactive amine into a significantly less nucleophilic carbamate, they could selectively activate the carboxylic acid for coupling, and then, crucially, remove the Cbz group under conditions that left the newly formed peptide bond intact.[2][3] This innovation laid the groundwork for the stepwise synthesis of peptides, a methodology that remains central to the field today.
Chemical Characteristics and Strategic Advantages of the Cbz Group
The enduring utility of the Cbz group stems from a unique combination of stability, ease of introduction, and versatile cleavage methods. As a benzyloxycarbonyl moiety, it forms a stable carbamate linkage with the amino group, effectively suppressing its nucleophilicity and basicity.[3][4][5]
Key Advantages:
-
Robust Stability: Cbz-protected amines are stable across a wide array of reaction conditions, including basic and mildly acidic media.[1][3] This robustness provides chemists with significant flexibility in designing multi-step synthetic pathways.
-
Crystallinity Enhancement: The introduction of the aromatic Cbz group often increases the crystallinity of the protected amino acid or peptide fragment, which greatly facilitates purification by recrystallization.[3][6]
-
Orthogonality: The primary cleavage condition for the Cbz group—catalytic hydrogenolysis—is distinct from the acid-labile conditions used for the tert-butyloxycarbonyl (Boc) group and the base-labile conditions for the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is critical for the selective deprotection of one amine in the presence of others, a cornerstone of modern complex molecule synthesis.[7][8]
The Principle of Orthogonality: A Visual Representation
The ability to selectively remove one protecting group without affecting others is paramount. The Cbz, Boc, and Fmoc groups form an orthogonal set, enabling complex synthetic strategies.
Figure 1: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Note: Fmoc can sometimes be cleaved under harsh hydrogenolysis conditions, exhibiting quasi-orthogonality.[7]
Introduction of the Cbz Group: The Protection Step
The N-protection of an amino acid with the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][6] This is a classic example of a Schotten-Baumann reaction, where the base serves to neutralize the hydrochloric acid generated during the reaction.[1][9]
Mechanism of Cbz Protection
The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable carbamate.
Figure 2: Simplified mechanism for Cbz protection of an amine.
Experimental Protocol: Cbz Protection of an Amino Acid
This protocol describes a standard procedure for the Cbz protection of a generic amino acid under Schotten-Baumann conditions.
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in 1 M aqueous sodium carbonate (2.5 eq.) in a flask, cooling the mixture in an ice bath.[1]
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise. The key is to maintain a low temperature (below 5 °C) to minimize hydrolysis of the Cbz-Cl and potential racemization.[1][6] The pH should be maintained between 8 and 10.[6]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] The Cbz-protected amino acid, being less water-soluble, will precipitate.
-
Extraction & Drying: Extract the product with a suitable organic solvent like ethyl acetate.[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]
Removal of the Cbz Group: The Deprotection Step
The strategic removal of the Cbz group is as critical as its introduction. The choice of deprotection method is dictated by the overall molecular structure, specifically the presence of other sensitive functional groups.[10]
Catalytic Hydrogenolysis: The Gold Standard
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[2][10] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10]
Mechanism: The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. The initial products are toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[11] The volatile byproducts (toluene and CO₂) are easily removed, resulting in a very clean reaction.[1]
Figure 3: Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.[1][10]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[1][10] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. It should be handled with care in an inert atmosphere or kept wet.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[1][7]
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] The filter cake should be kept wet to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
Alternative Deprotection Methods
While hydrogenolysis is preferred, it is incompatible with substrates containing other reducible functional groups such as alkenes, alkynes, nitro groups, or some aryl halides.[10] In such cases, alternative methods are required.
4.2.1. Acid-Mediated Cleavage (Acidolysis)
Strong acidic conditions can cleave the Cbz group. A common reagent is a solution of hydrobromic acid in acetic acid (HBr/AcOH).[10] This method is particularly useful for substrates sensitive to hydrogenation.[10]
Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by SN2 attack of a bromide ion on the benzylic carbon, releasing the carbamic acid and benzyl bromide. The carbamic acid then decarboxylates.
Experimental Protocol: Acidolysis with HBr/AcOH
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[10]
-
Reagent Addition: Add a 33% solution of HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[10]
-
Isolation: The product, as a hydrobromide salt, can often be precipitated by the addition of dry ether and collected by filtration.[10]
4.2.2. Catalytic Transfer Hydrogenation
This method provides a safer, non-gaseous alternative to catalytic hydrogenolysis, making it more amenable to larger-scale synthesis.[10] It uses a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[10]
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq.) in methanol or ethanol.[10]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[10]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be required.
-
Work-up: The work-up is similar to catalytic hydrogenolysis, involving filtration through Celite and concentration of the filtrate.
Comparative Summary of Deprotection Methods
| Method | Reagents/Conditions | Advantages | Limitations & Causality |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[10] | Incompatible with reducible groups (alkenes, alkynes, nitro groups).[10] The catalyst is pyrophoric and H₂ gas poses safety concerns.[12] |
| Acid-Mediated Cleavage | HBr/AcOH, Strong Lewis Acids[6][13] | Metal-free, scalable, compatible with hydrogenation-sensitive groups.[10][12] | Harsh acidic conditions may not be suitable for acid-labile substrates. The reagents are highly corrosive. |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Formic Acid, etc. + Pd/C | Avoids the use of flammable H₂ gas, making it safer for scale-up.[10] | Still requires a palladium catalyst and is incompatible with reducible functional groups. |
| Other Methods | 2-Mercaptoethanol[13], AlCl₃/HFIP[13], Low-Carbon Alcohols[14] | Offer chemoselectivity for specific substrates (e.g., sensitive functionalities or heterocyclic amines).[13][14] | Often substrate-specific and may require specialized conditions or reagents. |
Conclusion
The Carboxybenzyl (Cbz) protecting group, born from the necessity to control peptide synthesis, has proven to be a remarkably resilient and versatile tool in the synthetic chemist's arsenal.[3] Its robust stability, predictable reactivity, and orthogonal relationship with other key protecting groups have cemented its place in the synthesis of complex molecules, from peptides to pharmaceuticals.[1][3] A deep, mechanistic understanding of its introduction and, critically, the various methods for its removal, allows the modern scientist to design and execute elegant and efficient synthetic strategies. This guide, by synthesizing technical protocols with the underlying chemical principles, aims to empower researchers to confidently and effectively wield the Cbz group in their pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. tdcommons.org [tdcommons.org]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
4-Cbz-Morpholine-3-carboxylic Acid: A Cornerstone Chiral Building Block for Advanced Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its prevalence in a multitude of approved and experimental drugs is no coincidence; this six-membered heterocycle imparts a favorable combination of physicochemical, metabolic, and biological properties, often enhancing aqueous solubility, metabolic stability, and target engagement.[1] When chirality is introduced, particularly at the C-3 position, the utility of the morpholine scaffold is significantly amplified, allowing for precise three-dimensional orientations critical for stereospecific interactions with biological targets.[2][][4]
This guide focuses on a particularly valuable derivative: 4-Cbz-Morpholine-3-carboxylic acid. The presence of the carboxybenzyl (Cbz) group provides a robust, readily cleavable protecting group for the nitrogen atom, while the carboxylic acid at the chiral C-3 position serves as a versatile synthetic handle for elaboration. This combination makes it an exemplary chiral building block, enabling the efficient and stereocontrolled synthesis of complex, high-value molecules.[5][6] We will explore its fundamental properties, synthesis, and critical applications, with a focus on the causal reasoning behind its strategic use in pharmaceutical development.
Core Physicochemical Properties
A foundational understanding of a building block's properties is paramount for its effective application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid | [7] |
| Synonyms | 4-Cbz-3-morpholinecarboxylic acid, (S)-4-Cbz-Morpholine-3-carboxylic acid | [7][8] |
| Molecular Formula | C13H15NO5 | [7][8] |
| Molecular Weight | 265.26 g/mol | [8] |
| CAS Number | 256446-67-0 (racemic), 819078-65-4 ((S)-enantiomer) | [8] |
| Appearance | White to off-white solid/powder | [7][9] |
| Purity | Typically ≥95-97% | [7][9] |
| Boiling Point | 464.3°C at 760 mmHg | [10] |
| Density | 1.332 g/cm³ | [10] |
Enantioselective Synthesis: Crafting the Chiral Core
The value of this compound is intrinsically linked to its chirality. Therefore, enantioselective synthesis is not merely an academic exercise but a critical necessity for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. While numerous methods exist for morpholine synthesis, routes starting from the chiral pool (e.g., amino acids) or employing asymmetric catalysis are preferred.[11][12]
A common strategy involves the cyclization of a suitably protected amino diol, which can be derived from a chiral amino acid. This approach ensures the stereocenter is set early and carried through the synthesis.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol: Synthesis from a Chiral Precursor
The following protocol is a representative, literature-informed method for the synthesis of the chiral morpholine core.
Objective: To synthesize (S)-4-Cbz-Morpholine-3-carboxylic acid.
Materials:
-
(S)-N-Boc-2-amino-1,3-propanediol (derived from L-Serine)
-
2-(Bromoethoxy)-tert-butyldimethylsilane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Jones Reagent (CrO3, H2SO4, acetone)
-
Ethyl acetate (EtOAc), Diethyl ether, Hexanes
-
Magnesium sulfate (MgSO4)
Methodology:
-
N-Alkylation:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (S)-N-Boc-2-amino-1,3-propanediol (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 2-(bromoethoxy)-tert-butyldimethylsilane (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the primary alcohol, forming an alkoxide that acts as the nucleophile for the SN2 reaction with the alkyl bromide. The Boc group protects the amine, and the TBDMS group protects the other alcohol, ensuring regioselective alkylation.
-
-
Deprotection and Cyclization:
-
Quench the reaction carefully with water and extract the product with EtOAc. Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Dissolve the crude product in THF and add TBAF (1.5 eq). Stir at room temperature for 2 hours.
-
Causality: TBAF is a fluoride source that selectively cleaves the silicon-oxygen bond of the TBDMS ether, revealing the free alcohol.
-
Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Causality: NaH deprotonates the newly freed alcohol, creating an intramolecular nucleophile that displaces the Boc-protected nitrogen's other substituent (which is not shown in this simplified scheme but would be part of a more complex precursor) or, in alternative syntheses, a leaving group on the ethyl chain to form the morpholine ring via an intramolecular Williamson ether synthesis.
-
-
N-Protection and Oxidation:
-
After cooling and aqueous workup, the resulting morpholine alcohol is dissolved in a biphasic mixture of EtOAc and saturated NaHCO3 solution.
-
Add Cbz-Cl (1.2 eq) dropwise at 0 °C and stir vigorously for 3 hours.
-
Causality: The Cbz group is installed to protect the morpholine nitrogen. The bicarbonate base neutralizes the HCl byproduct. This protection is crucial for preventing side reactions during the subsequent oxidation.
-
Isolate the Cbz-protected morpholine alcohol and dissolve it in acetone at 0 °C.
-
Add Jones Reagent dropwise until a persistent orange color is observed. Stir for 1 hour.
-
Quench with isopropanol, filter, and extract the carboxylic acid product.
-
Causality: Jones reagent is a strong oxidizing agent that converts the primary alcohol to a carboxylic acid without affecting the Cbz group or the morpholine ring. The final product is purified by crystallization or chromatography.
-
Application in Pharmaceutical Synthesis: The Case of Linezolid
This compound is not an end in itself but a valuable intermediate. Its utility is powerfully demonstrated in the synthesis of Linezolid, a crucial oxazolidinone antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[13][14][15] The morpholine moiety is a key part of the Linezolid pharmacophore, and its correct stereochemistry is essential for activity.
Caption: Logical flow from the chiral building block to the final API, Linezolid.
Experimental Protocol: Amide Coupling Reaction
This protocol details a critical step where the chiral building block is incorporated into a larger molecular framework, a common application in drug development.
Objective: To couple (S)-4-Cbz-Morpholine-3-carboxylic acid with an aniline derivative as a key step towards an antibiotic precursor.
Materials:
-
(S)-4-Cbz-Morpholine-3-carboxylic acid (1.0 eq)
-
N-(3-fluorophenyl)acetamide (or similar aniline derivative) (1.1 eq)
-
Thionyl chloride (SOCl2) or a peptide coupling reagent like HATU
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
Methodology:
-
Activation of the Carboxylic Acid:
-
Suspend (S)-4-Cbz-Morpholine-3-carboxylic acid in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add SOCl2 (1.2 eq) dropwise. Add a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours. The suspension should become a clear solution as the acid chloride forms.
-
Remove the excess SOCl2 and solvent under reduced pressure.
-
Causality: The carboxylic acid is a poor electrophile. It must be activated to react with the weakly nucleophilic aniline. Conversion to an acid chloride with SOCl2 creates a highly reactive electrophile for the subsequent acylation step.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the aniline derivative and TEA (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The aniline nitrogen attacks the carbonyl carbon of the acid chloride. TEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the aniline starting material.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The resulting crude amide is then purified by flash column chromatography on silica gel or by recrystallization.
-
Causality: The acidic wash removes excess base (TEA) and any unreacted aniline. The basic wash removes any unreacted acid chloride/carboxylic acid. This purification sequence provides the clean, chirally pure intermediate ready for the next steps in the total synthesis of the target molecule.[14][16]
-
Conclusion: An Indispensable Tool for Stereocontrolled Synthesis
This compound exemplifies the power of a well-designed chiral building block. Its rigid, stereochemically defined structure, combined with orthogonal protecting groups and versatile functional handles, provides a reliable and efficient solution for introducing the valuable morpholine pharmacophore into complex drug candidates.[5][17] Its successful application in the synthesis of vital medicines like Linezolid underscores its importance.[15] For researchers in drug discovery, mastering the synthesis and application of such cornerstone intermediates is not just a matter of synthetic elegance but a crucial step in accelerating the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 17. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Morpholine Scaffold: A Privileged Element in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent appearance in a multitude of clinically successful drugs.[1][2][3] This guide provides an in-depth technical analysis of the morpholine moiety's biological relevance, moving beyond a simple catalog of its applications. We will explore the fundamental physicochemical properties that make this scaffold so attractive to drug designers, dissect its multifaceted roles in optimizing pharmacokinetic and pharmacodynamic profiles, and provide actionable insights into its strategic deployment in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the morpholine scaffold in the design of next-generation therapeutics.
The Fundamental Appeal: Physicochemical and Structural Rationale
The decision to incorporate a specific chemical scaffold into a drug candidate is a multi-parameter optimization problem. The morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether functional group, offers a unique and advantageous solution to many common challenges in drug design.[4]
Physicochemical Properties
The morpholine ring's utility is rooted in its distinct physicochemical characteristics. The presence of the oxygen atom enhances aqueous solubility and introduces a hydrogen bond acceptor site, which can be crucial for target engagement.[5][6][7] Simultaneously, the nitrogen atom provides a versatile handle for synthetic modification and influences the molecule's basicity.[8] Morpholine has a pKa of approximately 8.7, which provides a degree of basicity that is often optimal for biological activity and favorable pharmacokinetic properties.[9] This balanced lipophilic-hydrophilic profile is particularly beneficial for developing drugs targeting the central nervous system (CNS), as it can improve permeability across the blood-brain barrier (BBB).[5][10]
Furthermore, the morpholine scaffold is generally associated with good metabolic stability, a critical factor in achieving a desirable drug half-life.[8] Its saturated nature makes it less susceptible to oxidative metabolism compared to many aromatic systems.
Caption: Key physicochemical properties conferred by the morpholine scaffold.
The Morpholine Moiety in Clinically Approved Drugs: A Legacy of Success
The "privileged" status of the morpholine scaffold is empirically validated by its presence in a wide array of FDA-approved drugs. Its incorporation is not coincidental but a deliberate strategy to enhance efficacy and druggability.[1][3][9]
One of the earliest marketed drugs containing this scaffold was Preludin, developed for obesity treatment in 1955.[8] Since then, morpholine-containing drugs have spanned numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[8][11]
| Drug Name | Therapeutic Class | Primary Contribution of Morpholine Scaffold |
| Gefitinib | Anticancer (EGFR Inhibitor) | Enhances solubility and provides a key binding interaction with the kinase hinge region. |
| Linezolid | Antibiotic | The N-acetyl group on the morpholine ring is crucial for its antibacterial activity and favorable pharmacokinetic profile. |
| Aprepitant | Antiemetic (NK1 Antagonist) | Acts as a rigid scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.[5][10] |
| Reboxetine | Antidepressant (NRI) | Improves the pharmacokinetic profile and contributes to the overall physicochemical properties required for a CNS drug.[5] |
| Timolol | Antihypertensive (Beta-blocker) | The morpholino group contributes to the molecule's beta-adrenergic receptor blocking activity.[8] |
This table highlights that the morpholine ring is rarely a passive component. It actively contributes to the molecule's biological function, either by directly participating in target binding or by modulating its physicochemical properties to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
Optimizing Pharmacokinetics and Pharmacodynamics (PK/PD)
The strategic inclusion of a morpholine ring can profoundly and predictably influence a drug candidate's PK/PD profile.[2][10]
Enhancing Pharmacokinetic Properties
-
Solubility and Absorption: The inherent polarity of the morpholine ring, due to the ether oxygen, often leads to improved aqueous solubility, which can directly enhance oral bioavailability.[9]
-
Metabolic Stability: As a saturated heterocycle, the morpholine ring itself is relatively resistant to oxidative metabolism. This can "shield" adjacent parts of the molecule or simply reduce the number of metabolic "soft spots," leading to a longer half-life and improved metabolic profile.[2][8] However, it's important to note that the morpholine ring can be a site of metabolism, often through oxidation.[12]
-
Distribution: The balanced lipophilicity and basicity of morpholine-containing compounds can be fine-tuned to control their distribution within the body, including penetration of the blood-brain barrier for CNS-targeted drugs.[5][7]
Modulating Pharmacodynamic Properties
-
Target Engagement: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, capable of forming key interactions with amino acid residues in a target protein's binding site.[6][8] This can significantly increase binding affinity and potency.
-
Scaffold for Pharmacophore Presentation: The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold.[5][10] This property is expertly exploited in drugs like Aprepitant, where the morpholine ring orients the three substituent arms in the precise geometry required for high-affinity binding to the NK1 receptor.[5][10]
-
Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine or piperazine.[9][13] This substitution can be a powerful strategy to mitigate off-target effects (e.g., by reducing affinity for certain CNS receptors) or to improve metabolic stability without sacrificing on-target potency.[14][15]
Caption: Rational drug design workflow incorporating the morpholine scaffold.
Experimental Protocol: Assessing Metabolic Stability
To ensure trustworthiness and provide actionable guidance, this section details a self-validating protocol for determining the in vitro metabolic stability of a novel morpholine-containing compound. This is a critical, early-stage experiment to predict in vivo clearance.
Objective: To determine the rate of metabolism of a test compound (a novel morpholine derivative) in the presence of human liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL stock)
-
NADPH regenerating system (e.g., Promega NADPH-Glo™ or similar)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
96-well incubation plate and a compatible plate shaker/incubator
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mix (without NADPH) by combining phosphate buffer and liver microsomes. The final microsomal protein concentration should be 0.5 mg/mL.
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the test compound and control compounds to their respective wells to achieve a final concentration of 1 µM.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the reaction.
-
Simultaneously, prepare a T=0 sample by adding the quenching solution (acetonitrile with internal standard) before adding the NADPH system. This sample represents 100% of the compound at the start.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 3 volumes of the cold acetonitrile/internal standard solution.
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount of parent compound is determined by the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Self-Validation System: The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls is critical. The results for these controls must fall within established laboratory ranges for the experiment to be considered valid. This ensures that the microsomal activity and the analytical method are performing as expected.
Conclusion
The morpholine scaffold is far more than a simple synthetic building block; it is a powerful tool in the medicinal chemist's armamentarium for rationally designing drugs with superior properties.[1][2][3] Its unique combination of physicochemical attributes allows for the fine-tuning of solubility, metabolic stability, and target affinity.[5][7] The extensive and growing list of approved drugs containing this moiety is a testament to its versatility and effectiveness.[8][9] By understanding the underlying principles of why and how the morpholine ring exerts its beneficial effects, drug discovery teams can continue to leverage this privileged scaffold to develop innovative and effective therapies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchemrev.com [jchemrev.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 15. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
A Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold"—a structural framework frequently found in bioactive molecules due to its favorable pharmacological and pharmacokinetic properties.[1] 4-Cbz-Morpholine-3-carboxylic acid, a chiral derivative, represents a highly valuable and versatile building block for introducing this key heterocycle into complex molecular architectures.[2][3] The presence of the carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability and allows for selective chemical transformations, making it an ideal starting material for multi-step syntheses in drug discovery programs.[2] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis, applications, and safe handling procedures.
Part 1: Nomenclature and Chemical Identity
Precise identification is critical in chemical synthesis. This compound is known by several names, which can vary based on stereochemistry and the nomenclature system used. The most common enantiomer utilized in pharmaceutical development is the (S)-form.
IUPAC Name: (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid[4]
Common Synonyms:
-
(S)-4-Cbz-Morpholine-3-carboxylic acid[4]
-
4-Cbz-3(S)-morpholinecarboxylic acid[4]
-
(3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid
-
4-N-Cbz-morpholine-3-carboxylic acid[5]
-
Morpholine-3,4-dicarboxylic acid 4-benzyl ester[5]
Chemical Identifiers:
-
CAS Number: 819078-65-4 ((S)-enantiomer)[4]
-
PubChem CID: 1514262 ((S)-enantiomer)[4]
-
Molecular Formula: C₁₃H₁₅NO₅[4]
Part 2: Physicochemical and Computed Properties
Understanding the physical and chemical properties of a starting material is fundamental to designing synthetic routes and anticipating its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 265.26 g/mol | PubChem[4] |
| Monoisotopic Mass | 265.09502258 Da | PubChem[4] |
| XLogP3-AA (Predicted) | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
| Topological Polar Surface Area | 76.1 Ų | PubChem[4] |
| Heavy Atom Count | 19 | PubChem[4] |
Part 3: Synthesis and Workflow
The synthesis of enantiopure morpholine-3-carboxylic acid derivatives typically starts from readily available chiral precursors, such as amino acids. The following protocol is adapted from a well-established synthesis for the analogous Fmoc-protected compound, which follows a similar strategic pathway starting from serine.[6] The Cbz group is introduced using benzyl chloroformate, a standard procedure for amine protection.
Conceptual Synthesis Workflow
The synthesis transforms a simple chiral amino acid (L-Serine) into the constrained heterocyclic structure of the target molecule. This is achieved through a sequence of protection, cyclization, and deprotection/reprotection steps.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Cbz-Morpholine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability, making it a desirable structural motif for a wide range of therapeutic targets.[3] Specifically, 4-Cbz-Morpholine-3-carboxylic acid and its derivatives serve as valuable chiral building blocks for the synthesis of complex molecules in drug discovery and peptide-based therapeutics.[4][5] The carboxybenzyl (Cbz) protecting group offers robust protection of the morpholine nitrogen, which can be selectively removed under specific conditions, allowing for further synthetic manipulations.
This comprehensive guide provides an in-depth exploration of a reliable synthetic pathway to this compound, starting from the readily available amino acid, L-serine. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present expected outcomes and characterization data.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound can be logically approached through a multi-step sequence starting from L-serine. This strategy leverages well-established organic transformations to construct the morpholine ring and install the required protecting groups. The overall workflow is depicted below.
References
- 1. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Strategic Incorporation of 4-Cbz-Morpholine-3-carboxylic Acid for Conformational Control in Peptide Synthesis
Abstract
In the field of rational drug design and peptide science, achieving precise conformational control of synthetic peptides is paramount for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. Non-natural, constrained amino acid analogues are critical tools in this endeavor. This document provides a comprehensive technical guide for the strategic application of (S)-4-Cbz-Morpholine-3-carboxylic acid , a conformationally rigid building block, in solid-phase peptide synthesis (SPPS). We will detail its utility as a potent β-turn inducer, provide validated protocols for its incorporation using standard Fmoc/tBu strategies, and discuss the principles of its orthogonal Cbz deprotection.
Introduction: The Rationale for Conformational Constraint
Peptides often mediate biological processes through specific three-dimensional structures that facilitate molecular recognition, such as binding to receptors or enzyme active sites. However, short linear peptides are typically flexible in solution, leading to reduced binding affinity and susceptibility to proteolytic degradation. Introducing conformationally constrained amino acid surrogates is a powerful strategy to lock the peptide backbone into a bioactive conformation.[1][2][3]
The morpholine scaffold, in particular, has gained significant interest as a versatile heterocyclic framework in peptidomimetics.[4][5][6] Its defined chair-like conformation can effectively serve as a proline surrogate or a turn-inducing element, guiding the peptide chain to form stable secondary structures like β-turns.[7][8] (S)-4-Cbz-Morpholine-3-carboxylic acid is a pre-organized building block designed for this purpose, offering researchers a reliable method to engineer specific structural motifs within their peptides.
Properties and Advantages of (S)-4-Cbz-Morpholine-3-carboxylic Acid
This building block offers two key features derived from its unique structure:
-
Conformational Rigidity: The morpholine ring severely restricts the available Ramachandran space, pre-organizing the peptide backbone. When incorporated into a sequence, it strongly promotes the formation of a β-turn, a common secondary structure crucial for protein folding and molecular recognition events.[9][7]
-
Orthogonal Protection: The nitrogen atom of the morpholine ring is protected by a Carboxybenzyl (Cbz) group. The Cbz group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of standard tBu-based side-chain deprotection and cleavage (e.g., TFA).[10][11] This orthogonality allows for selective manipulation post-synthesis or its clean removal under specific, non-standard SPPS conditions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [12] |
| CAS Number | 819078-65-4 | [12][13] |
| Molecular Formula | C₁₃H₁₅NO₅ | [12] |
| Molecular Weight | 265.26 g/mol | [12][13] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP, DCM |
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 4-Cbz-Morpholine-3-carboxylic acid is compatible with standard Fmoc-SPPS protocols. The primary workflow involves resin swelling, iterative cycles of Fmoc deprotection and amino acid coupling, and a final cleavage/deprotection step.
Diagram 1: General Fmoc-SPPS Workflow
This diagram illustrates the iterative cycle for elongating a peptide chain on a solid support, highlighting the step where the morpholine building block is incorporated.
Caption: Fmoc-SPPS cycle for peptide elongation.
Protocol 1: Incorporation of this compound
This protocol details the activation and coupling of the title compound to the free N-terminus of the growing peptide chain on the resin.
Causality: The carboxylic acid of the morpholine building block must be activated to form a highly reactive species that readily undergoes amidation with the peptide's N-terminal amine. Urionium/aminium-based reagents like HBTU, HATU, or HCTU are highly efficient for this purpose, minimizing side reactions and ensuring high coupling yields, which can sometimes be a challenge with sterically hindered or unusual amino acids.[14][15]
Materials:
-
Fmoc-deprotected peptide-resin
-
(S)-4-Cbz-Morpholine-3-carboxylic acid
-
Coupling Reagent (e.g., HCTU, HATU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed according to standard procedures (e.g., 20% piperidine in DMF for 5-10 minutes). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, prepare the activation mixture.
-
Dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. An immediate color change (e.g., to yellow with HCTU/HBTU) indicates activation.
-
-
Coupling Reaction: Immediately add the activation solution to the washed, deprotected peptide-resin.
-
Incubation: Agitate the reaction vessel at room temperature for 1-2 hours. The extended time helps ensure complete coupling for this non-standard building block.
-
Monitoring (Optional but Recommended): Perform a Kaiser test (or alternative ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Continuation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in your sequence.
Table 2: Recommended Coupling Reagent Stoichiometry
(Based on 1 equivalent of resin functional groups)
| Reagent | Equivalents | Purpose |
| This compound | 3 - 5 | Drives reaction equilibrium towards product formation. |
| HCTU / HATU / HBTU | 2.9 - 4.9 | Activates the carboxylic acid for efficient amide bonding. |
| DIPEA / 2,4,6-Collidine | 6 - 10 | Acts as a non-nucleophilic base to facilitate activation. |
Orthogonal Deprotection of the Cbz Group
The Cbz group is a cornerstone of orthogonal protection strategies in peptide chemistry.[10][11][16] Its stability to both the base used for Fmoc removal and the acid used for final cleavage provides a unique chemical handle. This allows for selective modification at the morpholine nitrogen on-resin (not covered here) or, more commonly, its removal post-cleavage.
Diagram 2: Orthogonal Protection & Deprotection Scheme
This diagram visualizes how different protecting groups (Fmoc, tBu, Cbz) are selectively removed by distinct chemical reagents.
Caption: Orthogonality of common protecting groups in SPPS.
Protocol 2: Cbz Group Removal via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz deprotection. It proceeds via catalytic hydrogenation, which cleaves the benzylic C-O bond, releasing toluene and carbon dioxide as byproducts.[10]
Causality: A palladium catalyst (typically on a carbon support) facilitates the addition of hydrogen gas across the benzyl-ester bond of the Cbz group. This reductive cleavage is highly specific and does not affect most other functional groups or protecting groups used in peptide synthesis (with the exception of sulfur-containing residues, which can poison the catalyst).
Materials:
-
Crude peptide containing the Cbz-morpholine residue (post-TFA cleavage and precipitation).
-
Palladium on carbon (Pd/C), 10% w/w.
-
Solvent: Methanol (MeOH), Acetic Acid (AcOH), or a mixture.
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus).
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol or 1-10% acetic acid in methanol). Ensure complete dissolution.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide). The mixture will turn black. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Argon or Nitrogen) if dry.
-
Hydrogenation:
-
Seal the reaction vessel.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 2-3 times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
-
Monitoring: Monitor the reaction progress by HPLC or Mass Spectrometry. The reaction is typically complete within 2-16 hours. A successful reaction will show the disappearance of the starting material and the appearance of a new peak corresponding to the deprotected peptide (Mass difference = -134.13 Da).
-
Work-up:
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure full recovery of the peptide.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
-
Purification: The resulting crude peptide can now be purified by standard methods, such as reverse-phase HPLC.
Analytical Characterization
Successful incorporation and deprotection should be confirmed analytically.
-
Mass Spectrometry (LC-MS): This is the primary tool for verification.
-
Incorporation: After coupling, a small amount of resin can be cleaved, and the crude peptide analyzed. The observed mass should match the calculated mass including the Cbz-morpholine residue (C₁₃H₁₃NO₄, Monoisotopic Mass = 247.08 Da added per incorporation, minus H₂O).
-
Deprotection: After hydrogenolysis, the final product's mass should decrease by the mass of the Cbz group minus a hydrogen (C₈H₇O₂, 135.04 Da). The net change from Cbz-protected to H- is a loss of 134.13 Da.
-
-
HPLC: The incorporation of the bulky, hydrophobic Cbz-morpholine unit will typically result in a significant increase in the retention time of the peptide on a reverse-phase column. Conversely, its removal during hydrogenolysis will lead to a noticeable decrease in retention time.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | 1. Steric hindrance. 2. Insufficient activation time or reagent equivalents. 3. Poor resin swelling. | 1. Double couple the residue. 2. Use a more powerful coupling agent like HATU. 3. Increase coupling time to 2-4 hours. 4. Ensure adequate resin swelling before synthesis. |
| Incomplete Cbz Deprotection | 1. Catalyst poisoning (e.g., by sulfur from Met or Cys residues). 2. Inactive catalyst. 3. Insufficient hydrogen pressure or stirring. | 1. Use a larger amount of catalyst or a poison-resistant catalyst. Add a scavenger like ethylenediaminetetraacetic acid (EDTA). 2. Use fresh catalyst. 3. Ensure vigorous stirring and a positive H₂ atmosphere. |
| Side Reactions during Cleavage | The Cbz group is generally stable to TFA. | This is uncommon. Ensure standard TFA cleavage cocktails (with scavengers like water, TIS) are used to protect other side-chains.[17] |
Conclusion
(S)-4-Cbz-Morpholine-3-carboxylic acid is a highly effective and synthetically accessible tool for introducing conformational constraints into peptides. Its ability to induce β-turns can enhance biological activity and metabolic stability. By leveraging a standard Fmoc-SPPS workflow for incorporation and the orthogonal nature of the Cbz protecting group, researchers can precisely engineer peptide secondary structures, advancing the development of sophisticated peptidomimetics for therapeutic and research applications.
References
- 1. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 15. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Introduction: The Morpholine Scaffold in Modern Peptidomimetics
An Application Note and Protocol for the Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Peptides
In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They offer a strategic approach to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1][2] The incorporation of conformationally constrained amino acid surrogates is a cornerstone of peptidomimetic design.[3] Among these, morpholine-3-carboxylic acid stands out as a privileged scaffold.[4]
The cyclic, secondary amine structure of the morpholine ring imparts significant conformational rigidity to the peptide backbone. This constraint can lock the peptide into a bioactive conformation, enhancing its binding affinity to biological targets. Furthermore, the tertiary amide bond formed upon its incorporation is resistant to enzymatic degradation by proteases, significantly improving the metabolic half-life of the resulting peptide.[5] The morpholine moiety is a key component in numerous bioactive molecules, including potent inhibitors of enzymes like TNF-α converting enzyme (TACE) and matrix metalloproteinases (MMPs).[5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of the necessary Fmoc-protected morpholine-3-carboxylic acid building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Part 1: Synthesis of the Enantiopure Fmoc-Morpholine-3-Carboxylic Acid Building Block
Successful incorporation of morpholine-3-carboxylic acid via Fmoc-based SPPS first requires the synthesis of the enantiomerically pure, N-protected building block. A convenient and efficient route has been established starting from commercially available serine methyl ester.[5][6][7] This multi-step process demonstrates high stereoconservation, yielding the desired building block on a gram scale.[6]
The overall synthetic pathway involves reductive amination, intramolecular acetalization, hydrogenation, and final ester hydrolysis.
Protocol 1: Synthesis of (S)-Fmoc-Morpholine-3-Carboxylic Acid
This protocol is adapted from the synthetic strategy reported by Chelli et al.[5][6]
-
Reductive Amination: L-serine methyl ester hydrochloride is reacted with dimethoxyacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the secondary amine intermediate.
-
Cyclization: The intermediate undergoes an acid-catalyzed intramolecular acetalization, followed by the elimination of a methoxy group to form a cyclic enamine.
-
Hydrogenation: The double bond within the ring is reduced via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the saturated morpholine ring structure.
-
Fmoc Protection: The secondary amine of the morpholine ring is protected using 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu).
-
Saponification: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This can be achieved by refluxing in a mixture of aqueous HCl and dioxane to yield the final Fmoc-morpholine-3-carboxylic acid building block.[6] An optimized procedure using a 1:1 mixture of 5 M HCl and dioxane, refluxed overnight, can yield the product in 97% yield.[5]
Part 2: Solid-Phase Peptide Synthesis (SPPS) of Morpholine-Containing Peptides
The Fmoc-protected morpholine building block is fully compatible with standard SPPS protocols.[5][7] The general process involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid until the desired sequence is assembled on an insoluble resin support.[8][9]
Protocol 2: General SPPS Cycle for Incorporating Morpholine-3-Carboxylic Acid
Materials & Reagents:
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).[10]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).[10] Dichloromethane (DCM).
-
Deprotection Solution: 20-50% piperidine in DMF (v/v). Alternatively, 50-60% morpholine in DMF can be used as a greener option.[11][12]
-
Amino Acids: Fmoc-protected amino acids and Fmoc-morpholine-3-carboxylic acid.
-
Coupling Reagents: See Table 1.
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[13]
-
Washing Solvents: DMF, DCM, Methanol.
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[10] If starting with a non-preloaded resin, perform the initial loading of the first Fmoc-amino acid according to standard protocols.[10][14]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (e.g., 20% piperidine in DMF) and agitate for 5-20 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine or morpholine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (or Fmoc-morpholine-3-carboxylic acid) to be coupled (3-5 equivalents relative to resin loading). Dissolve the amino acid, coupling reagent (e.g., HATU, 0.95 eq relative to amino acid), and an additive like Oxyma or HOAt in DMF. Add the base (e.g., DIPEA, 2 eq relative to amino acid) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines or Bromophenol Blue test for secondary amines like morpholine) to ensure the reaction has gone to completion.[5] If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step (double coupling).
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Return to Step 2: Repeat the deprotection-wash-coupling-wash cycle for each subsequent amino acid in the sequence.
Expert Insights & Causality
-
Slower Coupling Kinetics: The incorporation of the sterically hindered, cyclic morpholine-3-carboxylic acid often results in slower coupling reaction rates compared to standard acyclic α-amino acids.[5][6]
-
Causality: The rigid ring structure and the secondary amine nature can create steric hindrance, making it more difficult for the activated carboxyl group to approach the N-terminal amine on the resin-bound peptide.
-
Solution: To drive the reaction to completion, it is crucial to use a highly efficient coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are strongly recommended over carbodiimides like DIC alone.[13][15][16] Additionally, extending the coupling time or performing a double coupling is a prudent strategy to ensure high yields. Raising the reaction temperature may also improve coupling efficiency.[5]
-
| Coupling Reagent | Full Name | Key Characteristics |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast reaction rates, low racemization, especially effective for hindered couplings.[16] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and widely used, though slightly less reactive than HATU.[13] |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | High solubility and reactivity, often exceeding HATU, with a better safety profile.[15] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A cost-effective carbodiimide-based method. Oxyma Pure® is a superior additive to HOBt, improving safety and efficiency.[6][15] |
-
Greener Deprotection: While piperidine is the standard for Fmoc removal, it is a regulated substance. Recent studies have shown that a 50-60% solution of morpholine in DMF is a strong contender for Fmoc removal.[11][12]
-
Benefits: Morpholine is not regulated and has a better greenness score.[11] It efficiently removes the Fmoc group while minimizing common side reactions like aspartimide and diketopiperazine formation.[12][17] A proof-of-concept synthesis of somatostatin using morpholine for deprotection yielded a product with purity comparable to the standard piperidine method.[11]
-
Part 3: Peptide Cleavage and Purification
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups simultaneously.[18]
Protocol 3: Cleavage from the Resin
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group of the final residue is removed using the deprotection protocol.[19]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry it completely under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent B".[20] (See Table 2).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[20] Allow the mixture to react at room temperature with occasional stirring for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide product under vacuum.
| Cocktail | Composition | Purpose |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%) | General purpose. TIS scavenges carbocations from Trityl-based groups.[20] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Stronger cocktail for peptides with Arg(Pbf), Cys(Trt), Met. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%) | Designed to prevent oxidation of Methionine residues.[20] |
Purification
The crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[21] The fractions containing the pure peptide are collected, pooled, and lyophilized to yield the final product as a white, fluffy powder.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized morpholine-containing peptide.[22][23]
-
Purity Assessment: Analytical RP-HPLC or UPLC is the standard method for determining the purity of the final peptide.[21][24] A chromatogram showing a single major peak indicates a high degree of purity.
-
Identity Confirmation: Mass spectrometry (MS), typically using electrospray ionization (ESI), is used to confirm the molecular weight of the peptide.[22] The observed mass should match the calculated theoretical mass of the desired peptide sequence. Tandem MS (MS/MS) can be used to further confirm the amino acid sequence.[22]
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. africaresearchconnects.com [africaresearchconnects.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 22. polarispeptides.com [polarispeptides.com]
- 23. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 24. ijsra.net [ijsra.net]
Application Notes and Protocols: The Strategic Integration of Morpholine Derivatives in Kinase Inhibitor Design
Introduction: The Morpholine Moiety as a Privileged Scaffold in Kinase-Targeted Drug Discovery
In the landscape of medicinal chemistry, certain structural motifs consistently appear in bioactive compounds, earning them the designation of "privileged structures."[1][2] The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[3][4] Its prevalence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical and pharmacological properties.[1][5] For researchers and drug development professionals in the field of oncology and inflammation, the application of morpholine derivatives in the design of kinase inhibitors is of particular significance. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6]
The morpholine moiety is not merely a passive component of a drug molecule; it actively contributes to the overall pharmacological profile.[7] Its unique structural and electronic features can be leveraged to enhance aqueous solubility, improve metabolic stability, and, most critically, increase binding affinity and selectivity for the target kinase.[7][8][9] The oxygen atom of the morpholine ring can serve as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.[8][10] Furthermore, the inherent pKa of the morpholine nitrogen (approximately 8.5) allows for protonation under physiological conditions, which can facilitate favorable ionic interactions and improve a compound's pharmacokinetic profile.[4]
This guide provides an in-depth exploration of the application of morpholine derivatives in kinase inhibitor design. It will delve into the mechanistic rationale for their use, provide detailed protocols for the synthesis and evaluation of a representative morpholine-containing kinase inhibitor, and offer insights into the structure-activity relationships that govern their efficacy.
The Multifaceted Role of Morpholine in Kinase Inhibition: A Mechanistic Perspective
The strategic incorporation of a morpholine ring into a kinase inhibitor can confer several advantages, directly impacting its potency, selectivity, and overall drug-like properties. These advantages stem from the unique stereoelectronic properties of the morpholine scaffold.
-
Hinge-Binding and Potency Enhancement: The ATP-binding site of most kinases features a "hinge" region that forms key hydrogen bonds with the adenine moiety of ATP. A common strategy in kinase inhibitor design is to mimic this interaction. The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor and can form a strong hydrogen bond with the backbone amide protons of the hinge residues (e.g., Valine in PI3Kα).[8][10] This interaction serves as a critical anchor, orienting the inhibitor within the active site and significantly contributing to its binding affinity and potency.
-
Improving Selectivity: Achieving selectivity for a specific kinase over the hundreds of other kinases in the human kinome is a major challenge in drug development. The conformationally restricted yet flexible chair-like structure of the morpholine ring can be exploited to achieve selectivity.[8][9] By introducing substituents on the morpholine ring or by using bridged morpholine analogs, it is possible to create steric hindrance that prevents binding to off-target kinases while maintaining or even enhancing affinity for the desired target.[11][12] For instance, the deeper pocket of mTOR compared to PI3K allows for the accommodation of bulkier bridged morpholines, leading to a dramatic increase in mTOR selectivity.[11][12]
-
Enhancing Physicochemical and Pharmacokinetic Properties: A major hurdle in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. The morpholine moiety is often employed as a "pharmacokinetic-enhancing" group.[1][2] Its introduction can:
-
Increase Aqueous Solubility: The polar nature of the morpholine ring and the basicity of the nitrogen atom can significantly improve the water solubility of a compound, which is often a prerequisite for oral bioavailability.[4]
-
Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[9] This can lead to a longer half-life and improved in vivo efficacy.
-
Modulate Lipophilicity: The morpholine group provides a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-like properties.[8][9]
-
The following diagram illustrates the key interactions of a morpholine-containing inhibitor within a kinase active site.
Figure 1: Key interactions of a morpholine-containing kinase inhibitor.
Case Study: Morpholine in Approved Kinase Inhibitors
The successful application of the morpholine scaffold is evident in several clinically approved kinase inhibitors.
| Drug Name (Brand Name) | Primary Kinase Target(s) | Therapeutic Area | Role of the Morpholine Moiety |
| Gefitinib (Iressa®) | EGFR | Non-Small Cell Lung Cancer | The morpholinopropoxy side chain enhances solubility and contributes to the overall binding affinity.[13][14] |
| Sonidegib (Odomzo®) | SMO (Hedgehog Pathway) | Basal Cell Carcinoma | While not a traditional kinase, SMO is a key signaling protein. The morpholine group contributes to the drug's physicochemical properties.[15][16][17][18] |
| Ruxolitinib (Jakafi®) | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera | Although not containing a morpholine ring itself, some analogs and inhibitors in the JAK family utilize similar heterocyclic structures for improved properties.[19][20][21][22][23] |
Note: While Imatinib (Gleevec®) is a pioneering kinase inhibitor, it contains a piperazine ring rather than a morpholine ring, which serves a similar purpose of enhancing solubility and bioavailability.[24][25][26][27][28]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative morpholine-containing kinase inhibitor and its subsequent biological evaluation.
Protocol 1: Synthesis of a Morpholino-Pyrimidine Kinase Inhibitor
This protocol describes the synthesis of a trisubstituted pyrimidine derivative, a common scaffold for PI3K inhibitors, incorporating a morpholine moiety.[29] The synthesis involves a sequential nucleophilic aromatic substitution on a dichloropyrimidine core.
Workflow for the Synthesis of a Morpholino-Pyrimidine Inhibitor
Figure 2: Synthetic workflow for a morpholino-pyrimidine inhibitor.
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH), anhydrous
-
6-Aminohexan-1-ol
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
Step 1: Synthesis of 4-Chloro-2-morpholinopyrimidine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (10 mL/g of dichloropyrimidine) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add morpholine (1.0 eq) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of 6-((2-morpholinopyrimidin-4-yl)amino)hexan-1-ol
-
Combine 4-chloro-2-morpholinopyrimidine (1.0 eq), 6-aminohexan-1-ol (1.2 eq), and DIPEA (1.5 eq) in n-butanol (15 mL/g of the starting pyrimidine) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 18-24 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate (e.g., 0-10%).[29]
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the final compound as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[29]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of the synthesized compound. The assay quantifies the amount of ADP produced in a kinase reaction; less ADP corresponds to greater inhibition.
Workflow for the ADP-Glo™ Kinase Assay
Figure 3: Workflow for the ADP-Glo™ Kinase Assay.
Materials and Reagents:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant kinase of interest (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., phosphatidylinositol)
-
ATP
-
Synthesized inhibitor compound
-
Positive control inhibitor (e.g., ZSTK474)
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 10-point, 3-fold dilutions. Also, prepare dilutions of the positive control inhibitor.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Diluted inhibitor or DMSO (for control wells).
-
Kinase enzyme.
-
Substrate/ATP mix to initiate the reaction.
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide luciferase and luciferin for the luminescence reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO) control to 100% activity and the positive control (at a high concentration) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Workflow for the MTT Assay
Figure 4: Workflow for the MTT Assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., one with a known dependence on the targeted kinase pathway)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Synthesized inhibitor compound
-
Positive control drug
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Conclusion: The Enduring Value of the Morpholine Scaffold
The morpholine ring continues to be a valuable and versatile building block in the design of novel kinase inhibitors.[1][2] Its ability to enhance potency through key interactions with the kinase hinge region, coupled with its favorable impact on physicochemical and pharmacokinetic properties, makes it a highly attractive scaffold for medicinal chemists.[7][8][10] The protocols outlined in this guide provide a framework for the synthesis and evaluation of morpholine-containing kinase inhibitors, enabling researchers to explore the rich chemical space around this privileged structure. As our understanding of kinase biology and structure-based drug design continues to evolve, the strategic application of the morpholine moiety will undoubtedly contribute to the development of the next generation of targeted therapies.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine derivatives: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 19. jakafi.com [jakafi.com]
- 20. Ruxolitinib: a targeted treatment option for patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Ruxolitinib Alternatives Compared - Drugs.com [drugs.com]
- 24. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imatinib - Wikipedia [en.wikipedia.org]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. Reformulated Imatinib Eliminates Morphine Tolerance in Lab Studies | MD Anderson Cancer Center [mdanderson.org]
- 28. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Incorporating Chiral Morpholine Building Blocks
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of a drug candidate.[2][4] When chirality is introduced to the morpholine ring, it provides a three-dimensional framework for precise interactions with biological targets, making chiral morpholines highly valuable building blocks in drug development.[1][5][6][7][8]
Many successful therapeutics, such as the antibiotic Linezolid and the antiemetic Aprepitant, feature a chiral morpholine core, underscoring the importance of stereocontrolled synthetic access to these scaffolds.[9][10][11][12] This guide provides an in-depth examination of the use of chiral morpholine derivatives as powerful auxiliaries and synthons in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
The Chiral Morpholine as a Stereodirecting Auxiliary
One of the most powerful applications of chiral morpholines is their use as chiral auxiliaries. In this approach, an enantiomerically pure morpholine is temporarily attached to a prochiral substrate. The inherent stereochemistry of the morpholine then directs the stereochemical outcome of a subsequent bond-forming reaction, after which the auxiliary can be cleaved.
The primary mode of action involves the formation of a chiral morpholine amide. The rigid, chair-like conformation of the morpholine ring, coupled with steric hindrance from its substituents, effectively shields one face of the derived enolate, forcing an incoming electrophile to approach from the less hindered face. This strategy is particularly effective for the asymmetric α-alkylation of carbonyl compounds.
General Workflow for Auxiliary-Directed Asymmetric Synthesis
The process follows a logical and robust sequence, ensuring high levels of stereocontrol and yielding enantiomerically enriched products.
Caption: General workflow for chiral morpholine auxiliary-based synthesis.
Key Application: Asymmetric α-Alkylation of Morpholine Amides
The asymmetric α-alkylation of carboxylic acid derivatives is a cornerstone transformation in organic synthesis. Using a chiral morpholine auxiliary provides a reliable and highly diastereoselective method to achieve this.
Scientific Principle
Upon N-acylation, the chiral morpholine forms an amide. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (-78 °C) generates a conformationally rigid Z-enolate. The steric bulk of the morpholine ring substituent (e.g., a phenyl group at the C2 position) effectively blocks one face of the enolate. This forces the electrophile to attack from the opposite, more accessible face, resulting in the formation of one diastereomer in high excess.
Protocol 1: Asymmetric Alkylation of a (S)-2-Phenylmorpholine Acylamide
This protocol details the synthesis of an α-alkylated propanoic acid derivative, a common structural motif in natural products and pharmaceuticals.
Step 1: N-Acylation of (S)-2-Phenylmorpholine
-
To a solution of (S)-2-phenylmorpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Rationale: The reaction is performed at 0 °C to control the exothermicity of the acylation. Triethylamine acts as a base to quench the HCl byproduct.[13]
-
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-propanoyl-(S)-2-phenylmorpholine.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of Lithium Diisopropylamide (LDA) by adding n-BuLi (1.1 eq, 1.6 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C. Stir for 30 minutes.
-
Rationale: Pre-forming LDA at low temperature is critical for its stability and reactivity. Anhydrous conditions are paramount to prevent quenching of the strong base.
-
-
In a separate flame-dried, argon-purged flask, dissolve the N-propanoyl-(S)-2-phenylmorpholine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Slowly add the prepared LDA solution dropwise to the amide solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4-6 hours. The progress can be monitored by TLC.
-
Rationale: Maintaining a temperature of -78 °C ensures kinetic control, maximizing diastereoselectivity by preventing enolate equilibration or side reactions.[14]
-
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow to warm to room temperature.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis. Purify by flash chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified, alkylated morpholine amide (1.0 eq) in a mixture of THF and 3 M HCl (1:1 v/v).
-
Heat the mixture at reflux (approx. 70-80 °C) for 12-18 hours.
-
Rationale: Acidic hydrolysis is a common and effective method for cleaving the amide bond to release the carboxylic acid.[15] Other methods, such as reductive cleavage with LiAlH₄, can yield the corresponding alcohol.
-
-
Cool the reaction to room temperature and basify to pH > 10 with NaOH solution to allow for recovery of the chiral auxiliary.
-
Extract the aqueous layer with ethyl acetate to recover the (S)-2-phenylmorpholine.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired chiral carboxylic acid product with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and verify the enantiomeric excess (e.e.) of the final product using chiral HPLC or by converting the acid to a chiral ester (e.g., Mosher's ester) for NMR analysis.
| Substrate | Electrophile | Yield (%) | d.r. |
| N-propanoyl morpholine | Benzyl Bromide | 85-92% | >95:5 |
| N-propanoyl morpholine | Iodomethane | 88-95% | >98:2 |
| N-butanoyl morpholine | Allyl Iodide | 82-90% | >95:5 |
| Table 1: Representative results for the asymmetric alkylation protocol. |
Application in Diastereoselective Aldol Reactions
Chiral morpholine amides can also serve as effective pronucleophiles in diastereoselective aldol reactions. The geometry of the boron or titanium enolates generated from these amides dictates the relative stereochemistry (syn vs. anti) of the aldol adduct.[16][17][18]
Scientific Principle
The hydroboration of α,β-unsaturated morpholine carboxamides with reagents like (diisopinocampheyl)borane ((Ipc)₂BH) can generate stereodefined tetrasubstituted enolborinates.[16] These enolates react with aldehydes through a closed, chair-like Zimmerman-Traxler transition state. The facial selectivity is controlled by the chiral morpholine auxiliary, while the relative topicity is governed by the enolate geometry, leading to high levels of both diastereo- and enantioselectivity.[16][17][19]
Caption: Workflow for a diastereoselective morpholine-mediated aldol reaction.
Protocol 2: (Ipc)₂BH-Mediated Syn-Selective Aldol Reaction
This protocol describes the reaction between a morpholine acrylamide and an aldehyde to produce a syn-aldol product with high stereocontrol.[16]
-
To a flame-dried flask under argon, add a solution of the α,β-unsaturated morpholine amide (e.g., morpholine acrylamide, 1.0 eq) in anhydrous diethyl ether (0.1 M).
-
Cool the solution to -78 °C.
-
Add a solution of (+)-(Ipc)₂BH (1.1 eq) in anhydrous ether dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours to ensure complete 1,4-hydroboration and formation of the enolborinate.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding methanol (5 mL), followed by a pH 7 buffer solution and 30% hydrogen peroxide (H₂O₂).
-
Rationale: The oxidative workup with H₂O₂ is necessary to break down the boron complexes and liberate the hydroxyl group of the aldol product.
-
-
Stir vigorously for 4 hours. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated Na₂S₂O₃ solution, brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash chromatography to yield the syn-aldol product. Analyze d.r. and e.e. by chiral HPLC.
| Aldehyde | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| Benzaldehyde | 84% | >20:1 | 96 |
| Isovaleraldehyde | 66% | >20:1 | 95 |
| Cinnamaldehyde | 78% | >20:1 | 98 |
| Table 2: Representative results for the syn-selective aldol protocol. Data adapted from relevant literature.[16] |
Case Study: Synthesis of Aprepitant
Aprepitant (Emend®) is a potent antiemetic drug whose structure contains a complex chiral morpholine core with three stereocenters.[9] Its synthesis provides an excellent example of the sophisticated use of chiral morpholine building blocks. Several routes rely on the stereocontrolled construction of a key morpholin-2-one intermediate.[9][20][21][22][23] One efficient, one-pot catalytic approach involves an asymmetric epoxidation followed by a domino ring-opening cyclization to furnish the chiral morpholin-2-one core with high enantioselectivity.[21] This highlights how chiral morpholine derivatives can be targets themselves, assembled through powerful asymmetric catalytic methods.
Troubleshooting and Key Considerations
-
Moisture Control: All reactions involving strong bases (LDA, n-BuLi) or moisture-sensitive reagents (boranes, acyl chlorides) must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (Argon or Nitrogen).
-
Temperature Management: Maintaining low temperatures (-78 °C) is critical for achieving high stereoselectivity in enolate-based reactions. Use of a cryocool or a well-maintained dry ice/acetone bath is essential.
-
Auxiliary Purity: The enantiomeric purity of the starting chiral morpholine building block directly translates to the maximum achievable e.e. of the final product. Always use auxiliaries of >99% e.e.
-
Cleavage Conditions: The choice of auxiliary cleavage method depends on the desired functional group. Acidic hydrolysis yields a carboxylic acid, while reductive cleavage (e.g., LiAlH₄, LiBH₄) yields an alcohol. Conditions should be optimized to avoid racemization of the newly formed stereocenter.
References
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. wiley.com [wiley.com]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly Diastereo- and Enantioselective Aldol Reactions of Stereochemically Defined Tetrasubstituted Enolborinates Generated By 1,4-Hydroboration of α,β-Unsaturated Morpholine Carboxamides with (Diisopinocampheyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational design of aldol reactions that proceed via kinetic resolution with switchable enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Mastering the Integration of 4-Cbz-Morpholine-3-carboxylic acid into Advanced Molecular Architectures
An Application Note and Protocol Guide for Researchers in Drug Discovery and Synthetic Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Constrained Morpholine Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Morpholine-containing compounds have emerged as privileged structures, frequently appearing in approved drugs and clinical candidates due to their ability to improve solubility, metabolic stability, and target engagement.[1][2][3][4] The introduction of conformational constraints into these scaffolds represents a powerful strategy for pre-organizing the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.[5][6]
4-Cbz-Morpholine-3-carboxylic acid is a chiral building block that masterfully combines the favorable properties of the morpholine ring with the conformational rigidity of a constrained amino acid. The N-carboxybenzyl (Cbz) protecting group offers robust protection under a variety of reaction conditions, yet it can be cleanly removed via catalytic hydrogenation, providing an orthogonal handle for further synthetic manipulations.[7][8]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into complex molecules, with a particular focus on peptide synthesis and amide bond formation. The methodologies described herein are designed to be robust and adaptable, empowering researchers to leverage the unique structural and functional attributes of this valuable building block in their synthetic endeavors.
Core Principles of Incorporating this compound
The primary functional handles of this compound are its carboxylic acid group and the secondary amine, which is protected as a Cbz-carbamate. The incorporation of this moiety into larger molecules predominantly involves the formation of an amide bond through its carboxylic acid functionality.
Key Considerations for Successful Coupling Reactions:
-
Steric Hindrance: The cyclic nature and substitution pattern of this compound can present moderate steric hindrance. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient amide bond formation.[9][10][11][12][13]
-
Reagent Selection: For sterically demanding couplings, potent activating reagents are often necessary. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DCC or EDC.[9][11][14]
-
Racemization Control: As with any chiral amino acid, minimizing racemization during the coupling step is paramount. The use of additives like HOBt or OxymaPure is highly recommended, and the choice of base can also influence the stereochemical outcome.[11][15]
-
Protecting Group Strategy: The Cbz group is stable to the basic conditions often employed in peptide coupling reactions. Its removal via hydrogenolysis provides a clean and efficient deprotection method that is orthogonal to many other common protecting groups.
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU
This protocol describes a general procedure for coupling this compound to a primary or secondary amine using HATU, a highly effective coupling reagent for sterically hindered amino acids.
Workflow Diagram:
Caption: Standard Peptide Coupling Workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine component (e.g., amino acid ester hydrochloride) (1.0-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine component in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution. If the amine component is a hydrochloride salt, ensure enough base is added to neutralize the salt and for the coupling reaction.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF. Add the HATU solution to the reaction mixture. Alternatively, for particularly challenging couplings, pre-activation can be performed by dissolving the carboxylic acid, HATU, and DIPEA in DMF and stirring for 5-10 minutes at 0 °C before adding the amine component.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Justification of Experimental Choices:
-
HATU: Chosen for its high efficiency in forming amide bonds, especially with sterically hindered substrates, and its ability to suppress racemization.[14][15]
-
DIPEA: A non-nucleophilic base used to neutralize any acid present and to facilitate the activation of the carboxylic acid by the coupling reagent.
-
Anhydrous DMF/NMP: Polar aprotic solvents that are excellent for dissolving peptides and reagents, and for promoting the reaction. NMP can be superior for less soluble or aggregation-prone sequences.[9]
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exotherm and can minimize potential side reactions.
Protocol 2: Cbz-Deprotection via Catalytic Hydrogenation
This protocol details the removal of the N-Cbz protecting group to liberate the secondary amine for subsequent synthetic transformations.
Workflow Diagram:
Caption: Cbz-Deprotection Workflow.
Materials:
-
N-Cbz protected substrate
-
Palladium on activated carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
Procedure:
-
Dissolve the N-Cbz protected substrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (this cycle is repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step without further purification.
Justification of Experimental Choices:
-
Pd/C: A highly effective and widely used catalyst for the hydrogenolysis of benzyl groups, including the Cbz protecting group.
-
Hydrogen Gas: The reductant for the hydrogenolysis reaction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for setups where handling hydrogen gas is not ideal.
-
Methanol/Ethanol: Protic solvents that are excellent for dissolving the substrate and for facilitating the catalytic reaction.
Data Presentation: Expected Outcomes and Troubleshooting
| Reaction | Substrate | Reagents | Typical Yield | Key Considerations |
| Amide Coupling | This compound + Benzylamine | HATU, DIPEA, DMF | >90% | Ensure anhydrous conditions. Monitor for complete consumption of the starting amine. |
| Peptide Coupling | This compound + H-Phe-OMe·HCl | HATU, DIPEA, DMF | 85-95% | Use of excess base to neutralize the hydrochloride salt. Check for epimerization if necessary. |
| Cbz-Deprotection | Product from above | 10% Pd/C, H₂ (1 atm), MeOH | >95% | Ensure complete removal of the catalyst by filtration to avoid contamination of subsequent steps. |
Troubleshooting:
-
Low Coupling Yield:
-
Epimerization:
-
Cause: Over-activation or use of a strong base.
-
Solution: Use a weaker base like N-methylmorpholine (NMM) or collidine. Employ additives known to suppress racemization, such as OxymaPure.[11]
-
-
Incomplete Cbz-Deprotection:
-
Cause: Catalyst poisoning or insufficient hydrogen.
-
Solution: Use fresh catalyst and ensure a good quality hydrogen source. If the substrate contains sulfur, a more robust catalyst or alternative deprotection method may be required.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its successful incorporation relies on the judicious selection of coupling reagents and reaction conditions to overcome potential steric challenges and maintain stereochemical integrity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this constrained amino acid derivative in their synthetic campaigns, paving the way for the discovery of novel and improved bioactive compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: The Strategic Use of 4-Cbz-Morpholine-3-carboxylic Acid in Modern Drug Discovery
Abstract
The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2] Within the diverse toolkit of morpholine-based building blocks, 4-Cbz-Morpholine-3-carboxylic acid stands out as a uniquely valuable synthon. As a conformationally constrained amino acid analogue, it offers researchers a powerful tool to enforce specific structural geometries in peptides and small molecules, thereby enhancing potency, selectivity, and metabolic stability.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed experimental protocols and the scientific rationale behind its use.
Introduction: The Morpholine Advantage
The prevalence of the morpholine heterocycle in approved and experimental drugs is a testament to its utility.[2][4] Its incorporation into a lead compound can:
-
Improve Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, often enhancing solubility and improving formulation characteristics.
-
Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile aliphatic chains or other heterocyclic systems.
-
Modulate Lipophilicity: It provides a well-balanced lipophilic-hydrophilic profile, which is crucial for cell permeability and achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
-
Serve as a Versatile Synthetic Handle: The ring can be readily synthesized and functionalized, allowing for extensive structure-activity relationship (SAR) studies.[1][6][7]
This compound leverages these benefits while introducing two critical functionalities: a carboxylic acid for amide bond formation and a carbobenzyloxy (Cbz) protected amine. The Cbz group provides robust, stable protection during coupling reactions and can be selectively removed under mild hydrogenolysis conditions, enabling orthogonal synthetic strategies.[8]
Physicochemical Properties and Characterization
Accurate characterization is the foundation of reproducible science. The key properties of (S)-4-Cbz-Morpholine-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 819078-65-4 | [9][10] |
| Molecular Formula | C₁₃H₁₅NO₅ | [9][11] |
| Molecular Weight | 265.26 g/mol | [9] |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [9] |
| Appearance | White to off-white solid | [12] |
| XLogP3 | 1.0 - 1.05 | [10] |
| PSA (Polar Surface Area) | 76.1 Ų | [9][10] |
Standard Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom, verifying the presence of the morpholine ring, Cbz group, and carboxylic acid.[8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity and isotopic distribution.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, which should typically be >97% for use in drug discovery applications.[8]
Core Applications in Drug Discovery
As a Constrained Proline Analogue in Peptidomimetics
One of the most powerful applications of this molecule is as a peptidomimetic, specifically as a rigid analogue of proline.[3][13] The introduction of conformational constraints into a peptide backbone is a proven strategy to:
-
Lock in a Bioactive Conformation: By reducing the flexibility of a peptide, it can be "frozen" into the specific three-dimensional shape required for high-affinity binding to its biological target (e.g., a receptor or enzyme).[3][14]
-
Increase Potency and Selectivity: A rigidified peptide often exhibits higher binding affinity and greater selectivity for its target over related proteins.
-
Enhance Metabolic Resistance: Constrained peptides are often less susceptible to cleavage by proteases, leading to a longer biological half-life.
The morpholine ring forces the peptide backbone into a specific turn, mimicking the secondary structures often induced by proline. This makes it an invaluable tool for probing structure-activity relationships in peptide-based drug candidates.[15]
Caption: Role as a constrained proline analogue.
Orthogonal Synthesis and Scaffold Decoration
The Cbz and carboxylic acid groups provide two chemically distinct handles for synthesis, allowing for precise, stepwise construction of complex molecules.
-
Carboxylic Acid Handle: The -COOH group is readily activated for amide bond formation, allowing the morpholine scaffold to be incorporated into a peptide chain or coupled with other amine-containing molecules.[16][17]
-
Cbz-Protected Amine: The Cbz group is stable to the basic conditions often used in Fmoc-based peptide synthesis and to many standard coupling conditions.[8] It can be cleanly removed later in the synthetic sequence via catalytic hydrogenolysis (H₂/Pd-C), revealing the secondary amine of the morpholine ring. This newly exposed amine can then be functionalized (e.g., via acylation, alkylation, or reductive amination) to explore further SAR and build molecular complexity.
This orthogonal strategy is fundamental to creating libraries of related compounds for optimization studies.
| Protecting Group | Structure | Cleavage Conditions | Stability |
| Cbz (Carbobenzyloxy) | Benzyl-O-(C=O)- | H₂, Pd/C (Hydrogenolysis); HBr/AcOH | Stable to mild base and mild acid. Labile to strong acid and reduction. |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. Labile to strong acid. |
Table: Comparison of Cbz and Boc protecting groups commonly used with morpholine carboxylic acids.[12][18]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Incorporation into a Peptide via Solution-Phase Coupling
This protocol describes the coupling of this compound to an amino acid ester, a fundamental step in building a dipeptide.
Objective: To synthesize Cbz-Morpholine-Phe-OMe.
Materials:
-
(S)-4-Cbz-Morpholine-3-carboxylic acid (1.0 eq)
-
L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl) (1.05 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃, 1M HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-Cbz-Morpholine-3-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Salt Neutralization: In a separate flask, dissolve Phe-OMe·HCl (1.05 eq) in DCM and add DIPEA (1.1 eq). Stir for 10-15 minutes at room temperature.
-
Pre-activation: Cool the solution of the carboxylic acid to 0 °C. Add HATU (1.1 eq) and the remaining DIPEA (1.4 eq). Stir for 5-10 minutes. Causality Note: Pre-activating the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which facilitates efficient amide bond formation and minimizes the risk of racemization at the chiral center.
-
Coupling: Add the neutralized Phe-OMe solution from step 2 to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and byproducts from HATU.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS.
Caption: General workflow for peptide coupling.
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group to liberate the morpholine nitrogen for subsequent functionalization.
Objective: To deprotect a Cbz-protected morpholine derivative.
Materials:
-
Cbz-protected morpholine compound (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Preparation: Dissolve the Cbz-protected compound in MeOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with H₂ from the balloon. Repeat this purge-backfill cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Causality Note: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.
-
Workup:
-
Carefully purge the flask with N₂ or Ar to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
-
-
Purification & Characterization: The crude product is often pure enough for the next step. If necessary, it can be purified further. Confirm deprotection via NMR (disappearance of benzyl proton signals) and MS (correct mass for the deprotected amine).
Caption: Workflow for Cbz-group deprotection.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its ability to confer advantageous pharmacokinetic properties while simultaneously acting as a conformational constraint makes it exceptionally valuable in the design of sophisticated peptidomimetics and complex small molecules. By understanding the principles behind its application and mastering the associated synthetic protocols, researchers can significantly accelerate the discovery and optimization of novel therapeutic agents.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprems.com [ijprems.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 9. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 18. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of Morpholine Carboxylic Acid Analogs
Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry
The morpholine ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and lower basicity compared to piperidine analogs, make it an attractive bioisosteric replacement in lead optimization campaigns.[1] Specifically, chiral morpholine carboxylic acids and their derivatives are crucial building blocks for synthesizing complex molecules with precisely defined three-dimensional structures, which is paramount for achieving high target affinity and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of morpholine carboxylic acid analogs. We will delve into various synthetic strategies, elucidating the mechanistic underpinnings of stereocontrol and offering detailed, field-proven protocols. The focus will be on providing a robust understanding of the "why" behind the "how," enabling rational adaptation and troubleshooting of these synthetic routes.
Strategic Approaches to Stereocontrol in Morpholine Synthesis
The stereoselective construction of the morpholine core can be broadly categorized into three main strategies, each with its own set of advantages and challenges (Figure 1). The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the synthesis.
Figure 1: Overview of major strategies for the stereoselective synthesis of chiral morpholines.
I. Forming the Stereocenter Before Cyclization: The Chiral Pool Approach
Leveraging the readily available enantiopure starting materials from nature's "chiral pool" is a robust and often straightforward strategy for synthesizing chiral morpholine derivatives. Amino acids, carbohydrates, and terpenes serve as excellent starting points. A notable example is the synthesis of N-Boc-morpholine-2-carboxylic acid from epichlorohydrin.[2]
Protocol 1: Synthesis of (S)-N-Boc-2-Hydroxymethylmorpholine and (S)-N-Boc-Morpholine-2-carboxylic Acid
This protocol is adapted from a concise synthesis that avoids chromatography, making it suitable for larger-scale preparations.[2] The key steps involve the opening of a chiral epoxide followed by cyclization and functional group manipulation.
Workflow:
Figure 2: Workflow for the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid from the chiral pool.
Step-by-Step Protocol:
-
Epoxide Ring Opening: React enantiomerically pure (S)-epichlorohydrin with a suitable amino alcohol (e.g., N-benzylethanolamine) in a protic solvent like isopropanol. This reaction proceeds via an SN2 mechanism, leading to a chiral chlorohydrin intermediate.
-
Cyclization: Treat the chlorohydrin intermediate with a base, such as potassium tert-butoxide, to induce an intramolecular Williamson ether synthesis, forming the morpholine ring.
-
Deprotection/Reprotection: If a temporary N-protecting group like benzyl was used, it can be removed by hydrogenolysis and replaced with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Oxidation: The primary alcohol of the resulting N-Boc-2-hydroxymethylmorpholine is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as TEMPO/bleach or ruthenium-based reagents, to yield the final N-Boc-morpholine-2-carboxylic acid.
Expert Insights: The choice of the N-protecting group on the starting amino alcohol is critical. A group that can be easily removed under conditions that do not affect the stereocenter is ideal. The Boc group is often preferred for its stability and straightforward deprotection under acidic conditions.
II. Forming the Stereocenter During Cyclization: Catalytic Asymmetric Strategies
This approach constructs the chiral centers during the ring-forming step, often offering high efficiency and atom economy. A powerful example is the tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation.[3][4][5][6]
Protocol 2: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This method provides access to chiral 3-substituted morpholines in high yields and excellent enantiomeric excesses (>95% ee) from readily available aminoalkyne substrates.[3][4][5]
Workflow:
Figure 3: Tandem one-pot synthesis of chiral 3-substituted morpholines.
Step-by-Step Protocol:
-
Hydroamination: In a one-pot setup, an ether-containing aminoalkyne substrate is treated with a commercially available bis(amidate)bis(amido)Ti catalyst. This promotes an intramolecular hydroamination to form a cyclic imine intermediate.
-
Asymmetric Transfer Hydrogenation (ATH): Without isolating the imine, the Noyori-Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source (e.g., formic acid/triethylamine) are added to the reaction mixture. The chiral ruthenium complex mediates the highly enantioselective reduction of the imine to the corresponding chiral morpholine.
Mechanistic Causality: The high enantioselectivity of the ATH step is attributed to crucial hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst.[3][4][5] This interaction effectively orients the imine substrate in the catalyst's chiral pocket, leading to a highly stereoselective hydride transfer. This mechanistic insight has even allowed the extension of this strategy to the synthesis of chiral piperazines by replacing the ether oxygen with a nitrogen atom.[3][5]
III. Forming the Stereocenter After Cyclization: Asymmetric Hydrogenation
This strategy involves the creation of a prochiral dehydromorpholine precursor, which is then subjected to asymmetric hydrogenation to install the desired stereocenter(s). This "after cyclization" approach has proven to be highly effective for synthesizing 2-substituted chiral morpholines.[7][8][9][10]
Protocol 3: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This method utilizes a rhodium complex with a large bite angle bisphosphine ligand to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines.[7][8][10]
Step-by-Step Protocol:
-
Substrate Synthesis: Prepare the 2-substituted dehydromorpholine substrate. This can often be achieved through condensation and cyclization reactions of appropriate precursors.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the dehydromorpholine substrate in a suitable solvent (e.g., dichloromethane). Add the rhodium catalyst, typically a [Rh(COD)₂]BF₄ precursor, and a chiral bisphosphine ligand with a large bite angle (e.g., SKP).
-
Reaction Execution: Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir the reaction at room temperature until completion.
-
Work-up and Purification: After carefully venting the hydrogen, the solvent is removed in vacuo, and the product is purified, typically by flash chromatography.
Trustworthiness and Self-Validation: The success of this reaction is highly dependent on the purity of the substrate and the quality of the catalyst. It is crucial to use freshly distilled solvents and to handle the catalyst under an inert atmosphere. The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis, validating the stereochemical outcome of the reaction.
Data Summary: Comparison of Stereoselective Strategies
| Strategy | Key Transformation | Typical Substrates | Stereocontrol Element | Typical ee/dr | Advantages | Disadvantages |
| Chiral Pool | Intramolecular Cyclization | Amino acids, epoxides | Chiral Starting Material | >99% ee | Reliable stereochemistry, well-established routes | Limited to available chiral pool, may require more steps |
| Tandem Catalysis | Hydroamination/ATH | Aminoalkynes | Chiral Ru-catalyst | >95% ee | High atom economy, one-pot procedure | Substrate synthesis required, catalyst sensitivity |
| Asymmetric Hydrogenation | Hydrogenation | Dehydromorpholines | Chiral Rh-ligand | up to 99% ee | High yields, excellent enantioselectivity | Requires high-pressure equipment, synthesis of prochiral olefin |
| Diastereoselective Cyclization | Electrophile-induced ring closure | Functionalized aziridines | Substrate & Reagent Control | High dr | Access to specific diastereomers | Stereochemical outcome can be complex to predict |
Conclusion
The stereoselective synthesis of morpholine carboxylic acid analogs is a dynamic field with a diverse array of powerful synthetic tools at the disposal of the modern medicinal chemist. The choice between leveraging the chiral pool, employing a tandem catalytic cyclization, or performing a late-stage asymmetric hydrogenation depends on the specific synthetic target and available resources. By understanding the underlying principles of stereocontrol for each method, researchers can confidently design and execute efficient and highly selective syntheses of these valuable building blocks, accelerating the drug discovery process. The protocols and insights provided in this application note serve as a foundational guide for navigating the exciting challenges of asymmetric synthesis in this important area of medicinal chemistry.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Morpholine Derivatives
Welcome to the technical support center for the synthesis of substituted morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. Morpholine and its derivatives are prevalent in numerous FDA-approved drugs and bioactive compounds, making their efficient and controlled synthesis a critical aspect of medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Synthetic Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying chemistry and offering practical solutions.
Ring Formation and Cyclization Issues
Question: My intramolecular cyclization to form the morpholine ring is resulting in low yields and several side products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and byproduct formation during intramolecular cyclization are common hurdles. The success of this step is highly dependent on the chosen synthetic strategy and reaction conditions. Let's break down the potential issues and solutions for two common cyclization strategies:
A) Intramolecular Williamson Ether Synthesis (O-alkylation):
-
Causality: This reaction involves the deprotonation of a hydroxyl group followed by an intramolecular SN2 reaction with a leaving group on the nitrogen-containing side chain. Incomplete deprotonation, poor leaving group ability, and competing intermolecular reactions are primary causes of failure. Side reactions can include elimination if the leaving group is on a secondary carbon, or the formation of oligomers.[3]
-
Troubleshooting:
-
Base Selection: Ensure a strong enough, non-nucleophilic base is used for complete deprotonation of the alcohol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.[4][5] The choice of base can be critical, as seen in optimizations of Ugi-adduct cyclizations where NaH provided significantly better yields than other bases.[4]
-
Leaving Group: A good leaving group is crucial. Tosylates (Ts), mesylates (Ms), or halides (I > Br > Cl) are commonly used. If you are using a chloride, consider converting it to a more reactive iodide in situ using sodium iodide (Finkelstein reaction).
-
Concentration: Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular side reactions that lead to dimers and polymers.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions. Ensure the solvent is anhydrous, as water can quench the alkoxide.
-
B) Reductive Amination of a Dialdehyde Intermediate:
-
Causality: This one-pot method involves the oxidation of a ribonucleoside to a dialdehyde, followed by reductive amination with a primary amine.[6] Low conversion can stem from incomplete oxidation, slow imine formation, or an inappropriate reducing agent.[7]
-
Troubleshooting:
-
Oxidation Step: Ensure the complete conversion of the diol to the dialdehyde using an appropriate oxidizing agent like sodium periodate (NaIO₄). Monitor this step by TLC or LC-MS before proceeding.
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate both imine formation and the stability of the reducing agent.[8]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are mild and selectively reduce the iminium ion over the aldehyde.[7] Standard sodium borohydride (NaBH₄) can prematurely reduce the aldehyde.[8][9]
-
Stereocontrol Challenges
Question: I am struggling to control the stereochemistry during the synthesis of a disubstituted morpholine. How can I achieve the desired diastereomer?
Answer: Achieving stereocontrol is a significant challenge, especially for cis/trans isomers in 2,6- or 3,5-disubstituted morpholines.[10] The stereochemical outcome is often dictated by the synthetic route and the nature of the cyclization transition state.
-
Substrate-Controlled Synthesis: The most reliable method is to start with enantiomerically pure amino alcohols.[10] The inherent stereochemistry of the starting material will direct the formation of the new stereocenter during cyclization. For instance, a palladium-catalyzed carboamination reaction has been shown to produce cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr) from enantiopure amino alcohols.[10] The proposed mechanism involves a syn-aminopalladation through a boat-like transition state.[10]
-
Reaction Condition Optimization: In some cases, the choice of catalyst and reaction conditions can influence the diastereoselectivity. For example, in copper-promoted oxyamination of alkenes to form 2-aminomethyl morpholines, high levels of diastereoselectivity can be achieved.[11]
-
Post-Synthesis Isomerization: If a mixture of diastereomers is obtained, it may be possible to epimerize the undesired isomer. Light-mediated stereochemical editing has been demonstrated for the epimerization of certain morpholine derivatives.[12]
N-Substitution Difficulties
Question: My N-alkylation/arylation reaction on the morpholine nitrogen is sluggish and gives low yields. What can I do to improve this?
Answer: The nitrogen in the morpholine ring is less nucleophilic than in piperidine due to the electron-withdrawing effect of the oxygen atom, which can lead to slower reaction rates.[7][13]
-
For N-Alkylation:
-
Reagent Choice: Use more reactive alkylating agents like alkyl iodides or triflates instead of chlorides or bromides.
-
Catalysis: The addition of a catalytic amount of sodium or potassium iodide can in situ convert an alkyl chloride or bromide to the more reactive iodide.[14]
-
Base and Solvent: A non-nucleophilic base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF is a standard choice.
-
-
For N-Arylation (Buchwald-Hartwig Amination):
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands like XPhos or SPhos often give good results.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is typically required.
-
Reaction Conditions: Ensure strict exclusion of air and moisture, as the palladium(0) catalyst is oxygen-sensitive. Degas the solvent and use an inert atmosphere (e.g., argon or nitrogen).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted morpholines?
A1: The most common precursors are 1,2-amino alcohols.[15][16] Other starting materials include epoxides, aziridines, and N-propargylamines.[15][17] The choice of starting material often dictates the available substitution patterns and the overall synthetic strategy.
Q2: How can I purify my substituted morpholine derivative? It seems to be very water-soluble.
A2: The polarity of the morpholine ring can indeed make extraction and purification challenging.[4][5]
-
Extraction: If your compound is basic, you can wash the organic layer with brine to remove most of the water. If the compound remains in the aqueous layer, you can saturate the aqueous phase with sodium chloride to decrease the solubility of your product and then extract multiple times with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol.
-
Chromatography: Normal-phase silica gel chromatography can be effective. A common mobile phase is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (0.5-1%) added to the solvent mixture to prevent tailing of the basic amine on the acidic silica gel. Reverse-phase chromatography is also an option for highly polar compounds.
Q3: Are there any green chemistry approaches for morpholine synthesis?
A3: Yes, there is growing interest in developing more environmentally friendly methods. One promising approach is the use of ethylene sulfate as a reagent to convert 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process.[16] This method avoids harsh reagents and can be performed on a large scale.[16] Catalytic methods, such as those using copper or palladium, also contribute to greener synthesis by reducing the need for stoichiometric reagents.[10][11]
Q4: What are protecting groups and when should I use them in my morpholine synthesis?
A4: Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.[18] In morpholine synthesis, you might need to protect:
-
The nitrogen atom (e.g., with a Boc or Cbz group) if you want to perform reactions on other parts of the molecule without affecting the amine.
-
A hydroxyl or other functional group on a substituent if it is not compatible with the conditions used for ring formation or subsequent modifications. The key is to choose a protecting group that is stable to the reaction conditions and can be removed selectively without affecting the rest of the molecule (orthogonal protection strategy).[18]
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination[10]
This protocol describes the key cyclization step for synthesizing a cis-3,5-disubstituted morpholine from an O-allyl ethanolamine derivative.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and P(2-furyl)₃ (8 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the N-aryl-O-allyl ethanolamine substrate (1.0 equiv), the aryl bromide (2.0 equiv), and sodium tert-butoxide (2.0 equiv).
-
Add anhydrous toluene (to a concentration of 0.4 M).
-
Seal the tube and place it in a preheated oil bath at 105 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,5-disubstituted morpholine.
| Entry | Aryl Bromide (R¹Br) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-bromotoluene | 75 | >20:1 |
| 2 | 4-bromoanisole | 72 | >20:1 |
| 3 | 4-bromobenzotrifluoride | 65 | >20:1 |
| 4 | 2-bromonaphthalene | 78 | >20:1 |
| Table 1: Representative yields for the Pd-catalyzed synthesis of cis-3,5-disubstituted morpholines. Data adapted from Wolfe, J. P., et al. (2007).[10] |
Protocol 2: One-Pot Reductive Amination for N-Substitution[8][9]
This protocol outlines a general one-pot procedure for the N-alkylation of morpholine with a ketone or aldehyde.
Step-by-Step Methodology:
-
To a round-bottom flask, add the ketone or aldehyde (1.0 equiv) and morpholine (1.1 equiv) in a suitable solvent (e.g., dichloromethane, methanol, or THF).
-
Add a catalytic amount of acetic acid to achieve a pH of approximately 5.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visual Diagrams
Workflow for Troubleshooting Morpholine Ring Cyclization
Caption: Troubleshooting flowchart for morpholine ring formation.
Mechanism of Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines
Caption: Mechanism of Pd-catalyzed carboamination.
References
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
Improving yield and purity in 4-Cbz-Morpholine-3-carboxylic acid reactions
Welcome to the technical support center for the synthesis of 4-Cbz-Morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. Here, we provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction for both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and reliable method for synthesizing this compound is through the N-protection of the morpholine-3-carboxylic acid core using benzyl chloroformate (Cbz-Cl).[1][2] This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of Cbz-Cl.[3] The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.[3]
Q2: I am observing a significantly lower yield than expected. What are the primary factors that could be responsible?
Low yields in this synthesis can often be attributed to several key factors:
-
Improper pH Control: The reaction is highly pH-sensitive. A pH below 8 can lead to the decomposition of benzyl chloroformate, while a pH above 10 can increase the risk of racemization of the chiral center at the 3-position.[1]
-
Reagent Quality and Stoichiometry: The purity of both the starting morpholine-3-carboxylic acid and the benzyl chloroformate is critical. Ensure Cbz-Cl has not hydrolyzed due to improper storage. Using a slight excess (1.1-1.2 equivalents) of Cbz-Cl is common, but a large excess can lead to side products that complicate purification.
-
Reaction Temperature: The initial addition of Cbz-Cl should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.[3] Subsequently, allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[3]
-
Inefficient Mixing: In a biphasic system (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to ensure adequate contact between the reactants.
Q3: My final product shows significant racemization. How can I preserve the stereochemical integrity of the chiral center?
Maintaining the stereochemical purity is a critical aspect of this synthesis. Racemization, or epimerization, at the alpha-carbon of the carboxylic acid can be a significant issue.[4] Here are some strategies to mitigate this:
-
Strict pH and Temperature Control: As mentioned, excessively high pH and elevated temperatures can promote racemization. Maintaining a pH between 8 and 10 and keeping the temperature low during the addition of Cbz-Cl are your first lines of defense.[1]
-
Choice of Base: While strong bases are effective at scavenging the HCl byproduct, they can also increase the rate of racemization. Consider using a weaker base like sodium bicarbonate or a buffered system (e.g., a Na2CO3:NaHCO3 mixture) to maintain the optimal pH range without being overly harsh.[1]
-
Minimize Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of racemization. Monitor the reaction progress by TLC or HPLC and proceed with the workup as soon as the starting material is consumed.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Incomplete Reaction - Starting Material Persists
If you observe a significant amount of unreacted morpholine-3-carboxylic acid after the expected reaction time, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Cbz-Cl | Use a fresh bottle of benzyl chloroformate. Cbz-Cl is sensitive to moisture and can hydrolyze over time. |
| Insufficient Base | Ensure at least two equivalents of base are used to neutralize the HCl produced and to deprotonate the carboxylic acid. |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. Consider using a co-solvent system to improve solubility. |
| Low Temperature | While the initial addition should be cold, allowing the reaction to warm to room temperature is necessary for it to go to completion.[3] If the reaction is still sluggish, a slight increase in temperature (e.g., to 30-40°C) can be cautiously applied while monitoring for racemization.[4] |
Issue 2: Difficult Purification - Oily Product or Multiple Spots on TLC
An oily product or a complex TLC profile after the initial workup often indicates the presence of impurities.
| Potential Cause | Recommended Solution |
| Excess Cbz-Cl/Benzyl Alcohol | Unreacted Cbz-Cl and its hydrolysis product, benzyl alcohol, are common impurities. During the workup, wash the organic layer with a mild base like sodium bicarbonate to remove acidic impurities and then with water or brine. |
| Di-Cbz Adducts | While less common, over-activation can lead to side products. Ensure controlled addition of Cbz-Cl. |
| Emulsion during Extraction | The formation of an emulsion during the aqueous workup can trap the product and impurities. To break an emulsion, you can add brine or a small amount of a different organic solvent. |
| Crystallization Issues | If the product fails to crystallize, it may be due to impurities. Try purifying a small amount by column chromatography to obtain a seed crystal. Alternatively, try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
-
Dissolution: Dissolve morpholine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the mixture in an ice bath to 0-5 °C.[3]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3] The product should precipitate out of the solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram outlines a decision-making process for troubleshooting low yield in the synthesis of this compound.
Caption: A flowchart for diagnosing the cause of low product yield.
General Synthesis and Purification Workflow
This diagram illustrates the key stages from starting materials to the final pure product.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: Purification of N-Cbz Protected Morpholine Compounds
Welcome to the technical support center for the purification of N-Carboxybenzyl (Cbz) protected morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties and handling of N-Cbz protected morpholine compounds during purification.
Q1: What are the primary physicochemical properties of N-Cbz protected morpholines that influence their purification?
A1: N-Cbz protected morpholines are typically moderately polar, non-volatile solids or high-boiling oils. The presence of the Cbz group introduces a rigid, aromatic carbamate structure, which often increases the crystallinity of the parent morpholine.[1] Key properties to consider are:
-
Polarity: The morpholine ring provides a polar component, while the benzyl group of the Cbz moiety adds significant non-polar character. This amphiphilic nature dictates their solubility in a range of organic solvents.
-
UV Activity: The benzene ring in the Cbz group makes these compounds strongly UV-active, which is highly advantageous for detection by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) using a UV detector.[2]
-
Crystallinity: The Cbz group often imparts a higher melting point and a greater tendency to crystallize compared to the free amine, making crystallization a viable purification method.[1]
Q2: What are the most common impurities encountered in the synthesis of N-Cbz protected morpholines?
A2: Impurities typically arise from unreacted starting materials or side-products from the protection reaction. A thorough understanding of your reaction is the first step in designing a purification strategy.
| Impurity Type | Common Examples | Rationale for Formation |
| Starting Materials | Unreacted Morpholine, Benzyl Chloroformate (Cbz-Cl) | Incomplete reaction due to stoichiometry, reaction time, or temperature issues. |
| Reagent Byproducts | Benzyl Alcohol, Benzyl Carbonate | Hydrolysis or decomposition of the Cbz-Cl reagent, especially in the presence of water or other nucleophiles. |
| Reaction Side-Products | Di-substituted byproducts (e.g., bis-morpholine urea derivatives) | Can occur if phosgene or related reagents are present as impurities in the Cbz-Cl. |
| Base-Related Byproducts | N-acylpyridinium salts | If pyridine or similar nucleophilic bases are used, they can react with Cbz-Cl, complicating purification.[3] |
Q3: How stable is the Cbz protecting group to common purification conditions?
A3: The Cbz group is known for its robustness, but it is not indestructible. It is generally stable to:
-
Mildly acidic and basic conditions: It withstands typical aqueous work-ups (e.g., NaHCO₃, dilute HCl washes) and silica gel chromatography.[4]
-
Non-reductive environments: It is stable to most oxidizing and non-catalytic conditions.
However, the Cbz group is sensitive to and can be cleaved by:
-
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection (e.g., H₂, Pd/C).[5][6] Care must be taken to avoid sources of catalytic metals and hydrogen if cleavage is not desired.
-
Strong Acids: Conditions like HBr in acetic acid will readily cleave the Cbz group.[5][7]
-
Strong Reducing Agents: Some reducing agents other than catalytic hydrogenation can also affect the Cbz group.
Therefore, purification methods should be chosen to avoid these conditions unless deprotection is the intended next step.
Section 2: Troubleshooting Purification by Flash Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds. This section addresses common issues encountered when applying this technique to N-Cbz protected morpholines.
Q4: I'm struggling to find a good solvent system for my column. How do I select and optimize the mobile phase?
A4: The key is a systematic approach using TLC. N-Cbz morpholines are moderately polar, so start with a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
The Goal: Achieve a target Rf (retention factor) of 0.25 - 0.35 for your desired compound on a TLC plate. This Rf value generally translates well to good separation on a silica gel column.
Troubleshooting Workflow:
-
Spotting: Dissolve your crude mixture in a strong solvent (e.g., DCM or EtOAc) and spot it on a silica TLC plate.
-
Initial Eluent: Start with a common mixture, for example, 30% Ethyl Acetate in Hexanes.
-
Analysis:
-
Rf too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50% EtOAc in Hexanes).
-
Rf too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move to 15% EtOAc in Hexanes).
-
Poor Separation: If your desired spot is not well-resolved from impurities, try changing the solvent system's character. For example, switch from Ethyl Acetate to Dichloromethane (DCM) as the polar component. Sometimes, adding a small amount (~1%) of methanol or triethylamine (if your compound is basic and tailing) can significantly improve separation.[8]
-
Q5: My compound is coming off the column with impurities. Why is the separation poor?
A5: This is a common and frustrating issue. The cause can be diagnosed by looking at your TLC and column parameters.
Caption: Troubleshooting logic for poor column separation.
Q6: My purified fractions show a new spot on TLC that wasn't in the crude mixture. What happened?
A6: This indicates that your compound may be degrading on the silica gel. Silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds. While the Cbz group is generally stable, other functional groups on your morpholine scaffold might not be.
Potential Causes & Solutions:
-
Acid Sensitivity: If your molecule has acid-labile groups (e.g., acetals, Boc groups), the silica may be cleaving them.
-
Solution: Deactivate the silica gel by adding 1% triethylamine (NEt₃) to your mobile phase. This neutralizes the acidic sites.
-
-
Long Residence Time: The longer your compound stays on the column, the more time it has to decompose.
-
Solution: Speed up the chromatography. Use a slightly more polar solvent system (to achieve an Rf closer to 0.4-0.5) and apply pressure to increase the flow rate.
-
Section 3: Troubleshooting Purification by Crystallization
Crystallization can be an excellent and scalable purification method, often yielding very high-purity material.[9]
Q7: My N-Cbz protected morpholine is an oil and will not crystallize. What should I do?
A7: This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the boiling point of the solvent or when the solution is highly supersaturated.[9]
Strategies to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization.
-
Reduce Temperature: Cool the solution slowly. Start at room temperature, then move to a 4°C fridge, and finally to a -20°C freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Anti-Solvent Addition: This is a very powerful technique. To your solution (in a solvent where the compound is soluble), slowly add a second solvent (the "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise at the point of cloudiness, then allow it to stand. Common solvent/anti-solvent pairs are DCM/Hexanes, Ethyl Acetate/Hexanes, or Methanol/Water.
Q8: My crystallization yield is very low. How can I improve it?
A8: A low yield means a significant amount of your product is remaining in the mother liquor.
Caption: Decision workflow for troubleshooting low crystallization yield.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol assumes the purification of ~500 mg of a crude N-Cbz protected morpholine derivative.
-
Solvent System Selection:
-
Using TLC, determine a mobile phase (e.g., 30% Ethyl Acetate in Hexanes) that gives your desired product an Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriate size column (e.g., 40g silica for 500mg crude).
-
Create a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material (~500 mg) in a minimal amount of a strong solvent (e.g., 2-3 mL of Dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top surface.
-
Apply pressure and begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Cbz protected morpholine.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the final purity of your compound.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a ratio appropriate for your compound's polarity (e.g., 50% A / 50% B), then ramp to a higher concentration of Solvent B (e.g., 5% A / 95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for the Cbz group)
-
Sample Preparation: Dissolve a small amount of your purified compound (~1 mg/mL) in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks. For research purposes, a purity of >98% is often considered good.[8]
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Nuances of the Carboxybenzyl (Cbz) Protecting Group
Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this foundational protecting group in their synthetic endeavors. Here, we move beyond textbook descriptions to address the practical challenges and unexpected outcomes that can arise during experimentation. This resource provides in-depth, field-proven insights in a troubleshooting-focused format to ensure your synthesis proceeds as planned.
Understanding the Cbz Group: A Quick Primer
Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was a cornerstone in the development of controlled peptide synthesis.[1] It protects amines as carbamates, rendering them significantly less nucleophilic.[2][3] Its popularity endures due to its general stability and unique cleavage conditions, which often provide orthogonality with other common protecting groups like Boc and Fmoc.[4] However, its behavior is not always straightforward. This guide will help you troubleshoot when the Cbz group doesn't behave as expected.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Stability and Unexpected Cleavage
Q1: My Cbz group was cleaved under acidic conditions, even though it's supposed to be stable. Why did this happen?
While the Cbz group is lauded for its stability in mildly acidic conditions (e.g., those used for Boc deprotection with TFA), it is not completely immune to acid-catalyzed cleavage.[4]
-
Causality: The mechanism of acidic cleavage involves protonation of the carbamate oxygen, followed by nucleophilic attack (often by the conjugate base of the acid) at the benzylic carbon in an SN2 or SN1-like manner, leading to the release of the free amine and a benzyl species.[4]
-
Troubleshooting:
-
Strong Protic Acids: Strong acids, particularly hydrogen bromide (HBr) in acetic acid, are known to efficiently cleave the Cbz group.[2] If your reaction mixture contains a strong acid, even in catalytic amounts, you risk partial or complete deprotection.
-
Lewis Acids: Potent Lewis acids can also facilitate Cbz cleavage. Be mindful of any Lewis acidic reagents or additives in your reaction.
-
Temperature: At elevated temperatures, the rate of acid-catalyzed cleavage can increase significantly.
-
Solution: If you need to maintain the Cbz group under acidic conditions, opt for milder acids or buffer the system if possible. For planned acidic deprotection, HBr in acetic acid is a reliable, albeit harsh, method.[2] A milder alternative is using AlCl₃ in hexafluoroisopropanol (HFIP).[5]
-
Q2: I'm observing Cbz group removal under what should be basic conditions. What's going on?
The Cbz group is generally stable to a wide range of basic conditions, including those used for Fmoc deprotection (e.g., piperidine in DMF).[3] However, there are exceptions.
-
Causality: While stable to common amine bases and hydroxides at room temperature, prolonged exposure to strong bases, especially at higher temperatures, can lead to cleavage. The mechanism can involve hydrolysis of the carbamate.
-
Troubleshooting:
-
Reaction Time and Temperature: If your reaction requires extended heating in the presence of a strong base, consider if a more labile protecting group is appropriate for your synthetic strategy.
-
Substrate-Specific Instability: In some specific molecular contexts, the Cbz group may be more susceptible to basic conditions than anticipated.[6]
-
Solution: For most applications, the Cbz group will remain intact under basic conditions. If you suspect cleavage, reduce reaction time and temperature, or consider alternative protecting groups if the required conditions are harsh.
-
Q3: Can nucleophiles cleave the Cbz group? My downstream reaction with a strong nucleophile seems to have deprotected the amine.
Yes, certain strong nucleophiles can cleave the Cbz group, a fact that is sometimes exploited for deprotection when other methods are unsuitable.
-
Causality: The deprotection proceeds via an SN2 attack by the nucleophile on the benzylic carbon of the Cbz group.[7] This expels the carbamate, which then decarboxylates to yield the free amine.
-
Troubleshooting:
-
Common Nucleophiles: Strong nucleophiles like thiolates are particularly effective. A method using 2-mercaptoethanol has been developed for this purpose.[5] Hydrazine can also cause cleavage.
-
Solution: If you intend to perform a reaction with a strong nucleophile in the presence of a Cbz group, be aware of the potential for deprotection. If this is undesirable, consider a protecting group that is more robust to nucleophilic attack. Conversely, if hydrogenolysis or strong acid cleavage is not an option due to other functional groups in your molecule, a nucleophilic deprotection strategy could be a viable alternative.[5]
-
Section 2: Deprotection Issues
Q4: My catalytic hydrogenolysis of the Cbz group is slow or incomplete. What are the common causes and solutions?
Catalytic hydrogenolysis (e.g., H₂ gas with Pd/C) is the most common and mildest method for Cbz deprotection.[4][8] When it fails, it's often due to one of the following reasons:
-
Causality & Troubleshooting:
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from methionine or cysteine residues) and, to a lesser extent, by some nitrogen-containing compounds.[6] The poison strongly adsorbs to the catalyst surface, blocking active sites.
-
Solution: Ensure your substrate and solvents are highly pure. If your substrate contains sulfur, you may need to use a larger amount of catalyst, or consider a different deprotection method altogether.
-
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary between batches and degrade over time.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. If standard Pd/C is ineffective, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be successful.[6]
-
-
Insufficient Hydrogen Pressure: For some substrates, especially those that are sterically hindered, atmospheric pressure from a balloon may not be sufficient.
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst surface.
-
Solution: Use a stir bar that provides vigorous agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst and inhibit its activity.
-
Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing it from binding to the catalyst.[5]
-
-
Q5: I'm trying to deprotect a Cbz group, but other functional groups in my molecule are also being reduced. How can I improve selectivity?
A common challenge with catalytic hydrogenolysis is the concurrent reduction of other susceptible functional groups.
-
Causality: Functional groups such as alkenes, alkynes, nitro groups, benzyl ethers (Bn), and some aryl halides are also readily reduced under typical hydrogenation conditions.[5]
-
Troubleshooting & Solutions:
-
Catalytic Transfer Hydrogenolysis (CTH): This method uses a hydrogen donor in situ (e.g., ammonium formate, formic acid, or cyclohexene) instead of H₂ gas.[10] CTH often provides greater selectivity and can sometimes leave other reducible groups intact.
-
Alternative Deprotection Methods: When hydrogenation is not selective enough, it's necessary to switch to an orthogonal deprotection strategy.
-
Acidic Cleavage: HBr in acetic acid is effective but harsh.[2]
-
Lewis Acid Cleavage: AlCl₃ in HFIP is a milder acidic alternative that is compatible with many reducible groups.[5]
-
Nucleophilic Cleavage: As discussed in Q3, using a reagent like 2-mercaptoethanol can be highly selective for Cbz deprotection in the presence of functionalities sensitive to reduction.[5]
-
-
Section 3: Compatibility with Other Reagents
Q6: Can I perform reductions with hydride reagents like NaBH₄ or LiAlH₄ in the presence of a Cbz group?
This requires careful consideration of the reagent and substrate.
-
Sodium Borohydride (NaBH₄): The Cbz group is generally stable to NaBH₄ under standard conditions used for the reduction of aldehydes and ketones.[5] This allows for the selective reduction of a carbonyl group in the presence of a Cbz-protected amine.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent and will cleave the Cbz group.[5][7] Therefore, it cannot be used to selectively reduce other functional groups in the presence of a Cbz-protected amine.
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H can be used for the reduction of N-Cbz protected amino acids to their corresponding aldehydes without cleaving the Cbz group, especially at low temperatures.[3]
Q7: Is the Cbz group stable to common oxidizing agents?
The Cbz group is robust against many common oxidizing agents.
-
Chromium-based reagents (PCC, PDC) and Dess-Martin Periodinane (DMP): The Cbz group is generally stable to these reagents, allowing for the oxidation of alcohols to aldehydes or ketones in its presence.[5][10]
-
Potassium Permanganate (KMnO₄): The Cbz group is also stable to KMnO₄.[5] However, be aware that KMnO₄ is a very strong oxidizing agent and may not be compatible with other functional groups in your molecule.
Data Summary Tables
Table 1: General Stability of the Cbz Group under Various pH Conditions
| Condition | pH Range (Approximate) | Stability | Notes |
| Strongly Acidic | < 1 | Labile | Cleavage often occurs, especially with heating or strong nucleophilic counter-ions (e.g., Br⁻).[5][9] |
| Mildly Acidic | 1 - 4 | Generally Stable | Stable for short periods at room temperature.[5] |
| Neutral | 4 - 9 | Stable | Optimal stability range.[5] |
| Mildly Basic | 9 - 12 | Generally Stable | Stable at room temperature.[5] For Cbz protection reactions, pH 8-10 is recommended.[6] |
| Strongly Basic | > 12 | Potentially Labile | Cleavage can occur, especially with prolonged heating.[6] |
Table 2: Compatibility of the Cbz Group with Common Reagents
| Reagent Class | Reagent Example | Compatibility | Notes |
| Reducing Agents | |||
| H₂, Pd/C | No (Deprotection) | Standard method for Cbz cleavage.[8] | |
| NaBH₄ | Yes | Stable under conditions for aldehyde/ketone reduction.[5] | |
| LiAlH₄ | No | Cbz group is cleaved.[5] | |
| DIBAL-H | Yes | Can be used for selective reductions (e.g., esters to aldehydes) at low temperatures.[3] | |
| Oxidizing Agents | |||
| PCC, PDC | Yes | Compatible. | |
| Dess-Martin Periodinane | Yes | Compatible.[10] | |
| KMnO₄ | Yes | Compatible, but KMnO₄ is a harsh reagent.[5] | |
| Protecting Groups | |||
| Boc Deprotection (TFA) | Yes | Orthogonal system.[4] | |
| Fmoc Deprotection (Piperidine) | Yes | Orthogonal system.[3] |
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent system, such as a 2:1 mixture of THF and water.[10]
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv), to the solution.[10] Cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv) dropwise to the cooled, stirring solution.[2]
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over several hours (typically 2-20 h). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.[8]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[8]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature. Monitor the progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Visual Workflows and Mechanisms
Troubleshooting Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for failed catalytic hydrogenolysis.
Selecting a Cbz Deprotection Method
Caption: Decision tree for selecting a Cbz deprotection method.
Mechanism of Nucleophilic Cbz Cleavage
Caption: Mechanism of nucleophilic Cbz group cleavage.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Morpholine Acids
Welcome to the Technical Support Center for advanced amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with sterically hindered morpholine-based carboxylic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize these demanding coupling reactions effectively.
The inherent steric bulk of the morpholine scaffold, often compounded by substitution on the ring or at the α-carbon, can dramatically reduce the reactivity of both the carboxylic acid and the amine coupling partner.[1][2] This frequently leads to low yields, incomplete reactions, and the formation of difficult-to-remove impurities.[3][4] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of sterically hindered morpholine acids in a direct question-and-answer format.
Q1: My reaction shows very low or no product yield. What are the primary causes and how can I fix it?
Low or nonexistent yield is the most frequent problem, typically stemming from a failure to overcome the high activation energy imposed by steric hindrance.[4]
Potential Cause 1: Ineffective Carboxylic Acid Activation Your coupling reagent may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier.[5] Standard carbodiimide reagents like DCC or EDC are often inadequate for these substrates.[6][7]
-
Solution: Upgrade to a more powerful onium-salt-based coupling reagent.
-
Aminium/Uronium Salts: Reagents like HATU , HCTU, and COMU are significantly more effective.[5] HATU is consistently demonstrated to be superior for hindered couplings, forming a highly reactive OAt-ester that leads to faster reactions and higher yields.[8][9][10]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, particularly for coupling N-methylated or other challenging amino acids.[5][11]
-
Extreme Cases (Acyl Fluorides): For the most challenging substrates where even HATU fails, converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TFFH or cyanuric fluoride can be a highly effective, albeit more forceful, strategy.[4][12][13]
-
Potential Cause 2: Suboptimal Reaction Conditions Sterically hindered reactions are slow, and standard conditions may be insufficient.[5]
-
Solution: Optimize the reaction time, temperature, and concentration.
-
Increase Reaction Time: Allow the reaction to proceed for an extended period, from several hours to overnight.[5] Monitor progress by TLC or LC-MS.
-
Increase Temperature: Gentle heating (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. However, use this approach with caution, as it can increase the risk of racemization.[3][14] Microwave-assisted synthesis is a highly effective alternative for rapidly driving difficult couplings to completion.[5]
-
Double Coupling: After the initial coupling period, remove the solvent and reagents and subject the amine to a fresh solution of activated acid. This can help drive the reaction to completion.[5][6]
-
Potential Cause 3: Poor Solvation or Aggregation The reactants, particularly in solid-phase synthesis, must be well-solvated for the reaction to occur. Poor solvation can lead to aggregation, further impeding the reaction.[5][15]
-
Solution: Choose a solvent with superior solvating properties.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Q2: My reaction has stalled and is incomplete. What is the role of the base, and could it be the problem?
An incomplete reaction often points to issues with either the stability of the activated species or the nucleophilicity of the amine, both of which are heavily influenced by the choice and amount of base.
-
Role of the Base: A tertiary, non-nucleophilic base is essential. Its primary role is to neutralize the protonated amine that forms during the reaction and to facilitate the activation of the carboxylic acid.[16]
-
Common Issue: Using a base that is not sterically hindered enough or is too strong can lead to side reactions, including racemization of the morpholine acid's α-carbon.[3] DIPEA is a common choice, but for sensitive substrates, it can sometimes promote epimerization.[4][8]
-
Solution:
-
Switch to a More Hindered Base: Using a bulkier base like 2,4,6-collidine or N-methylmorpholine (NMM) can minimize side reactions and is often superior for suppressing racemization.[3][17]
-
Check Stoichiometry: Ensure you are using the correct amount of base. For aminium reagents like HATU or HBTU, at least 2 equivalents of base are typically required.[4] However, for COMU, only 1 equivalent is necessary, which can be an advantage.[18]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for sterically hindered morpholine acids?
While there is no single "best" reagent for every possible substrate, a clear hierarchy of reactivity exists. For sterically demanding couplings, HATU is widely regarded as the gold standard among commonly used reagents.[8][9]
The superiority of HATU over reagents like HBTU stems from the electronic properties of its 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the ring acts as an electron-withdrawing group, making the resulting OAt-ester intermediate significantly more reactive and susceptible to nucleophilic attack by the hindered amine.[10] This leads to faster, more efficient couplings with a lower risk of racemization.[8][11]
Q2: How do I select the optimal solvent for my reaction?
The primary requirements for a solvent are that it must be polar, aprotic, and anhydrous .[4] The presence of water will lead to the hydrolysis of the activated ester, killing the reaction.[4]
-
DMF (Dimethylformamide): The most common choice.
-
NMP (N-Methylpyrrolidone): Often superior for hindered or aggregation-prone sequences due to its stronger solvating capacity.[5][15]
-
DCM (Dichloromethane): Can be effective, especially for solution-phase chemistry, but may not be suitable for all substrates or for solid-phase synthesis where resin swelling is a factor.[4]
-
Acetonitrile (ACN) or THF: Generally less effective for these challenging couplings but may be used in specific protocols, such as those involving acyl fluoride formation.[13][19]
The choice of solvent can profoundly influence reaction outcomes, and screening different solvents is a valid optimization strategy.[20][21]
Q3: What are the best practices for reaction monitoring and work-up?
-
Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials have been consumed.[4]
-
Work-up: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of NH₄Cl.[4] The product is then extracted into an organic solvent. One challenge can be the removal of urea byproducts (e.g., tetramethylurea from HATU/HBTU), which can sometimes be difficult to separate from the desired product via chromatography.[13] Careful selection of chromatographic conditions is key.
Comparative Data on Coupling Reagents
The table below summarizes the characteristics of various coupling reagents for hindered systems to aid in your selection process.
| Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimide | EDC, DCC | Low | Moderate to High | Generally insufficient for hindered couplings.[5] Byproduct removal can be difficult (DCU).[16] |
| Aminium (Benzotriazole) | HBTU, HCTU | High | Low to Moderate | HCTU is more reactive than HBTU. Good general-purpose reagents but may fail in difficult cases.[5] |
| Aminium (Azabenzotriazole) | HATU | Very High | Lowest | Highly recommended for hindered couplings due to superior reactivity and low epimerization.[8][10] |
| Aminium (Oxyma) | COMU | Very High | Low | Excellent reactivity, good solubility, and only requires 1 eq. of base. Safer profile than benzotriazole-based reagents.[18] |
| Phosphonium | PyBOP, PyAOP | Very High | Low | Excellent for hindered systems, especially N-methyl amino acids.[11] Solutions less stable than aminium reagents.[22] |
| Acyl Halide Precursor | TFFH, Cyanuric Fluoride | Highest | Moderate | Forms highly reactive acyl fluorides. A powerful option for extremely challenging couplings where other methods fail.[5][12] |
Experimental Protocol: HATU-Mediated Coupling of a Sterically Hindered Morpholine Acid
This protocol provides a robust starting point for a challenging solution-phase coupling. It incorporates best practices such as pre-activation and the use of an optimized reagent/base combination.
Materials:
-
Sterically Hindered Morpholine Carboxylic Acid (1.0 eq.)
-
Amine Coupling Partner (1.1 eq.)
-
HATU (1.1 eq.)
-
2,4,6-Collidine (2.5 eq.)
-
Anhydrous N-Methylpyrrolidone (NMP)
-
Standard work-up and purification reagents (e.g., Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the sterically hindered morpholine carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous NMP.
-
Pre-Activation: Add 2,4,6-collidine (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for forming the highly reactive OAt-ester intermediate.[4]
-
Coupling: In a separate flask, dissolve the amine coupling partner (1.1 eq.) in a minimal amount of anhydrous NMP. Add this solution to the pre-activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using LC-MS or TLC. If the reaction is slow, consider gentle heating to 40°C. For extremely hindered substrates, the reaction may require stirring for 12-24 hours.
-
Quench and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution to quench the reaction and remove excess acid and HOAt.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired amide product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Preventing racemization of (S)-4-Cbz-Morpholine-3-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis and handling of (S)-4-Cbz-Morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on maintaining the stereochemical integrity of this valuable chiral building block. As Senior Application Scientists, we have compiled this resource based on established principles of peptide and amino acid chemistry to help you troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues you might encounter during the synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid, providing potential causes and actionable solutions.
Issue 1: Significant loss of enantiomeric excess (ee) in the final product after a coupling reaction.
-
Potential Cause A: Base-induced Epimerization. The most common cause of racemization in amino acid chemistry is the abstraction of the acidic α-proton by a base, leading to a planar enolate intermediate that can be protonated from either face.[1][2] The strength and steric nature of the base used during coupling reactions are critical factors.[1]
-
Solution:
-
Choice of Base: If you are using a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIEA), consider switching to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are excellent alternatives that have been shown to minimize racemization in peptide couplings.[1]
-
Stoichiometry: Use the minimum effective amount of base required to neutralize any acid salts and facilitate the reaction. An excess of base will increase the rate of racemization.
-
Temperature Control: Perform the coupling reaction at a lower temperature. Base-catalyzed epimerization is temperature-dependent; therefore, running the reaction at 0 °C or even -15 °C can significantly suppress racemization.[3][4]
-
-
-
Potential Cause B: Over-activation or Racemization via Oxazolone Intermediate. The activation of the carboxylic acid is a prerequisite for amide bond formation, but certain activating agents or prolonged activation times can lead to the formation of a highly racemization-prone oxazolone intermediate.[1]
-
Solution:
-
Use of Additives: Always include racemization-suppressing additives in your coupling cocktail. 1-Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective at minimizing racemization by forming active esters that are less prone to oxazolone formation than the intermediates generated by coupling reagents alone.[1][5]
-
Choice of Coupling Reagent: While effective for coupling, some reagents are more prone to causing racemization than others. Consider using phosphonium-based reagents like BOP or PyBOP, which are known for their high coupling efficiency and low racemization potential, especially when used with HOBt or OxymaPure®.[5]
-
Reaction Time: Do not let the activation or coupling reaction run for an unnecessarily long time. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions and activating agents increases the risk of racemization.[6]
-
-
Issue 2: Gradual loss of optical purity during work-up or purification.
-
Potential Cause: Exposure to Basic or Acidic Conditions at Elevated Temperatures. While the Cbz group offers good protection, prolonged exposure to harsh pH conditions, especially at elevated temperatures during extractive work-ups or chromatography, can contribute to racemization.
-
Solution:
-
Neutral Work-up: Whenever possible, aim for a neutral pH during aqueous work-up procedures. Use mild acids (e.g., dilute citric acid) or bases (e.g., saturated sodium bicarbonate) for washing, and minimize the contact time.
-
Avoid High Temperatures: Concentrate your product solutions under reduced pressure at low temperatures (e.g., < 40 °C). Avoid heating the product for extended periods.
-
Chromatography Conditions: When performing column chromatography, ensure the silica gel is neutral. If basic or acidic impurities are a concern, you can pre-treat the silica gel. For sensitive compounds, consider using a buffered mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (S)-4-Cbz-Morpholine-3-carboxylic acid?
A1: The racemization of N-Cbz protected amino acids like (S)-4-Cbz-Morpholine-3-carboxylic acid primarily proceeds through two mechanisms[1]:
-
Direct Enolization: A base abstracts the proton on the α-carbon, forming a planar enolate intermediate. Re-protonation can occur from either side, leading to a mixture of enantiomers.
-
Oxazolone Formation: During carboxyl group activation (e.g., for peptide coupling), the activated intermediate can cyclize to form an oxazolone. The α-proton of the oxazolone is significantly more acidic and is readily abstracted by even weak bases, leading to rapid racemization.
Q2: Which analytical techniques are recommended for determining the enantiomeric excess (ee) of my product?
A2: Several reliable methods can be used to determine the enantiomeric purity of chiral carboxylic acids[7][8]:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods. It involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample of your compound. The CSA forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[9] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
-
Gas Chromatography (GC) on a Chiral Column: This method is suitable for volatile derivatives of the analyte. The carboxylic acid is typically converted to a more volatile ester or amide before analysis on a chiral GC column.
Q3: How does the Cbz (benzyloxycarbonyl) protecting group influence racemization?
A3: The Cbz group is a urethane-type protecting group. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group of the carbamate. This electronic effect reduces the acidity of the α-proton compared to, for example, an N-acyl protected amino acid. This makes Cbz-protected amino acids generally more resistant to racemization than many other N-protected variants.[6] However, under sufficiently basic conditions or during carboxyl activation, racemization can still occur.[6]
Critical Parameters for Suppressing Racemization
The following table summarizes key experimental parameters and provides recommendations for minimizing racemization during the synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid, particularly in coupling reactions.
| Parameter | Standard Conditions (High Racemization Risk) | Recommended Conditions (Low Racemization Risk) | Rationale |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA) | N-Methylmorpholine (NMM), 2,4,6-Collidine | Weaker and/or sterically hindered bases are less effective at abstracting the α-proton, thus reducing the rate of racemization.[1] |
| Temperature | Room Temperature (20-25 °C) or elevated | 0 °C to -15 °C | The rate of epimerization is significantly reduced at lower temperatures.[3][4] |
| Coupling Additive | None | HOBt, OxymaPure® | Additives form active esters that are more reactive towards the amine and less prone to forming the highly racemizable oxazolone intermediate.[1][5] |
| Solvent | Polar aprotic (e.g., DMF, NMP) | Less polar solvents (e.g., Dichloromethane, THF) | While polar aprotic solvents are often necessary for solubility, they can promote racemization. If possible, using less polar solvents can be beneficial. |
| Reaction Time | Prolonged (e.g., overnight) | Monitored and quenched upon completion (typically 1-4 hours) | Minimizing the exposure time to basic conditions and activated intermediates reduces the opportunity for racemization.[6] |
Recommended Experimental Protocol: A Low-Racemization Peptide Coupling
This protocol provides a step-by-step method for coupling (S)-4-Cbz-Morpholine-3-carboxylic acid with a generic primary amine (R-NH₂) while minimizing the risk of racemization.
Materials:
-
(S)-4-Cbz-Morpholine-3-carboxylic acid
-
Amine (R-NH₂) hydrochloride salt
-
N-Methylmorpholine (NMM)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-4-Cbz-Morpholine-3-carboxylic acid (1.0 eq.), the amine hydrochloride salt (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add N-Methylmorpholine (NMM) (1.1 eq.) dropwise to the stirred solution. Stir for 10 minutes.
-
Activation and Coupling: Add EDC (1.2 eq.) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral solvating agent.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. creation.com [creation.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Considerations for the Synthesis of Morpholine Derivatives
Welcome to the Technical Support Center for the synthesis of morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up morpholine synthesis from the lab bench to pilot plant and beyond. Morpholine is a crucial heterocyclic compound, widely utilized as a building block in pharmaceuticals, agrochemicals, and industrial applications.[1][2] However, transitioning from small-scale laboratory synthesis to larger-scale production presents a unique set of challenges that can impact yield, purity, and safety.[3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up process. The information herein is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the scale-up of morpholine derivative synthesis.
Q1: What are the primary industrial methods for synthesizing morpholine, and what are the key scale-up considerations for each?
A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[4]
-
Dehydration of Diethanolamine (DEA): This classic method typically employs a strong acid, such as sulfuric acid, at high temperatures (around 180-210°C) to cyclize DEA into morpholine.[5] While effective, scaling up this process presents several challenges:
-
Exothermic Reaction: The addition of concentrated acid to DEA is highly exothermic and requires robust temperature control to prevent runaway reactions.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3]
-
Corrosion: The use of hot, concentrated strong acids necessitates the use of corrosion-resistant reactors and equipment.[3]
-
Byproduct Formation: High temperatures can lead to charring and the formation of unwanted side products, resulting in lower yields and difficult purification.[5]
-
Waste Disposal: Neutralization of the strong acid results in the formation of large quantities of inorganic salts (e.g., sodium sulfate), which require proper disposal.[4]
-
-
Reaction of Diethylene Glycol (DEG) with Ammonia: This method is often favored in modern industrial settings. It involves reacting DEG with ammonia at high temperatures (150-400°C) and pressures (30-400 atmospheres) over a hydrogenation-dehydrogenation catalyst, such as nickel, copper, or cobalt.[6][7] Key scale-up considerations include:
-
Catalyst Activity and Lifetime: Maintaining the activity and stability of the catalyst over extended production runs is crucial for process efficiency. Catalyst deactivation can occur due to poisoning by impurities in the feedstock or fouling by high-molecular-weight byproducts.[4]
-
Mass Transfer: Ensuring efficient contact between the gaseous ammonia, liquid DEG, and solid catalyst is critical for achieving high conversion rates. This often involves specialized reactor designs like trickle bed reactors.[6][7]
-
Product Selectivity: The reaction can produce byproducts such as 2-(2-aminoethoxy)ethanol (AEE) and N-ethylmorpholine.[4] Optimizing reaction conditions (temperature, pressure, catalyst) is essential to maximize the selectivity towards morpholine.
-
Q2: I'm observing a significant drop in yield and purity when scaling up my morpholine synthesis. What are the most common culprits?
A2: A decrease in yield and purity upon scale-up is a frequent issue and can often be traced back to a few key factors:[3]
-
Inefficient Mixing: The mixing efficiency in a large reactor is often different from that in a small laboratory flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[3]
-
Inadequate Heat Transfer: As mentioned previously, the reduced surface-area-to-volume ratio in larger reactors makes heat removal more challenging.[3] For exothermic reactions, this can lead to poor temperature control, resulting in decreased selectivity and increased impurity formation.
-
Changes in Reaction Time: Operations such as charging reactants, heating, and cooling take longer at a larger scale. These extended times can lead to product degradation or the formation of time-dependent byproducts.[3]
-
Differences in Raw Material Quality: The purity of starting materials can vary between lab-grade and industrial-grade chemicals. Impurities in bulk raw materials can interfere with the reaction or poison the catalyst.
Q3: What are the critical safety considerations when scaling up morpholine synthesis?
A3: Safety is paramount during any chemical synthesis, and the risks are amplified during scale-up.[8] Key safety considerations for morpholine synthesis include:
-
Thermal Hazards: The dehydration of DEA is highly exothermic. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential to prevent runaway reactions.[3]
-
Flammability: Morpholine is a flammable liquid, and its vapors can form explosive mixtures with air.[9] All equipment must be properly grounded, and ignition sources must be eliminated. Operations should be conducted in well-ventilated areas.[9]
-
Corrosivity: Both morpholine and the strong acids used in its synthesis are corrosive.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and lab coats, is mandatory.[9]
-
Pressure Management: Reactions involving gases at high temperatures, such as the DEG/ammonia process, require robust pressure-rated reactors and pressure relief systems.
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific problems you may encounter during your experiments.
Synthesis of Morpholine via Dehydration of Diethanolamine
Question: My reaction to synthesize morpholine from diethanolamine is resulting in a low yield and a dark, viscous product. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue often stemming from several factors related to reaction conditions and purification.[5]
-
Inadequate Temperature Control: This reaction requires a high and stable temperature, typically in the range of 180-210°C, for efficient cyclization.[5][10]
-
Causality: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can cause the starting material and product to decompose or "char," resulting in the dark, viscous appearance and reduced yield.[5] A temperature drop of just 10-15°C can significantly reduce the yield.[10]
-
Solution: Utilize a high-temperature thermometer or thermocouple to accurately monitor the internal reaction temperature. Employ a reliable heating source, such as a heating mantle with a temperature controller, to maintain a stable temperature within the optimal range.
-
-
Insufficient Reaction Time: The dehydration process is inherently slow.
-
Causality: Incomplete conversion will occur if the reaction is not allowed to proceed for a sufficient duration.
-
Solution: Ensure the reaction is heated for an adequate amount of time, often 15 hours or more, to drive the cyclization to completion.[10]
-
-
Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[10]
-
Causality: Water contamination will lead to an impure final product and can affect the accuracy of your yield calculation. The crude product is often a thick paste of morpholine hydrochloride that needs to be carefully neutralized and distilled.[10]
-
Solution: After neutralizing the acidic reaction mixture with a base like calcium oxide or sodium hydroxide, perform a careful distillation.[5][10] The collected crude morpholine should be thoroughly dried over a potent drying agent such as potassium hydroxide (KOH) pellets before a final fractional distillation to obtain the pure product.[10]
-
Troubleshooting Workflow: Dehydration of Diethanolamine
Caption: Troubleshooting workflow for low yield in diethanolamine dehydration.
N-Alkylation of Morpholine
Question: I am attempting an N-alkylation of morpholine with an alcohol over a solid catalyst and observing low conversion. What factors should I investigate?
Answer: Low conversion in the gas-solid phase N-alkylation of morpholine with alcohols can be attributed to several process parameters.
-
Reaction Temperature: Temperature is a critical parameter influencing both conversion and selectivity.
-
Causality: Generally, increasing the temperature will increase the conversion of morpholine. However, excessively high temperatures can lead to side reactions, such as the ring-opening of the morpholine structure, which decreases the selectivity for the desired N-alkylated product.[11][12]
-
Solution: Systematically screen a range of temperatures to find the optimal balance between conversion and selectivity. For example, in the N-methylation of morpholine with methanol over a CuO-NiO/γ-Al2O3 catalyst, the optimal temperature was found to be around 220°C.[11][12]
-
-
Molar Ratio of Reactants: The ratio of alcohol to morpholine can significantly impact the reaction outcome.
-
Causality: A higher molar ratio of the alkylating agent (alcohol) can help to drive the reaction towards the product side.
-
Solution: Experiment with different molar ratios of alcohol to morpholine. For the N-methylation example mentioned above, a methanol-to-morpholine molar ratio of 3:1 was found to be optimal.[11]
-
-
Liquid Hourly Space Velocity (LHSV): LHSV is a measure of the reactant flow rate relative to the catalyst volume and determines the contact time.
-
Causality: A high LHSV results in a short contact time between the reactants and the catalyst, which may be insufficient for the reaction to reach high conversion. Conversely, a very low LHSV could lead to side reactions.[12]
-
Solution: Optimize the LHSV to maximize the yield of the desired product. An LHSV of 0.15 h⁻¹ was found to be effective in the N-methylation of morpholine.[11][12]
-
-
Catalyst Activity: The performance of the catalyst is crucial.
-
Causality: The catalyst can deactivate over time due to coking or poisoning. The nature of the alcohol also plays a role; primary alcohols tend to be more reactive than secondary alcohols due to steric hindrance and the nature of the intermediate species formed.[11][13]
-
Solution: Ensure the catalyst is properly activated before use. If deactivation is suspected, regeneration or replacement of the catalyst may be necessary. For less reactive alcohols, more forcing conditions (e.g., higher temperature or longer contact time) may be required.
-
Data Summary: N-Alkylation of Morpholine with Various Alcohols
| Alcohol | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |
| Methanol | 95.3 | 93.8 |
| Ethanol | 90.5 | 92.6 |
| 1-Propanol | 85.7 | 90.3 |
| 1-Butanol | 80.2 | 88.5 |
| Data adapted from a study using a CuO-NiO/γ-Al2O3 catalyst at 220°C and 0.9 MPa.[11] |
Reductive Amination for Morpholine Derivative Synthesis
Question: I am struggling with a reductive amination reaction between morpholine and a ketone, observing very low conversion. What are the possible reasons and solutions?
Answer: Low conversion in the reductive amination with morpholine can be a significant challenge due to the reduced nucleophilicity of the morpholine nitrogen.[1] The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it a weaker nucleophile compared to other secondary amines like piperidine.[1]
-
Slow Imine/Enamine Formation: The initial step of the reaction, the formation of the iminium or enamine intermediate, is often the rate-limiting step.
-
Causality: The reduced nucleophilicity of morpholine makes its attack on the carbonyl carbon of the ketone slow.
-
Solution:
-
Use of a Catalyst: Employ a catalyst to facilitate the dehydration step that forms the iminium ion. Lewis acids like Ti(OiPr)₄ or protic acids can be effective.
-
Water Removal: The formation of the iminium/enamine intermediate produces water. Actively removing water from the reaction mixture using a Dean-Stark trap or molecular sieves can help drive the equilibrium towards the intermediate.
-
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical.
-
Causality: The reducing agent must be mild enough not to reduce the starting ketone but strong enough to reduce the iminium/enamine intermediate.
-
Solution: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less reactive towards ketones and aldehydes but effectively reduces the protonated imine. Sodium cyanoborohydride (NaBH₃CN) is also commonly used, particularly at slightly acidic pH.
-
-
Reaction Conditions: The overall reaction environment plays a key role.
-
Causality: The pH of the reaction medium is crucial. A slightly acidic medium is often required to activate the carbonyl group and facilitate the dehydration step, but a too strongly acidic medium will protonate the morpholine, rendering it non-nucleophilic.
-
Solution: Buffer the reaction with a weak acid like acetic acid. Experiment with different solvents to improve the solubility of the reactants and intermediates.
-
Experimental Protocol: Reductive Amination of a Carboxylic Acid with Morpholine
A modern and scalable approach for the reductive amination of carboxylic acids, which can be an alternative to ketone-based routes, has been developed.[14] This method involves a two-step, one-pot process:
-
Amidation: The carboxylic acid and morpholine are first converted to the corresponding amide. This can be facilitated by a silane-mediated direct amidation.[14]
-
Reduction: The resulting amide is then reduced to the amine. A combination of a catalyst, such as Zn(OAc)₂, and a reducing agent like phenylsilane has proven effective for this transformation, even on a large scale.[14][15]
This protocol offers good selectivity and has been successfully demonstrated on a multi-hundred millimole scale.[14]
III. Process Analytical Technology (PAT) in Scale-Up
To enhance process understanding and control during the scale-up of morpholine synthesis, the implementation of Process Analytical Technology (PAT) is highly recommended. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[16][17]
Key PAT Tools and Applications:
-
In-line Spectroscopy (NIR, Raman): These techniques can be used for real-time monitoring of reactant concentrations, product formation, and byproduct levels directly within the reactor. This allows for dynamic control of process parameters to maintain optimal conditions.[16][18]
-
Automated Sampling and Analysis: Coupling the reactor with an automated sampling system and an analytical technique like HPLC or GC can provide near real-time data on reaction progress and purity profiles.
-
Chemometrics: Statistical tools are used to analyze the data generated by PAT instruments to build predictive models that correlate process parameters with final product quality.[16]
By integrating PAT, you can move from a fixed, recipe-based manufacturing process to a more dynamic and controlled one, leading to improved consistency, higher yields, and enhanced safety during the scale-up of morpholine derivative synthesis.[16][19]
Logical Flow for PAT Implementation
Caption: A streamlined workflow for implementing PAT in process development.
IV. References
-
Key details that are easily overlooked during the scale-up of the synthesis process. Arborpharm.
-
Morpholine - Wikipedia.
-
US4647663A - Synthesis of morpholine - Google Patents.
-
Morpholine Preparation from Diethanolamine - YouTube.
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed.
-
Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
-
Side reactions and byproduct formation in morpholine synthesis - Benchchem.
-
A practical catalytic reductive amination of carboxylic acids - RSC Publishing.
-
EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents.
-
US2777846A - Process of producing morpholine from diethanolamine - Google Patents.
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3 - AKJournals.
-
Morpholine synthesis - Organic Chemistry Portal.
-
Recent progress in the synthesis of morpholines - ResearchGate.
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3 in: Reaction Kinetics, Mechanisms and Catalysis Volume 104 Issue 1 (2011) - AKJournals.
-
Safety Data Sheet: Morpholine - Carl ROTH.
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety.
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH.
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
-
N-alkylation of morpholine with other alcohols | Download Table - ResearchGate.
-
Large-scale reductive amination and synthesis applications - ResearchGate.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing.
-
Synthesis of N-substituted morpholine nucleoside derivatives - PubMed.
-
Challenging reductive amination : r/chemistry - Reddit.
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application.
-
Process Analytical Technology - PAT - Stepscience.
-
Technical Support Center: Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs - Benchchem.
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega.
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH.
-
Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed - NIH.
-
Implementing Process Analytical Technology.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
-
Large-scale oligo synthesis: Scaling-up requirements - CRB.
-
Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate.
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
-
Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 7. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. m.youtube.com [m.youtube.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. stepscience.com [stepscience.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage conditions for 4-Cbz-Morpholine-3-carboxylic acid
Welcome to the technical support resource for 4-Cbz-Morpholine-3-carboxylic acid (CAS: 256446-67-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and application of this versatile chiral building block. As a constrained amino acid analog, its proper use is critical for achieving desired outcomes in peptide synthesis and medicinal chemistry projects.
This document provides in-depth, field-proven insights into the compound's characteristics, offering troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Part 1: Compound Profile and Key Properties
This compound is a synthetic amino acid derivative where the morpholine scaffold introduces conformational rigidity, a feature often exploited in peptidomimetic design. The benzyloxycarbonyl (Cbz) group provides robust protection for the secondary amine, which is stable under many reaction conditions but can be selectively removed, typically via hydrogenolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 265.26 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow oil | --INVALID-LINK-- |
| CAS Number | 256446-67-0 | --INVALID-LINK--[1] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2] While some suppliers suggest room temperature storage, best practices for modified amino acids, especially those in liquid or oil form, favor refrigeration to minimize potential degradation over time.[3]
-
Short-Term Storage (up to 3 months): Refrigerate at 2-8°C.
-
Long-Term Storage (>3 months): Store frozen at -20°C.
Causality: Carboxylic acids can be susceptible to slow decarboxylation or other degradation pathways, which are decelerated at lower temperatures.[4] The morpholine ring itself can be a target for oxidation.[5] Storing at reduced temperatures minimizes the kinetic energy available for these unwanted reactions, thus preserving the compound's integrity.
Q2: Is this compound sensitive to moisture or light?
While specific data for this compound is not extensively published, general principles for handling related structures should be applied:
-
Moisture: The parent compound, morpholine, is known to be hygroscopic. It is prudent to assume this compound may also be sensitive to moisture. Always handle under a dry, inert atmosphere (e.g., nitrogen or argon) where possible, and ensure containers are tightly sealed. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Light: Many complex organic molecules can be sensitive to UV light. It is recommended to store this compound in an amber or opaque vial to protect it from light.[6]
Q3: What are the primary safety precautions I should take when handling this compound?
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, precautions should be based on the hazardous nature of its parent compound, morpholine, and general guidelines for handling laboratory chemicals. Morpholine is classified as flammable, corrosive, and toxic.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any potential vapors.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[2]
Q4: I am having trouble dissolving the compound for my reaction. What solvents should I try?
Carboxylic acids, particularly those with polar heterocyclic rings, can exhibit challenging solubility profiles.[9]
-
Recommended First-Line Solvents: Start with polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . Dichloromethane (DCM) may also be effective.
-
Aiding Dissolution: If solubility is poor, gentle warming or brief sonication can help. However, be cautious with heating, as it can accelerate potential degradation.
-
Avoid Protic Solvents for Activation: If the next step involves activating the carboxylic acid (e.g., with HATU or EDC), avoid using protic solvents like methanol or water, as they will compete for the activated species.
For a systematic approach to handling and storage, refer to the workflow diagram below.
References
- 1. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (S)-4-Cbz-Morpholine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 5. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 6. shimistore.com [shimistore.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Polymer-Supported Synthesis of Morpholine Derivatives
Welcome to the technical support center for the polymer-supported synthesis of morpholine derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during your experiments. This resource is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure your syntheses are both successful and reproducible.
Part 1: Resin and Linker Selection: The Foundation of Your Synthesis
The choice of solid support and the linking strategy is paramount to the success of your synthesis. These initial decisions will influence reaction kinetics, loading capacity, and the final cleavage efficiency.
Frequently Asked Questions (FAQs)
Question: I am observing low reaction yields. Could my choice of resin be the problem?
Answer: Absolutely. Low yields are frequently traced back to poor resin swelling. The polymer support must swell adequately in the reaction solvent to allow reagents to access the reactive sites within the bead.[1][2][3] Polystyrene (PS) resins, for instance, swell well in solvents like dichloromethane (DCM) and dimethylformamide (DMF), but poorly in protic solvents such as methanol or water.
-
Causality: If the resin does not swell sufficiently, the reactive sites remain buried within the polymer matrix, leading to incomplete reactions and consequently, low yields.[3] The degree of cross-linking with divinylbenzene (DVB) also plays a crucial role; a 1% cross-linked resin generally provides a good balance of mechanical stability and swelling capacity for small molecule synthesis.
-
Troubleshooting Protocol:
-
Solvent Compatibility Test: Before starting your synthesis, perform a simple swelling test. Place a known mass of your chosen resin in a graduated syringe and add your intended solvent. Measure the volume change after a set time (e.g., 30 minutes). A good solvent should cause the resin to swell by at least 4.0 mL/g.[4]
-
Resin Selection: If swelling is poor, consider switching to a different resin. For example, polyethylene glycol (PEG)-grafted resins like TentaGel show excellent swelling in a broader range of solvents and can be beneficial for synthesizing complex or sterically hindered morpholine derivatives.[5]
-
Question: My target morpholine derivative is unstable under strongly acidic conditions. How do I choose an appropriate linker?
Answer: Linker selection is critical for compatibility with your target molecule's stability. For acid-sensitive compounds, you should avoid linkers that require harsh acidic cleavage conditions, such as the standard Wang resin which is cleaved with high concentrations of trifluoroacetic acid (TFA).[5]
-
Expert Recommendation: Consider using a more acid-labile linker, such as a 2-chlorotrityl chloride (2-CTC) resin. This linker allows for cleavage under very mild acidic conditions (e.g., 1-5% TFA in DCM), which will likely preserve the integrity of your acid-sensitive morpholine derivative.[6]
-
Alternative Strategy: Safety-Catch Linkers: For maximum versatility, a "safety-catch" linker could be employed.[7] These linkers are stable to both acidic and basic conditions used during synthesis. They require a specific activation step (e.g., alkylation) to become labile for cleavage, offering an orthogonal cleavage strategy that can be tailored to your molecule's stability.[7]
Part 2: On-Bead Reaction Monitoring: Knowing When to Proceed
A significant challenge in solid-phase synthesis is the inability to use traditional techniques like Thin Layer Chromatography (TLC) for routine reaction monitoring. However, several "on-bead" and "off-bead" methods can provide valuable insights into the progress of your reactions.
Frequently Asked Questions (FAQs)
Question: How can I be sure that a coupling or deprotection step is complete before moving to the next reaction?
Answer: Incomplete reactions are a major source of impurities. It is crucial to monitor reaction completion to avoid the formation of deletion sequences.
-
Recommended Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive "on-bead" technique.[8][9] You can monitor the disappearance of a starting material's characteristic vibrational band or the appearance of a product's band. For example, when coupling an amine, you can monitor the disappearance of the N-H stretching bands.
-
Alternative Technique: The Kaiser Test (for primary amines): The Kaiser test is a highly sensitive colorimetric test for the presence of primary amines.[8] A positive result (a deep blue color) indicates the presence of unreacted primary amine, signaling an incomplete coupling reaction. A negative result (yellow) indicates that the coupling is likely complete.
Question: I am performing a multi-step synthesis and need to confirm the structure of an intermediate. How can I do this?
Answer: For definitive structural confirmation, you will need to perform an "off-bead" analysis.
-
Protocol: Test Cleavage and LC-MS Analysis:
-
Take a small sample of the resin (5-10 mg).
-
Dry the resin thoroughly.
-
Cleave the molecule from this small sample using the appropriate cleavage cocktail.
-
Precipitate the cleaved product with cold diethyl ether.
-
Analyze the crude product by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of your intermediate.
-
Part 3: Troubleshooting Common Synthesis Problems
Even with careful planning, unexpected issues can arise during the synthesis. This section addresses some of the most common problems encountered during the polymer-supported synthesis of morpholine derivatives.
Frequently Asked Questions (FAQs)
Question: I am observing significant amounts of byproducts in my final product. What are the likely causes?
Answer: Byproduct formation can stem from several sources, including incomplete reactions, side reactions of protecting groups, and issues during cleavage.
-
Incomplete Deprotection/Coupling: As mentioned earlier, ensure each step goes to completion using appropriate monitoring techniques. If a reaction is sluggish, consider increasing the reaction time, temperature, or the excess of reagent used.
-
Side Reactions:
-
Diketopiperazine Formation: This is a common side reaction, especially when proline is one of the first two amino acids in a sequence.[10] It can be minimized by using a sterically hindered resin like 2-chlorotrityl chloride resin.[10]
-
Aspartimide Formation: This can occur under both acidic and basic conditions and leads to a mixture of alpha and beta-coupled peptides if the aspartimide ring reopens.[10][11] Adding hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.[10]
-
Intramolecular Cyclization: For morpholine synthesis, premature cyclization on the resin can be a concern depending on the synthetic route. Ensuring that the protecting groups are stable and that the cyclization conditions are carefully controlled is key.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in polymer-supported synthesis.
Part 4: Cleavage and Purification: The Final Steps to Your Pure Compound
The cleavage step detaches your synthesized morpholine derivative from the solid support. Proper technique is crucial to maximize yield and minimize degradation of the product.
Frequently Asked Questions (FAQs)
Question: My final product is not pure after cleavage, and I see unexpected masses in the LC-MS. What could have gone wrong?
Answer: Impurities arising during cleavage are often due to the reaction of carbocations, generated from the cleavage of protecting groups and the linker, with your product.[12]
-
The Role of Scavengers: It is essential to use scavengers in your cleavage cocktail to "trap" these reactive carbocations.[12] A common and effective non-odorous cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[6][12] TIS is an excellent scavenger for trityl and t-butyl cations.
-
Choosing the Right Cocktail: The composition of your cleavage cocktail should be tailored to the amino acid composition of your starting materials if applicable, and the protecting groups used. For example, if your synthesis involves tryptophan, which is particularly susceptible to alkylation, a more complex cocktail containing scavengers like 1,2-ethanedithiol (EDT) might be necessary.[6]
General Cleavage Protocol
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and then dry the resin completely under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[13]
-
Reaction: Allow the reaction to proceed at room temperature for 1-3 hours.[12] The optimal time should be determined empirically.
-
Filtration: Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether to precipitate your crude product.
-
Isolation: Centrifuge the suspension to pellet the product, decant the ether, and dry the product under vacuum.
Quantitative Data: Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Primary Use and Comments | Reference |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, good for most sequences without sensitive residues. Non-odorous. | [6][12] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex syntheses, especially those with multiple sensitive residues. Malodorous. | [6] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides containing arginine residues with sulfonyl protecting groups. | [14] |
Part 5: Experimental Protocols and Visualizations
Protocol: On-Bead FT-IR Monitoring
-
Withdraw a small sample of the resin (a few beads) from the reaction vessel.
-
Wash the beads thoroughly with the reaction solvent and then with a volatile solvent like DCM.
-
Dry the beads completely under a stream of nitrogen or in a vacuum oven.
-
Prepare a KBr pellet with the dried beads or use an appropriate IR microscope accessory for single-bead analysis.[8][9]
-
Acquire the IR spectrum and compare it to the spectrum of the starting material to assess the progress of the reaction.
Workflow for Polymer-Supported Morpholine Synthesis
Caption: A generalized workflow for the polymer-supported synthesis of a morpholine derivative.
References
- 1. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 9. scielo.br [scielo.br]
- 10. peptide.com [peptide.com]
- 11. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Cbz-Morpholine-3-carboxylic acid vs. 4-Boc-Morpholine-3-carboxylic acid in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties which can confer improved solubility, metabolic stability, and central nervous system permeability to drug candidates.[1][2] When incorporating the versatile morpholine-3-carboxylic acid moiety, the choice of the nitrogen protecting group is a primary consideration that profoundly impacts the overall synthetic strategy.
This guide provides an in-depth technical comparison of two of the most ubiquitous N-protected derivatives: 4-Cbz-Morpholine-3-carboxylic acid and 4-Boc-Morpholine-3-carboxylic acid. We will delve into their respective chemical properties, stability profiles, and deprotection protocols, supported by experimental data and field-proven insights to inform your selection process.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between these two reagents lies in the nature of their N-protecting groups: the Carbobenzyloxy (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. This distinction governs their stability and the conditions required for their removal, a concept known as orthogonality.[3]
| Property | This compound | 4-Boc-Morpholine-3-carboxylic acid |
| Structure | Benzyl Carbamate | tert-Butyl Carbamate |
| Molecular Formula | C₁₃H₁₅NO₅[4] | C₁₀H₁₇NO₅[5] |
| Molecular Weight | 265.26 g/mol [4] | 231.25 g/mol [5] |
| Typical Physical Form | Solid, often crystalline[6] | White solid/powder[7][8] |
| Melting Point | Data not widely reported | ~181 °C (for R-enantiomer)[2] |
| Key Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6] | Strong Acid (e.g., TFA, HCl)[3] |
| Primary Byproducts | Toluene, CO₂ | Isobutylene, CO₂ |
| Orthogonal To | Boc, Fmoc (under standard conditions) | Cbz, Fmoc (under standard conditions) |
The Strategic Choice: Unveiling the Causality Behind Protecting Group Selection
The decision to employ either the Cbz or Boc protecting group is not arbitrary; it is a strategic choice driven by the molecular landscape of the synthetic target. The core principle guiding this decision is orthogonality : the ability to selectively remove one protecting group in the presence of others.[3]
The Case for this compound
The Cbz group is a classic protecting group, introduced by Bergmann and Zervas in the 1930s, that remains highly relevant today.[6] Its defining feature is its stability to acidic and mildly basic conditions, while being exquisitely sensitive to catalytic hydrogenation.
When to Choose Cbz:
-
Presence of Acid-Labile Groups: If your synthetic route involves subsequent steps that require strong acidic conditions (e.g., deprotection of a Boc or t-Butyl ester group elsewhere in the molecule), the Cbz group is the superior choice due to its resilience.
-
Need for a Crystalline Intermediate: Cbz-protected amino acids are often highly crystalline, which can be a significant advantage for purification by recrystallization, avoiding the need for chromatography.[6] This is a critical consideration for process scalability.
-
Mild, Non-Acidic Deprotection is Paramount: The removal of the Cbz group via catalytic hydrogenolysis is exceptionally clean and occurs under neutral pH, which is ideal for substrates sensitive to either acid or base.
The Case for 4-Boc-Morpholine-3-carboxylic acid
The Boc group is arguably the most common amine protecting group in modern organic synthesis, lauded for its ease of installation and its straightforward, non-hydrogenolytic removal.[9]
When to Choose Boc:
-
Presence of Reducible Functional Groups: If your molecule contains functionalities that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or benzyl ethers, catalytic hydrogenolysis is not a viable option. In this scenario, the acid-labile Boc group is the logical choice.
-
Metal-Free Deprotection is Required: Palladium catalysts, while highly effective, can sometimes be difficult to completely remove from the final product. For pharmaceutical applications where metal contamination is strictly regulated, avoiding a palladium-catalyzed deprotection step can be advantageous.
-
Rapid Deprotection is a Priority: Acid-mediated Boc deprotection is often very fast, typically completing within 1-2 hours at room temperature.[10]
The following diagram illustrates the logical decision-making process for selecting the appropriate building block based on the chemical compatibility of the target molecule.
Caption: Decision workflow for selecting the optimal N-protected morpholine building block.
Experimental Protocols: A Self-Validating System for Deprotection
The trustworthiness of a synthetic protocol lies in its reproducibility and clarity. Below are detailed, field-tested methodologies for the deprotection of both 4-Cbz and 4-Boc-Morpholine-3-carboxylic acid.
Protocol 1: Deprotection of this compound via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is often preferred over using a hydrogen gas balloon or Parr shaker for its operational simplicity and safety, especially at laboratory scale. Ammonium formate serves as an in situ source of hydrogen.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ammonium Formate (HCOONH₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add methanol to dissolve the starting material (approx. 10-20 mL per gram). To this solution, add ammonium formate (5.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10-20 wt% of the starting material). Note: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, morpholine-3-carboxylic acid ammonium salt, can be further purified or used directly in the next step.
The workflow for this deprotection is visualized below.
Caption: Experimental workflow for Cbz-deprotection via catalytic transfer hydrogenation.
Protocol 2: Deprotection of 4-Boc-Morpholine-3-carboxylic acid using Trifluoroacetic Acid (TFA)
Acid-mediated deprotection is the standard method for removing a Boc group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system.
Materials:
-
4-Boc-Morpholine-3-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve 4-Boc-Morpholine-3-carboxylic acid (1.0 eq) in DCM (approx. 10-20 mL per gram).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, often used in a 1:1 to 1:4 v/v ratio with DCM).[10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Neutralization & Isolation: Dissolve the crude residue in water. Carefully adjust the pH to ~8-9 with a saturated solution of NaHCO₃. The product, morpholine-3-carboxylic acid, can then be isolated. If the product is not water-soluble, it can be extracted with an appropriate organic solvent after neutralization. Alternatively, for water-soluble products, ion-exchange chromatography may be required.
The workflow for this acid-mediated deprotection is as follows.
References
- 1. (R)-4-Boc-morpholine-3-carboxylic acid AldrichCPR 869681-70-9 [sigmaaldrich.com]
- 2. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-4-Boc-morpholine-3-carboxylic acid, 97% | CymitQuimica [cymitquimica.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Navigating the Labyrinth of Amine Protection: A Comparative Guide to Cbz and Boc for Morpholine Nitrogen
For researchers, scientists, and drug development professionals, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties often impart favorable characteristics such as enhanced aqueous solubility, metabolic stability, and bioavailability to drug candidates.[1][2] However, the nucleophilic secondary amine of the morpholine ring necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. The choice of this temporary shield is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.
This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups for the morpholine nitrogen: the Carboxybenzyl (Cbz or Z) group and the tert-Butyloxycarbonyl (Boc) group. We will delve into the nuances of their chemical stability, orthogonality, and practical application, supported by experimental data and detailed protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Dichotomy of Stability and Lability: Cbz vs. Boc
The fundamental difference between the Cbz and Boc protecting groups lies in their distinct mechanisms of cleavage, which forms the basis of their orthogonal relationship in chemical synthesis.[3] This orthogonality is paramount when multiple protecting groups are employed in a single molecule, allowing for the selective removal of one without affecting the others.
The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments where the Boc group would be labile. This robustness makes it an excellent choice for complex syntheses with numerous steps. Its removal is typically achieved through catalytic hydrogenolysis , a mild and highly selective method that involves the use of a palladium catalyst and a hydrogen source.[4]
In contrast, the Boc group is characterized by its acid lability. It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[5][6][7][8] This deprotection proceeds under conditions that generally leave the Cbz group intact. The Boc group is also stable to the basic and hydrogenolytic conditions used to remove other common protecting groups like Fmoc and Cbz, respectively.
At a Glance: Key Performance Indicators of Cbz and Boc on Morpholine
To facilitate a direct comparison, the following table summarizes the key characteristics and performance of the Cbz and Boc protecting groups when applied to the morpholine nitrogen.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Protection Yield | >80%[3] | >90% |
| Stability | Stable to acid and base | Stable to base and hydrogenolysis |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂, Pd/C) | Strong Acid (TFA or HCl in dioxane) |
| Typical Deprotection Yield | High (generally >90%) | High (generally >90%) |
| Key Advantages | Robustness in multi-step synthesis; Orthogonal to Boc and Fmoc | Mild acidic deprotection; Volatile byproducts |
| Potential Limitations | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); Catalyst handling | Incompatible with acid-sensitive functional groups |
Experimental Deep Dive: Protocols and Mechanistic Insights
To provide a practical framework for the application of these protecting groups, we present detailed, step-by-step protocols for the protection and deprotection of the morpholine nitrogen. The causality behind experimental choices is explained to enhance understanding and reproducibility.
N-Carboxybenzyl (Cbz) Protection of Morpholine
The introduction of the Cbz group onto the morpholine nitrogen is a straightforward and high-yielding reaction, typically proceeding via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of Benzyl morpholine-4-carboxylate
-
Dissolution: In a round-bottom flask, dissolve morpholine (1.0 equivalent) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Cbz-Cl Addition: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the N-Cbz-morpholine, typically with a yield of over 80%.[3]
Mechanism of Cbz Protection
Caption: Cbz protection of morpholine.
N-tert-Butyloxycarbonyl (Boc) Protection of Morpholine
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is generally clean and high-yielding.
Experimental Protocol: Synthesis of tert-Butyl morpholine-4-carboxylate
-
Dissolution: Dissolve morpholine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution.
-
Base Addition: Add a base such as triethylamine (1.2 equivalents) or work under aqueous basic conditions (e.g., sodium bicarbonate).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: If using an organic solvent, wash the reaction mixture with water and brine. If using aqueous conditions, extract the product with an organic solvent.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-morpholine, often in high purity and yield (>90%).
Mechanism of Boc Protection
Caption: Boc protection of morpholine.
Deprotection Strategies: Releasing the Morpholine Nitrogen
The choice of deprotection method is dictated by the protecting group and the stability of other functional groups in the molecule.
Deprotection of N-Cbz-Morpholine via Hydrogenolysis
This method is highly selective and proceeds under mild conditions, making it ideal for sensitive substrates.
Experimental Protocol: Hydrogenolysis of Benzyl morpholine-4-carboxylate
-
Dissolution: Dissolve N-Cbz-morpholine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected morpholine. The byproducts, toluene and carbon dioxide, are volatile and easily removed. This method typically affords high yields.
Mechanism of Cbz Deprotection
Caption: Cbz deprotection via hydrogenolysis.
Deprotection of N-Boc-Morpholine via Acidolysis
The Boc group is readily removed with strong acids, providing a quick and efficient deprotection method.
Experimental Protocol: Acidic Deprotection of tert-Butyl morpholine-4-carboxylate
-
Dissolution: Dissolve N-Boc-morpholine (1.0 equivalent) in an appropriate solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding ammonium salt.
-
Isolation: If the free amine is required, the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. Dry the organic layer and concentrate to obtain the deprotected morpholine. This method is known for its high efficiency and yields.[7]
Mechanism of Boc Deprotection
Caption: Boc deprotection via acidolysis.
Conclusion: Making the Strategic Choice
The selection between Cbz and Boc for the protection of morpholine nitrogen is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the synthetic route.
-
Choose Cbz when: Your synthesis involves multiple steps with acidic or basic conditions, and the molecule is devoid of functional groups susceptible to hydrogenolysis. Its robustness provides a reliable shield throughout a lengthy synthetic campaign.
-
Choose Boc when: A mild deprotection is required, and the subsequent steps are compatible with an unprotected or re-protected amine. Its ease of removal with volatile byproducts makes it an attractive option for shorter sequences or when acid-sensitive groups are not a concern.
By understanding the fundamental principles of their stability, orthogonality, and the practical considerations of their application, researchers can confidently select the optimal protecting group, thereby streamlining their synthetic efforts and accelerating the journey from concept to discovery.
References
- 1. Benzyl morpholine-4-carboxylate [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Determining Enantiomeric Purity of Chiral Morpholines
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. Chiral morpholines, a prevalent scaffold in numerous pharmaceuticals, present a unique set of analytical challenges. The inherent basicity of the morpholine nitrogen can lead to undesirable peak tailing and interactions with certain stationary phases, necessitating a carefully considered approach to method development. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral morpholines, grounded in experimental data and field-proven insights.
The Criticality of Enantiomeric Purity in Morpholine-Containing Drugs
The three-dimensional arrangement of atoms in a chiral molecule can dramatically alter its pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereoisomeric characterization of drug substances.[1] Therefore, robust and reliable analytical methods are paramount for ensuring the safety and efficacy of pharmaceuticals containing chiral morpholine moieties.
A Comparative Overview of Analytical Techniques
The separation of enantiomers relies on the formation of transient diastereomeric complexes with a chiral selector.[1] This can be achieved through various analytical techniques, with the most common being High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[2] The choice of technique depends on the physicochemical properties of the analyte, the desired performance characteristics, and available instrumentation.
Method Selection Workflow
The following workflow provides a systematic approach to selecting the most appropriate analytical method for a given chiral morpholine.
Caption: Workflow for selecting an analytical method for chiral morpholine analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations due to its broad applicability and the vast array of commercially available chiral stationary phases (CSPs).[3]
Principle of Separation: Enantiomers are separated based on their differential interactions with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a wide range of chiral compounds, including morpholines.[4] The separation is typically performed in normal-phase mode (using non-polar mobile phases like hexane and an alcohol modifier) or reversed-phase mode (using aqueous-organic mobile phases). For basic compounds like morpholines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often crucial to prevent peak tailing by neutralizing acidic silanol groups on the silica support of the CSP.[5]
Advantages for Chiral Morpholines:
-
High Versatility: A wide variety of CSPs are available, increasing the probability of finding a suitable column for a specific morpholine derivative.[3]
-
Robustness and Reproducibility: HPLC is a well-established and reliable technique, leading to consistent results.[6]
-
Preparative Scale-Up: Methods can often be scaled up for the purification of enantiomers.
Disadvantages:
-
Solvent Consumption: Normal-phase HPLC can use significant volumes of organic solvents, which have cost and environmental implications.
-
Longer Analysis Times: Compared to SFC, HPLC run times can be longer.[7]
Experimental Protocol: Chiral HPLC for 2-(Oxan-2-yl)morpholine
This protocol provides a starting point for the method development for a chiral morpholine derivative.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Ensure the resolution between the two enantiomer peaks is greater than 1.5.
-
The tailing factor for each peak should be between 0.8 and 1.5.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[7]
Principle of Separation: SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier (e.g., methanol, ethanol).[7] The separation mechanism is similar to normal-phase HPLC, with the CSP playing the key role in enantiomeric recognition. The low viscosity and high diffusivity of supercritical fluids allow for faster analysis times and higher efficiency compared to HPLC.[8]
Advantages for Chiral Morpholines:
-
High Speed: Analysis times are typically much shorter than in HPLC.[7]
-
Reduced Solvent Consumption: The primary mobile phase component, CO2, is recycled from the atmosphere, making SFC a "greener" technique.[9]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or better separations compared to HPLC for the same compound and CSP.[7]
-
MS Compatibility: SFC is highly compatible with mass spectrometry, which can be beneficial for peak identification and analysis of complex mixtures.[5]
Disadvantages:
-
Specialized Instrumentation: SFC requires dedicated instrumentation that is less common than standard HPLC systems.
-
Lower Solubility for Polar Compounds: Highly polar morpholine derivatives may have limited solubility in the CO2-rich mobile phase, although this can often be overcome by increasing the percentage of the polar co-solvent.
Experimental Protocol: Chiral SFC for 2-(Oxan-2-yl)morpholine
This protocol provides a starting point for developing an SFC method for a chiral morpholine.[5]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B)
-
Gradient: Isocratic at 20% B
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
Sample Preparation:
-
Dissolve the sample in the co-solvent (Methanol with 0.1% Diethylamine) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable chiral compounds.[10]
Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[11] The differential interaction of the enantiomers with the CSP as they are carried through the column by an inert gas (e.g., helium, nitrogen) leads to their separation. For non-volatile or highly polar morpholines, derivatization to increase volatility may be necessary.
Advantages for Chiral Morpholines:
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
High Sensitivity: GC detectors, such as the flame ionization detector (FID) and mass spectrometer (MS), are highly sensitive.
-
Low Solvent Consumption: GC does not use liquid mobile phases.
Disadvantages:
-
Limited Applicability: Only suitable for volatile and thermally stable compounds. Many morpholine derivatives, especially those with high molecular weight or polar functional groups, may not be amenable to GC without derivatization.
-
Potential for Racemization: The high temperatures used in the injector and column can potentially cause racemization of thermally labile compounds.
General Experimental Protocol: Chiral GC
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, a flame ionization detector (FID) or mass spectrometer (MS), and a chiral capillary column.
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250 °C (or optimized to prevent degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C) and ramp to a higher temperature (e.g., 200-250 °C) to elute the analytes.
-
Detector Temperature: 250-300 °C.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at an appropriate concentration (e.g., 1 mg/mL).
-
If necessary, perform a derivatization reaction (e.g., acylation, silylation) to increase volatility.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique that offers high separation efficiency and requires minimal sample and reagent consumption.[12]
Principle of Separation: Enantiomers are separated in a capillary filled with a background electrolyte containing a chiral selector.[1] When a high voltage is applied, the enantiomers migrate at different velocities due to their differential interactions with the chiral selector, which is often a cyclodextrin derivative.[12]
Advantages for Chiral Morpholines:
-
High Efficiency and Resolution: CE can achieve very high theoretical plate numbers, leading to excellent separations.
-
Minimal Sample and Reagent Consumption: Only nanoliter volumes of sample and microliter volumes of reagents are required.
-
Rapid Method Development: The composition of the background electrolyte can be easily and quickly changed to optimize the separation.
Disadvantages:
-
Lower Concentration Sensitivity: Compared to HPLC and GC, the sensitivity of CE with UV detection can be lower due to the short path length of the capillary.
-
Matrix Effects: The sample matrix can significantly affect the separation, sometimes requiring extensive sample preparation.
-
Lower Throughput: While individual runs are fast, the overall sample throughput can be lower than automated HPLC or SFC systems.
General Experimental Protocol: Chiral CE
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer (e.g., phosphate or borate) at a specific pH containing a chiral selector (e.g., a sulfated β-cyclodextrin).
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at an appropriate wavelength.
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent at a suitable concentration.
-
Filter the sample to remove any particulate matter.
Performance Comparison
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral CE |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in a supercritical fluid | Differential partitioning with a CSP in a gas phase | Differential mobility in an electric field with a chiral selector |
| Applicability | Broad range of compounds | Broad range, particularly good for normal-phase separations | Volatile and thermally stable compounds | Broad range of charged or chargeable compounds |
| Speed | Moderate | Fast | Fast | Very Fast (for a single run) |
| Resolution | Good to Excellent | Good to Excellent | Excellent | Excellent to Superior |
| Sensitivity (UV) | Good | Good | N/A (FID/MS is sensitive) | Moderate |
| Solvent Usage | High (especially normal phase) | Low | Very Low | Very Low |
| "Green" Chemistry | Poor to Moderate | Excellent | Excellent | Excellent |
| Throughput | High (with autosampler) | High (with autosampler) | High (with autosampler) | Moderate |
| MS Compatibility | Good (with appropriate mobile phases) | Excellent | Excellent | Can be challenging |
Conclusion and Expert Recommendations
For the routine analysis of the enantiomeric purity of chiral morpholines, chiral HPLC and chiral SFC are the methods of choice . They offer a good balance of versatility, robustness, and throughput.
-
Chiral HPLC remains the gold standard due to its widespread availability and the extensive library of chiral stationary phases. It is a reliable workhorse for both analytical and preparative applications.
-
Chiral SFC is a highly attractive alternative, particularly in a drug discovery or high-throughput screening environment, due to its significant advantages in speed and reduced environmental impact. Its orthogonal selectivity to HPLC can be invaluable for resolving challenging separations.
Chiral GC and Chiral CE are powerful techniques that should be considered in specific circumstances:
-
Chiral GC is the ideal choice when the morpholine derivative is sufficiently volatile and thermally stable, offering unparalleled resolution and sensitivity.
-
Chiral CE excels when sample volumes are limited or when very high separation efficiency is required to resolve closely related impurities. Its rapid method development capabilities are also a significant advantage.
Ultimately, the selection of the most appropriate analytical method requires a thorough understanding of the analyte's properties and the specific requirements of the analysis. By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently and accurately determine the enantiomeric purity of chiral morpholines, ensuring the quality and safety of these vital pharmaceutical compounds.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
A Comparative Guide to the Chiral HPLC Resolution of Racemic Morpholine-3-Carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imperative of Enantioseparation
In pharmaceutical development, the chirality of a molecule is fundamentally linked to its biological activity.[1] The two enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] Morpholine-3-carboxylic acid is a prime example of a non-proteinogenic amino acid where stereochemical integrity is paramount. Its individual enantiomers are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a robust, reproducible, and efficient analytical method to determine enantiomeric purity is essential for both regulatory compliance and ensuring the safety and efficacy of the final drug product.[2] Direct separation using Chiral Stationary Phases (CSPs) in HPLC is the industry's gold standard for this task, offering high efficiency and reliability without the need for derivatization.[2][3]
A Comparative Analysis of Chiral Stationary Phase (CSP) Strategies
The success of any chiral separation hinges on the selection of an appropriate CSP. The mechanism of chiral recognition is a complex interplay of intermolecular interactions between the analyte and the chiral selector immobilized on the stationary phase. For a polar, zwitterionic molecule like morpholine-3-carboxylic acid, polysaccharide- and macrocyclic glycopeptide-based CSPs are among the most effective choices.[4]
Table 1: Performance Comparison of CSPs for Morpholine-3-Carboxylic Acid Resolution
| Chiral Stationary Phase (CSP) | Primary Separation Mechanism | Typical Mobile Phase Mode | Anticipated Resolution (Rs) | Key Advantages & Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions, steric inclusion in chiral grooves.[3] | Normal Phase | > 2.0 | High Versatility: Proven effectiveness for a broad range of racemates. High Efficiency: Often yields sharp peaks and excellent resolution. Requires non-polar, flammable solvents. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose-based CSPs, but with a different helical polymer structure offering complementary selectivity.[3][5] | Normal Phase / Polar Organic | > 1.8 | Alternative Selectivity: Can resolve compounds that are difficult on cellulose phases. Broadly applicable. |
| Teicoplanin (Macrocyclic Glycopeptide) | Inclusion complexing, hydrogen bonding, ionic interactions, and dipole stacking.[4] | Polar Ionic / Reversed-Phase | > 1.5 | Multi-modal: Effective in reversed-phase, polar organic, and normal-phase modes.[4] Ideal for Polar Analytes: Possesses ionic groups, making it excellent for underivatized amino acids.[4] |
Experimental Protocols & Method Rationale
The following protocols represent robust starting points for the resolution of racemic morpholine-3-carboxylic acid. The causality behind each parameter is explained to facilitate understanding and future optimization.
Protocol 1: High-Resolution Separation on a Polysaccharide-Based CSP
This method leverages the well-established resolving power of cellulose-based CSPs in a normal-phase mode, which often provides the highest enantioselectivity.
Experimental Workflow Diagram
Caption: Workflow for chiral resolution using a polysaccharide CSP.
Step-by-Step Methodology:
-
CSP Selection: Utilize a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) at a ratio of 85:15:0.1 (v/v/v). Filter through a 0.45 µm membrane and degas thoroughly.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation: Dissolve the racemic morpholine-3-carboxylic acid standard in the mobile phase to a concentration of 0.5 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Calculate the resolution (Rs) between the enantiomer peaks. A value > 1.5 is considered baseline separation.
Causality Behind Experimental Choices:
-
The CSP: The carbamate groups on the cellulose backbone form a rigid chiral structure. Chiral recognition is achieved through hydrogen bonding between the analyte's carboxylic acid and amine groups and the CSP's polar carbamate sites.
-
The Mobile Phase: The n-Hexane/Ethanol system provides a non-polar environment that promotes the hydrogen bonding interactions essential for separation.[3]
-
The Acidic Modifier (TFA): This is the most critical component. Morpholine-3-carboxylic acid is an amino acid and exists as a zwitterion at neutral pH. The addition of a strong acid like TFA protonates the carboxylate group (-COO⁻ to -COOH), suppressing its ionic character.[3] This prevents strong, non-specific ionic interactions with the silica support, which would otherwise lead to severe peak tailing and poor resolution.
Protocol 2: Polar Ionic Mode Separation on a Macrocyclic Glycopeptide CSP
This method is an excellent alternative, particularly when aqueous-compatible or reversed-phase conditions are preferred.
Logical Comparison of Methods
Caption: Decision logic for selecting a chiral separation method.
Step-by-Step Methodology:
-
CSP Selection: Utilize a Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Acetic Acid/Triethylamine (TEA) at a ratio of 100:0.1:0.05 (v/v/v). Filter and degas.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation: Dissolve the standard in the mobile phase to a concentration of 0.5 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
Causality Behind Experimental Choices:
-
The CSP: Teicoplanin is a large, complex molecule with multiple chiral centers, hydrophobic pockets, and ionizable groups.[4] It separates enantiomers through a combination of inclusion into its "basket-like" structure and ionic/hydrogen bonding interactions at the periphery.[4][6]
-
The Mobile Phase (Polar Ionic Mode): This mode uses a polar organic solvent with acid and base additives. The acetic acid and TEA create a buffered system that controls the ionization state of both the analyte and the stationary phase, enabling the crucial ionic exchange mechanism required for separation. This approach is highly effective for underivatized amino acids.[4]
Summary and Recommendations
For the chiral resolution of racemic morpholine-3-carboxylic acid, both polysaccharide and macrocyclic glycopeptide CSPs provide excellent, though mechanistically different, solutions.
-
Recommendation for Highest Resolution: The polysaccharide-based CSP (Protocol 1) is the recommended starting point for method development. These phases are renowned for their high success rates and efficiency for a wide variety of chiral compounds.
-
Recommendation for Method Flexibility: The macrocyclic glycopeptide CSP (Protocol 2) is an outstanding alternative, especially if aqueous compatibility is desired or if the polysaccharide phase fails to provide adequate resolution. Its multi-modal nature offers significant flexibility in method development.
The choice of method must be validated against the specific requirements of the project, including sample matrix, required sensitivity, and available instrumentation. The protocols described herein are self-validating systems that provide a robust foundation for achieving accurate and reliable enantiomeric purity determination.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Alternatives for 4-Cbz-Morpholine-3-carboxylic Acid in Peptidomimetics
Foreword: The Quest for Conformational Control in Peptidomimetics
In the intricate dance of drug discovery, peptidomimetics have emerged as a powerful choreography to engage biological targets with high specificity and efficacy. By mimicking the essential features of natural peptides while overcoming their inherent limitations, such as enzymatic degradation and poor bioavailability, these engineered molecules hold immense therapeutic promise. A cornerstone of peptidomimetic design is the strategic imposition of conformational constraints to lock the molecule into a bioactive shape. For years, 4-Cbz-Morpholine-3-carboxylic acid has been a trusted partner in this endeavor, its rigid morpholine ring serving as a reliable scaffold to induce desired secondary structures, particularly β-turns.
However, the ever-evolving landscape of medicinal chemistry demands a broader and more nuanced toolkit. The subtle yet critical variations in receptor subtypes and the quest for enhanced pharmacological properties necessitate a departure from a one-size-fits-all approach. This guide is born out of this necessity, offering a comprehensive exploration of viable alternatives to this compound. We will delve into the rationale behind their design, compare their performance through available experimental data, and provide detailed protocols for their synthesis and analysis. It is our hope that this guide will empower researchers to make more informed decisions in the rational design of the next generation of peptidomimetic therapeutics.
The Benchmark: Understanding this compound
This compound is a non-natural, conformationally restricted amino acid analog. Its key features include:
-
A Morpholine Scaffold: This six-membered heterocyclic ring system significantly restricts the torsional angles (φ and ψ) of the peptide backbone, reducing its flexibility.
-
The Cbz Protecting Group: The N-carboxybenzyl (Cbz) group is a standard urethane-type protecting group in peptide synthesis, readily incorporated using established protocols.
-
β-Turn Induction: The constrained nature of the morpholine ring predisposes peptide sequences to adopt well-defined secondary structures, most notably β-turns.[1] This is crucial as β-turns are frequently involved in molecular recognition events at the surface of proteins.
While effective, the conformational space sampled by the morpholine scaffold is relatively limited. The pursuit of alternatives is driven by the need for scaffolds that can offer:
-
Diverse Conformational Preferences: To mimic a wider array of peptide secondary structures.
-
Varied Physicochemical Properties: To modulate solubility, lipophilicity, and other drug-like characteristics.
-
Novel Side-Chain Orientations: To explore different interactions with biological targets.
-
Improved Synthetic Accessibility: To facilitate the rapid generation of compound libraries.
Promising Alternatives: A Comparative Analysis
Proline and its Analogs: The Natural Choice for Turns
Proline, with its unique cyclic structure, is nature's own tool for introducing kinks and turns into polypeptide chains. A vast array of synthetic proline analogs have been developed to fine-tune these conformational preferences.
Rationale for Use: The five-membered pyrrolidine ring of proline restricts the φ dihedral angle to approximately -60° to -75°. Modifications to this ring can further influence its pucker and the cis/trans isomerism of the preceding peptide bond, offering a subtle yet powerful means of conformational control.
Key Advantages:
-
Biocompatibility: As derivatives of a natural amino acid, they are often well-tolerated in biological systems.
-
Tunable Conformation: Substituents on the ring can enforce specific ring puckering (Cγ-endo or Cγ-exo), which in turn influences the overall peptide conformation.
-
Modulation of Cis/Trans Isomerism: The energy barrier for cis/trans isomerization of the Xaa-Pro bond can be altered by substituents, which can be critical for biological activity.[2]
Experimental Data Snapshot:
| Scaffold | Key Conformational Feature | Reported Biological Application | Reference |
| (4R)-Fluoroproline | Cγ-exo pucker, strong preference for trans amide bond | Collagen stabilization, SH3 domain ligands | [3] |
| (4S)-Fluoroproline | Cγ-endo pucker, increased propensity for cis amide bond | Modulating protein-protein interactions | [3] |
| 3,4-Dehydroproline | Planar constraint, altered ring pucker | IHF protein mimics | |
| Azetidine-2-carboxylic acid (Aze) | Four-membered ring, different backbone geometry | Altering peptide helicity | [4] |
Piperidine-Based Scaffolds: Expanding the Ring
Six-membered piperidine rings offer a larger and more flexible scaffold compared to the five-membered ring of proline, providing access to a different range of conformational space.
Rationale for Use: The chair and boat conformations of the piperidine ring can be controlled by substitution, allowing for the precise positioning of side chains. The incorporation of a piperidine moiety can mimic both extended and turn conformations.
Key Advantages:
-
Structural Diversity: The piperidine ring can be functionalized at multiple positions, enabling the creation of diverse chemical libraries.
-
Synthetic Accessibility: A wealth of synthetic methods for piperidine derivatives exists, facilitating their preparation.[5][6][7]
-
Improved Pharmacokinetics: The piperidine scaffold is a common motif in many approved drugs and can impart favorable ADME properties.
Experimental Data Snapshot:
| Scaffold | Key Conformational Feature | Reported Biological Application | Reference |
| (S)-Piperidine-2-carboxylic acid (Pipecolic acid) | Chair conformation, preference for polyproline II-like structure | Proteasome inhibitors, antibacterial agents | [4][8][9] |
| Nipecotic acid (Piperidine-3-carboxylic acid) | Can adopt both turn and extended conformations | GABA uptake inhibitors | |
| Isonipecotic acid (Piperidine-4-carboxylic acid) | Symmetrical scaffold for diverse functionalization | Various CNS-active compounds |
Aza-Amino Acids: Nitrogen's Impact on Backbone Geometry
Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, represent a more profound modification to the peptide backbone, leading to unique structural and electronic properties.
Rationale for Use: The substitution of a CαH group with a nitrogen atom removes the chiral center (unless the nitrogen is part of a ring) and alters the bond angles and rotational barriers of the backbone. This can lead to a strong predisposition for specific secondary structures, particularly β-turns.
Key Advantages:
-
Enhanced Proteolytic Stability: The semicarbazide linkage formed is resistant to cleavage by common proteases.
-
Strong Turn-Inducing Potential: The planar nature of the urea-like bond and steric interactions favor the formation of β-turns.[10]
-
Modulation of Hydrogen Bonding: The additional nitrogen atom can act as a hydrogen bond acceptor, influencing interactions with the solvent and the receptor.
Experimental Data Snapshot:
| Scaffold | Key Conformational Feature | Reported Biological Application | Reference |
| Aza-proline | Mimics L-proline stereochemistry in triple helices | Collagen mimetics | |
| Aza-glycine | Induces β-turn conformations | Growth hormone secretagogue analogs | [10] |
| Aza-phenylalanine | Can be incorporated into bioactive peptides to probe turn formation | Melanocortin receptor agonists | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Constrained Analogs
This protocol provides a general framework for the incorporation of the aforementioned constrained amino acid analogs into a peptide sequence using Fmoc-based solid-phase chemistry.
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF again to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid analog (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Note for Aza-amino Acids: The coupling of the subsequent amino acid onto an aza-residue can be sluggish. Extended coupling times or the use of more potent coupling reagents may be necessary.[11]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and washing (step 3).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of peptidomimetics in solution.
Logical Relationship Diagram:
Caption: Workflow for 3D structure determination of peptidomimetics by NMR.
Methodology:
-
Sample Preparation: Dissolve the purified peptidomimetic in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, CD₃OH) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify the number of distinct species in solution (e.g., cis/trans isomers).
-
2D Homonuclear NMR:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons and assign spin systems corresponding to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the interproton distance.
-
-
Resonance Assignment: Systematically assign all proton resonances to specific atoms in the molecule using the through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlations.
-
Derivation of Structural Restraints:
-
Distance Restraints: Calibrate and convert NOE/ROE cross-peak volumes into upper limit interproton distance restraints.
-
Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.
-
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH, AMBER) to generate an ensemble of 3D structures that satisfy the experimental restraints through protocols like simulated annealing or restrained molecular dynamics.
-
Structure Validation and Analysis: Evaluate the quality of the calculated structures based on their agreement with the experimental data (e.g., low number of NOE violations) and their stereochemical quality (e.g., Ramachandran plot analysis). The resulting ensemble of low-energy structures represents the conformational space sampled by the peptidomimetic in solution.[12][13]
Concluding Remarks and Future Perspectives
The journey beyond this compound opens up a vast and exciting landscape for peptidomimetic design. The alternatives discussed herein – proline analogs, piperidine-based scaffolds, and aza-amino acids – each offer a unique set of tools to sculpt the conformation and properties of bioactive peptides. The choice of a particular scaffold will ultimately be dictated by the specific requirements of the biological target and the desired therapeutic profile. As our understanding of structure-activity and structure-property relationships deepens, and as synthetic methodologies continue to advance, we can anticipate the emergence of even more sophisticated and effective peptidomimetic scaffolds. The continued synergy between synthetic chemistry, structural biology, and pharmacology will undoubtedly pave the way for the development of novel and life-changing medicines.
References
- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 2. Dissecting the functions of conserved prolines within transmembrane helices of the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 7. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5′-C-piperidinyl-5′-O-aminoribosyluridines as potential antibacterial agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteres for the Carboxylic Acid Group in Drug Design
Introduction: The Double-Edged Sword of the Carboxylic Acid Group
The carboxylic acid moiety is a cornerstone in medicinal chemistry. Its planar structure, acidity (typically pKa ≈ 4-5), and capacity for strong hydrogen bonding and electrostatic interactions make it a frequent and potent component of pharmacophores in over 450 marketed drugs.[1][2] This functional group is pivotal for engaging with biological targets, often forming critical salt bridges with positively charged residues like arginine or lysine in a binding pocket.
However, the very properties that make it effective can also be significant liabilities in drug development.[3][4] The ionized nature of the carboxylate at physiological pH can lead to:
-
Poor Membrane Permeability: Limiting oral bioavailability and penetration of the blood-brain barrier.[1][5]
-
Metabolic Instability: Carboxylic acids are susceptible to metabolism, primarily through glucuronidation, which can form reactive acyl glucuronide metabolites.[2][6] These reactive species have been implicated in idiosyncratic drug toxicities, leading to the withdrawal of marketed drugs.[2][5]
-
High Plasma Protein Binding: The anionic charge can lead to extensive binding to plasma proteins, reducing the free fraction of the drug available to exert its therapeutic effect.[4]
-
Rapid Clearance: The polarity often facilitates rapid renal excretion, leading to a short half-life.[2]
To circumvent these challenges while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement .[1][3] A bioisostere is a functional group or molecule that shares similar physicochemical properties with another, eliciting a broadly similar biological response.[1] The goal is not simply to mimic the carboxylic acid but to intelligently modulate its properties to achieve a superior overall drug profile. The success of this strategy is highly context-dependent, often requiring the screening of several alternatives to find the optimal replacement for a given drug target and chemical scaffold.[3]
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is a multi-parameter optimization problem. The ideal surrogate should retain the necessary acidity and geometry for target binding while improving physicochemical and pharmacokinetic properties. Below is a comparison of the most widely used bioisosteres.
Tetrazole
The 5-substituted-1H-tetrazole is arguably the most successful and widely used carboxylic acid bioisostere.[1] Its N-H proton has a pKa (≈ 4.5-5.0) that is remarkably similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key electrostatic interactions of a carboxylate.[7][8] The tetrazolate anion features a delocalized charge over four nitrogen atoms, presenting a similar electrostatic potential field to a carboxylate.
-
Key Advantages:
-
Similar Acidity: Closely matches the pKa of carboxylic acids, preserving ionic interactions.[9]
-
Metabolic Stability: Resistant to acyl glucuronidation. It may undergo N-glucuronidation, but this is often a less problematic metabolic pathway.[6]
-
Established Precedent: The success of drugs like Losartan (an angiotensin II receptor antagonist) validates the utility of this replacement.[1][10] In Losartan, the tetrazole was crucial for achieving good oral bioavailability, which was not seen with the corresponding carboxylic acid analog.[1]
-
-
Potential Drawbacks:
N-Acylsulfonamide
N-Acylsulfonamides are highly versatile bioisosteres whose acidity can be tuned by modifying the substituents.[10] They are generally more acidic than simple sulfonamides (pKa ≈ 9-10) and can approximate the pKa of carboxylic acids.[8][10] The two sulfonyl oxygens and the carbonyl oxygen can act as hydrogen bond acceptors, providing a rich interaction profile.
-
Key Advantages:
-
Tunable Acidity: The pKa can be modulated by the choice of both the acyl and sulfonyl R-groups, offering fine control over ionization state.
-
Improved Lipophilicity: Generally more lipophilic than carboxylic acids, which can enhance membrane permeability.[10]
-
Enhanced Potency: In some cases, this moiety can form additional hydrogen bonds with the target protein that were not possible with the original carboxylate, leading to increased potency.[10] For example, in the development of HCV NS3 protease inhibitors, an acyl sulfonamide replacement led to a 50-fold increase in potency.[10]
-
-
Potential Drawbacks:
-
Increased Structural Bulk: The group is larger than a carboxylic acid, which may not be tolerated in sterically constrained binding pockets.
-
Potential for Hydrolysis: While more stable than many esters, the acyl group can be subject to hydrolysis under certain conditions.
-
Hydroxamic Acid
Hydroxamic acids (pKa ≈ 8-9) are weaker acids than carboxylic acids.[1] While they are often employed for their metal-chelating properties (e.g., in HDAC inhibitors), they can also serve as carboxylic acid bioisosteres.[1] At physiological pH, they are predominantly in the neutral form, which can be advantageous for membrane permeability.
-
Key Advantages:
-
Improved Permeability: The higher pKa means a larger fraction of the molecules are neutral at pH 7.4, which can significantly improve passive diffusion.
-
Versatile Binding: Can act as both a hydrogen bond donor and acceptor.
-
-
Potential Drawbacks:
-
Metabolic Instability: Can be susceptible to hydrolysis back to the corresponding carboxylic acid in vivo.[1]
-
Weaker Acidity: The lower acidity may result in the loss of a critical ionic interaction with the target, leading to reduced potency.
-
Potential for Toxicity: The metal-chelating ability can lead to off-target effects.
-
Data Summary Table
The following table summarizes key experimental and calculated physicochemical properties for phenylpropionic acid and its bioisosteric analogs, providing a quantitative basis for comparison.
| Functional Group | Structure | pKa (Experimental) | logD (pH 7.4) | Permeability (PAMPA, 10⁻⁶ cm/s) | Fraction Unbound (fu, %) |
| Carboxylic Acid | -COOH | 4.64 | -0.49 | 0.2 | 10 |
| Tetrazole | -CN₄H | 4.89 | -0.44 | < 0.1 | 13 |
| N-Acylsulfonamide (Benzoyl) | -CONHSO₂Ph | 6.35 | 0.54 | 1.8 | 13 |
| Hydroxamic Acid | -CONHOH | 9.10 | 0.71 | 11.2 | 45 |
| Sulfonamide | -SO₂NH₂ | 10.0 | 1.05 | 19.3 | 61 |
| Hydroxamic Ester | -CONHOCH₃ | N/A | 1.35 | 40.5 | 64 |
Data adapted from Ballatore, C., et al. (2016). J. Med. Chem.[11][12] This data is for a specific phenylpropionic acid scaffold and serves as a representative comparison. Absolute values will change with the molecular scaffold, but the relative trends are often informative.
Experimental Protocols for Bioisostere Evaluation
To ensure trustworthiness and provide actionable insights, this section details standardized protocols for the synthesis and evaluation of carboxylic acid bioisosteres.
Protocol 1: Synthesis of a 5-Substituted-1H-Tetrazole from a Nitrile
This protocol describes the [3+2] cycloaddition of an azide with a nitrile, a common method for synthesizing tetrazoles.[13] The use of zinc salts in water is a safer and more environmentally friendly alternative to older methods.[14][15]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting nitrile (1.0 mmol), sodium azide (NaN₃, 1.5 mmol, 97.5 mg), and zinc bromide (ZnBr₂, 0.5 mmol, 112.7 mg). Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with strong acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Solvent Addition: Add a 2:1 mixture of water and 2-propanol (6 mL).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting nitrile is consumed (typically 12-24 hours), cool the mixture to room temperature.
-
Precipitation: Slowly add 3N hydrochloric acid (HCl) to the stirred solution until the pH is approximately 2. The tetrazole product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: The crude product can be further purified by recrystallization if necessary. Dry the final product under vacuum to yield the 5-substituted-1H-tetrazole.
Protocol 2: Determination of pKa, logP, and logD
These fundamental physicochemical properties govern a molecule's behavior. This protocol outlines a medium-throughput method using UV spectrophotometry and the shake-flask method.[16][17]
Step-by-Step Methodology:
A. pKa Determination (UV-Metric)
-
Buffer Preparation: Prepare a series of universal aqueous buffers with pH values ranging from 1.0 to 13.0.
-
Sample Preparation: In a UV-transparent 96-well plate, add a small, fixed volume of a concentrated stock solution of the test compound (in DMSO or methanol) to each buffer.
-
Measurement: Measure the full UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.
-
Analysis: Identify a wavelength with a significant change in absorbance upon ionization. Plot the absorbance at this wavelength against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
B. logP/logD Determination (Shake-Flask Method) [16][18]
-
Phase Preparation: Prepare a mixture of n-octanol and the aqueous phase (purified water for logP; phosphate-buffered saline at pH 7.4 for logD). Shake vigorously for 24 hours to ensure mutual saturation, then allow the layers to separate.
-
Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Vortex the vial vigorously for 30 minutes to allow the compound to partition between the two phases.
-
Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound using a validated HPLC-UV method.
-
Calculation: Calculate the partition coefficient (P or D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP or logD.
Emerging Bioisosteres: Beyond the Classics
Research into novel carboxylic acid surrogates is an active field.[2][3] Some promising emerging groups include:
-
Hydroxy-heterocycles: Groups like 3-hydroxyisoxazoles and 4-hydroxy-1,2,3-triazoles can have pKa values in the 6-7 range and offer unique vectors for substitution.[2]
-
Tetrazolones: These derivatives of tetrazoles exhibit favorable acidity (pKa ≈ 6) and have shown potential for reducing rapid clearance and improving pharmacokinetic profiles in vivo.[2]
-
Neutral Bioisosteres: In cases where the acidic proton is not required for an ionic interaction but rather as a hydrogen bond donor, neutral groups can be considered. An alternative strategy involves replacing the carboxylate with a neutral group that can form cation-π interactions with arginine or lysine residues in the target protein.[4][6] This approach can be highly beneficial for improving CNS penetration.[6]
Conclusion
The replacement of a carboxylic acid with a bioisostere is a powerful and well-established strategy in medicinal chemistry to overcome common ADME and toxicity hurdles.[3][5] There is no single "best" replacement; the optimal choice is dictated by the specific biological target, the surrounding chemical scaffold, and the desired property modulation. A systematic approach, involving the synthesis and evaluation of a carefully selected panel of isosteres, is crucial for success. By comparing key properties such as pKa, lipophilicity, metabolic stability, and permeability, researchers can make data-driven decisions to advance lead compounds with a higher probability of clinical success. The continued development of novel surrogates promises to further expand the toolkit available to drug discovery professionals.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. m.youtube.com [m.youtube.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 10. drughunter.com [drughunter.com]
- 11. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stereochemical Confirmation in Morpholine Derivative Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise determination of stereochemistry is not merely a final analytical step but a cornerstone of rational drug design and synthesis. The morpholine scaffold, a privileged structure in a multitude of clinically significant molecules, presents a compelling case for the rigorous confirmation of its stereoisomers. The three-dimensional arrangement of substituents on the morpholine ring can profoundly influence a compound's pharmacological and toxicological profile. This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of morpholine derivatives, grounded in experimental data and field-proven insights.
The Criticality of Stereochemical Integrity in Morpholine Derivatives
The biological activity of chiral morpholine derivatives is intrinsically linked to their stereochemistry. Enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit vastly different behaviors in the chiral landscape of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and confirm the stereochemical purity of a single enantiomer is paramount in the development of safe and efficacious drugs.
A Comparative Overview of Analytical Techniques
The confirmation of stereochemistry in morpholine derivatives relies on a suite of powerful analytical techniques. This guide will focus on the three most prevalent and definitive methods: Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each technique offers a unique set of advantages and limitations, and the choice of method often depends on the specific requirements of the analysis, the nature of the compound, and the stage of the drug development process.
| Feature | NMR with Chiral Auxiliaries | Single-Crystal X-ray Crystallography | Chiral High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Determination of enantiomeric excess (ee) and relative/absolute configuration | Unambiguous determination of absolute configuration | Quantification of enantiomeric excess (ee) and enantiomeric purity |
| Sample Requirements | ~1-10 mg, in solution | High-quality single crystal (0.1-0.3 mm) | ~0.1-1 mg/mL solution |
| Analysis Time | Rapid (minutes to hours) | Lengthy (hours to days, including crystal growth) | Relatively fast (minutes per sample) |
| Data Output | Chemical shift differences (Δδ) | 3D molecular structure | Chromatogram with separated enantiomeric peaks |
| Strengths | Non-destructive, provides structural information, applicable to solutions | Provides definitive absolute configuration | High precision and accuracy, high throughput, robust for routine analysis |
| Limitations | Indirect method, requires chiral auxiliary, potential for signal overlap | Requires a suitable single crystal, not always feasible | Requires method development, may not provide absolute configuration directly |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Enantiomers in Solution
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry.[1] However, in a standard achiral solvent, enantiomers are indistinguishable as they produce identical NMR spectra. To overcome this, chiral auxiliaries are employed to create a diastereomeric environment, leading to the differentiation of enantiomeric signals.[2]
A. Chiral Solvating Agents (CSAs)
Principle of Operation: Chiral solvating agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[3] These complexes have different magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum. The choice of CSA is critical and is often dictated by the functional groups present in the analyte. For morpholine derivatives, which possess hydrogen bond acceptors (oxygen and nitrogen), CSAs capable of forming strong hydrogen bonds are often effective.[4][5]
Causality of Experimental Choices: The selection of a non-polar deuterated solvent like chloroform-d (CDCl₃) or benzene-d₆ is crucial as it minimizes competition with the CSA for hydrogen bonding sites on the analyte, thereby maximizing the interaction and the resulting chemical shift differences (Δδ).[4] The stoichiometry of the CSA to the analyte is also a key parameter to optimize for achieving the best resolution of signals.
Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the morpholine derivative in 0.6 mL of CDCl₃.
-
Addition of CSA: Add 1.0 to 1.2 equivalents of a suitable enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
B. Chiral Derivatizing Agents (CDAs) - The Mosher's Acid Method
Principle of Operation: Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the analyte to form a stable pair of diastereomers.[6][7] These diastereomers can then be analyzed by NMR. The Mosher's acid method is particularly useful for determining the absolute configuration of secondary alcohols and amines, functional groups often present or easily introduced in morpholine derivatives.[8]
Causality of Experimental Choices: The formation of diastereomeric esters or amides with both (R)- and (S)-MTPA is essential.[6] The anisotropic effect of the phenyl group in the MTPA moiety causes different shielding/deshielding of the protons on either side of the newly formed stereocenter in the two diastereomers.[8] By comparing the chemical shifts of corresponding protons in the (R)- and (S)-MTPA derivatives (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.[7]
Experimental Protocol: Absolute Configuration Determination using Mosher's Acid
-
Diastereomer Synthesis:
-
In two separate vials, react the enantiomerically enriched morpholine derivative (containing a hydroxyl or amino group) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
Purify the resulting diastereomeric esters/amides.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives in the same deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the original stereocenter.
-
A consistent positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
-
II. Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[9][10] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.[11]
Principle of Operation: When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a 3D model of the molecule can be constructed. For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized, which is most effective when the molecule contains at least one heavy atom (e.g., bromine, sulfur, or a metal).[12]
Causality of Experimental Choices: The most critical and often challenging step is the growth of a high-quality single crystal of the morpholine derivative, typically 0.1-0.3 mm in size.[7] The choice of solvent or solvent system for crystallization is crucial and often determined empirically through screening various conditions. If the molecule itself does not contain a heavy atom, derivatization with a heavy-atom-containing reagent or co-crystallization with a chiral molecule of known absolute configuration can be employed.[11]
Experimental Protocol: Absolute Configuration Determination by X-ray Crystallography
-
Crystal Growth: Grow single crystals of the enantiomerically pure morpholine derivative from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Selection and Mounting: Select a well-formed, transparent crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Analyze the anomalous dispersion data (e.g., by calculating the Flack parameter) to determine the absolute configuration of the molecule.[13] A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration.
III. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers in both research and quality control settings.[14][15] It is a powerful tool for determining the enantiomeric excess (ee) and enantiomeric purity of morpholine derivatives with high accuracy and precision.[16]
Principle of Operation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[16] This differential interaction leads to different retention times, resulting in the separation of the enantiomers into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer.
Causality of Experimental Choices: The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method.[17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.[16] The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is also crucial for achieving optimal separation. The interaction mechanisms between the analyte and the CSP can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[16]
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Method Development/Screening:
-
Screen a selection of chiral columns (e.g., polysaccharide-based, Pirkle-type) with different mobile phase compositions to identify a suitable separation method.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) of the enantiomeric peaks.
-
-
Sample Preparation: Dissolve the morpholine derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
-
Method Validation: For routine analysis, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[18][19][20]
Conclusion: An Integrated Approach to Stereochemical Confirmation
The confirmation of stereochemistry in morpholine derivative synthesis is a multifaceted challenge that often requires an integrated analytical approach. While chiral HPLC is the undisputed workhorse for the routine determination of enantiomeric excess due to its robustness and high throughput, NMR spectroscopy with chiral auxiliaries offers a rapid and non-destructive method that also provides valuable structural information. For the unambiguous assignment of absolute configuration, single-crystal X-ray crystallography remains the ultimate authority, provided a suitable crystal can be obtained.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. matilda.science [matilda.science]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. eijppr.com [eijppr.com]
- 17. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Carboxylic Acid Activation for Morpholine Coupling
Introduction: The Critical Role of Amide Bonds and the Morpholine Moiety
The formation of an amide bond is arguably the most fundamental and frequently performed transformation in medicinal chemistry and drug development.[1][2] This covalent linkage is a cornerstone of peptides, proteins, and a vast array of synthetic pharmaceuticals due to its exceptional metabolic stability. Within this context, the synthesis of morpholine amides holds particular significance. The morpholine heterocycle is a privileged scaffold in drug design, prized for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, while often providing a favorable vector for molecular interactions.
However, the direct condensation of a carboxylic acid and an amine (like morpholine) to form an amide is a kinetically slow and thermodynamically challenging process, requiring the "activation" of the carboxylic acid.[3] This guide provides an in-depth, comparative analysis of the most prevalent and effective carboxylic acid activation methods for coupling with morpholine. We will move beyond simple protocols to explore the underlying mechanisms, the rationale behind reagent selection, and the practical nuances that distinguish a successful coupling from a failed reaction. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and make informed decisions in the laboratory.
Core Principles of Carboxylic Acid Activation
The central principle of amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This transformation renders the carbonyl carbon significantly more electrophilic, making it susceptible to nucleophilic attack by the nitrogen atom of morpholine. The choice of activating agent dictates the nature of the activated intermediate, which in turn influences reaction efficiency, kinetics, potential side reactions, and the preservation of stereochemical integrity if the carboxylic acid is chiral.[4]
We will focus on three major classes of modern coupling reagents:
-
Carbodiimides: The workhorses of amide synthesis (e.g., EDC).
-
Uronium/Aminium Salts: The high-performance reagents (e.g., HATU).
-
Phosphonium Salts: The reliable and robust activators (e.g., PyBOP).
Method 1: The Carbodiimide Approach (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a widely used coupling reagent due to its high efficiency, operational simplicity, and a key practical advantage: the urea byproduct formed during the reaction is water-soluble, facilitating a straightforward aqueous workup for its removal.[3][5]
Mechanism of Action
The coupling process is not a simple, one-step activation. For optimal performance and to mitigate common side reactions, particularly racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[6]
The mechanism proceeds through a multi-step pathway:
-
Initial Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.
-
Additive Interception: HOBt, a superior nucleophile compared to the incoming amine, rapidly intercepts the O-acylisourea intermediate. This forms an HOBt-ester. This new activated species is more stable than the O-acylisourea and, crucially, is less susceptible to racemization.[3]
-
Amide Formation: The amine (morpholine) then attacks the carbonyl carbon of the HOBt-ester. This nucleophilic acyl substitution displaces HOBt and forms the desired amide bond.
Method 2: The Uronium/Aminium Salt Approach (HATU)
Uronium/aminium salt-based reagents are renowned for their high reactivity, rapid reaction times, and low rates of racemization.[3] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is arguably the gold standard in this class, particularly for challenging couplings involving sterically hindered substrates or for ensuring high fidelity with sensitive materials.[3][6]
Mechanism of Action
HATU's efficacy stems from its derivation from HOAt (1-hydroxy-7-azabenzotriazole). The pyridine nitrogen atom in the HOAt leaving group provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the rate of amide bond formation.
The mechanism requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA):
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester and releases a tetramethylurea byproduct.[3][7]
-
Amide Formation: Morpholine directly attacks the highly activated OAt-ester to yield the final amide product.
A critical experimental consideration: Uronium reagents like HATU can react with primary and secondary amines to form an undesired guanidinium byproduct.[8] To prevent this, the carboxylic acid should be "pre-activated" with HATU and the base for a few minutes before the amine (morpholine) is introduced.[9]
Performance Comparison: A Head-to-Head Analysis
The selection of a coupling reagent is a critical decision that balances reactivity, cost, ease of use, and the specific demands of the substrates. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | EDC/HOBt | HATU | PyBOP (Phosphonium Salt) |
| Reactivity | Good to Very Good | Excellent | Very Good |
| Typical Yield | Good-Excellent | Excellent | Good-Excellent |
| Racemization Risk | Low (with HOBt) | Very Low | Low |
| Key Side Reaction | N-acylurea formation | Guanidinylation of amine | None common |
| Byproduct Removal | Easy (water-soluble urea) | Moderate (water-soluble) | Difficult (phosphine oxide)[8] |
| Relative Cost | Low | High | High |
| Safety | Moderate (EDC is a sensitizer) | High (Potentially explosive HOAt derivative)[10] | High (Byproduct toxicity concerns with older BOP)[10] |
| Best For... | Routine, large-scale synthesis; cost-sensitive projects. | Difficult couplings, sterically hindered substrates, chiral acids. | When guanidinylation is a concern (e.g., non-pre-activated protocols). |
Data synthesized from multiple sources, highlighting general performance trends.[1][3][10][11]
Experimental Protocols
The following are generalized, step-by-step protocols for a solution-phase morpholine coupling reaction. Researchers should always adapt procedures to their specific substrates and optimize conditions as needed.
General Experimental Workflow
Protocol 1: Morpholine Coupling using EDC/HOBt
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Morpholine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and morpholine (1.1 equiv).[3]
-
Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3][5]
Protocol 2: Morpholine Coupling using HATU
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Morpholine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath with magnetic stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-20 minutes. This step is crucial to form the active ester and prevent guanidinylation of the morpholine.[3]
-
Add the morpholine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than EDC couplings.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: Follow steps 8 and 9 from the EDC/HOBt protocol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3][12]
Conclusion and Recommendations
The choice of a carboxylic acid activation method for morpholine coupling is a strategic decision guided by the specific requirements of the synthesis.
-
For routine, scalable, and cost-effective syntheses where the substrates are not particularly challenging, the EDC/HOBt method is a robust and reliable choice. Its primary advantage lies in the straightforward, water-based removal of byproducts.
-
For difficult couplings involving sterically hindered acids, electron-poor amines, or valuable substrates where maximizing yield and minimizing side reactions is paramount, HATU is the reagent of choice. Its high reactivity and low racemization rates justify its higher cost in demanding applications.
-
Phosphonium salts like PyBOP offer a valuable alternative to HATU, providing high reactivity without the risk of amine guanidinylation, which can be advantageous in specific contexts, although workup can be more challenging.
By understanding the mechanisms and practical considerations outlined in this guide, researchers can better navigate the landscape of amide bond formation, leading to more efficient, reliable, and successful synthetic outcomes in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cbz-Morpholine-3-carboxylic Acid
This document provides a detailed, procedural guide for the safe handling and disposal of 4-Cbz-Morpholine-3-carboxylic acid (CAS No. 256446-67-0). As a crucial building block in pharmaceutical and chemical synthesis, its proper management is paramount to ensuring laboratory safety and environmental compliance. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound's waste stream confidently and responsibly, moving beyond simple instruction to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: A Proactive Approach
A definitive, publicly available Safety Data Sheet (SDS) with comprehensive hazard classifications for this compound is not readily found. Therefore, a robust risk assessment must be conducted by evaluating the hazards associated with its core chemical structures: the morpholine ring, the carboxylic acid group, and the carbamate (Cbz) protecting group.
-
Morpholine Moiety : The parent compound, morpholine, is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3]
-
Carboxylic Acid Group : While contributing to the acidic nature of the compound, this group is generally of lower concern than the other moieties. However, like most acids, it can be a skin and eye irritant.
-
Carbamate (Cbz) Group : Carbamates are a class of compounds with a wide range of toxicities; some are used as pesticides.[4] A key disposal consideration for many carbamates is their susceptibility to hydrolysis under alkaline conditions, which can break them down into less hazardous components (benzyl alcohol, carbon dioxide, and the morpholine-3-carboxylic acid core).[4][5]
-
Structurally Similar Compounds : The related compound, 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
Based on this analysis, this compound should be handled as a hazardous substance with the assumed risks summarized in the table below.
| Potential Hazard | Associated Moiety/Compound | Primary Safety Concern | Citation |
| Skin Corrosion/Irritation | Morpholine, Carboxylic Acid, Related Compounds | Can cause skin irritation or chemical burns upon contact. | [1][2][6] |
| Serious Eye Damage/Irritation | Morpholine, Related Compounds | May cause serious, potentially irreversible, eye damage. | [1][3][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Morpholine | Assumed to be harmful or toxic if ingested, absorbed through the skin, or inhaled as dust. | [1][2] |
| Respiratory Irritation | Related Compounds | Dust or aerosols may irritate the respiratory tract. | [6] |
| Environmental Hazard | General Principle for Synthetic Reagents | Should not be released into the environment as its ecological impact is not fully characterized. | [7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the comprehensive hazard assessment, the following minimum PPE must be worn at all times when handling this compound in any form (solid, in solution, or as waste).
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against dust particles and splashes of solutions containing the compound, preventing serious eye irritation or damage.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which could lead to irritation or toxic absorption. Gloves must be inspected before use and disposed of properly after handling.[10] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities of the solid compound outside of a certified chemical fume hood to prevent respiratory tract irritation.[9][10] |
All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[11]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that prioritizes safety, segregation, and compliance with institutional and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[12][13]
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste management.[14][15]
-
Identify the Waste Stream : Determine the nature of the waste:
-
Pure, Unused, or Expired Compound : Solid waste.
-
Solutions : Liquid waste. Note the solvent(s) used.
-
Contaminated Labware : Includes items like pipette tips, gloves, and empty containers.
-
-
Segregate at the Source : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[16] Specifically:
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Select an Appropriate Container :
-
Solid Waste : Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).[15] The container must be in good condition, with no cracks or residue on the outside.[12][16]
-
Liquid Waste : Use a sealed, leak-proof container, preferably the original solvent bottle or a designated waste container. Ensure compatibility with the solvent.[14]
-
Contaminated Sharps : Needles or broken glass must be placed in a designated sharps container.[11]
-
-
Label the Container Clearly :
-
Attach a hazardous waste tag provided by your institution's EHS department.
-
Write the full chemical name: "this compound".
-
List all components, including solvents, with their approximate percentages.[16]
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Do not obscure any original manufacturer labels if reusing a container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are a regulatory requirement.
-
Location : Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[15][16]
-
Containment : The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[14]
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[16]
Step 4: Disposal and Final Disposition
The final disposal must be handled by trained professionals.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[12]
-
Chemical Deactivation (Expert Use Only) : For facilities equipped for chemical waste treatment, alkaline hydrolysis can be considered to deactivate the carbamate group. This procedure should only be performed by trained personnel after a thorough risk assessment and with institutional approval. A general approach, adapted from carbamate pesticide disposal guidelines, involves treatment with a strong base like sodium hydroxide to hydrolyze the Cbz group.[4] This is an advanced procedure and is not recommended for standard laboratory practice. The primary and safest disposal route is through a licensed hazardous waste contractor.
-
Empty Container Disposal : The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[17] After being thoroughly rinsed and air-dried, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary.[17]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. redox.com [redox.com]
- 3. chemos.de [chemos.de]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.pt [fishersci.pt]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cbz-Morpholine-3-carboxylic acid
This guide provides essential safety and handling protocols for 4-Cbz-Morpholine-3-carboxylic acid, a compound frequently utilized in pharmaceutical research and development. As a Senior Application Scientist, my objective is to extend beyond mere product support and empower you, my fellow researchers, with the in-depth, field-proven knowledge necessary to maintain the highest standards of laboratory safety. This document is structured not as a rigid template, but as a dynamic, logical guide that prioritizes scientific integrity and practical application. Our shared goal is a productive and, above all, safe research environment.
Hazard Recognition: A Structural Approach to Safety
-
Morpholine Moiety : The parent compound, morpholine, is classified as a flammable liquid and vapor.[3][4][5] It is known to be corrosive, causing severe skin burns and eye damage, and is toxic if it comes into contact with skin or is inhaled.[5][6][7][8]
-
Carboxylic Acid Group : Carboxylic acids are, by their nature, acidic and can range from mild irritants to corrosive substances.[9] This functional group necessitates protection against skin and eye contact.[9]
-
Solid Form : As a solid, this compound presents an inhalation hazard if it becomes airborne dust.[10][11] Fine powders can irritate the respiratory system and, in some cases, may form combustible dust concentrations in the air.[10]
Based on this structural analysis, we must handle this compound as a substance that is potentially corrosive to skin and eyes, a respiratory irritant, and harmful if swallowed or inhaled.
Risk Minimization: The Hierarchy of Controls
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical, but it should always be used in conjunction with engineering and administrative controls.
-
Engineering Controls : These are the most effective measures as they involve physically removing the hazard. All handling of this compound, especially in its powdered form, must be performed within a certified chemical fume hood.[10] The fume hood provides essential ventilation to capture and remove airborne dust and potential vapors, minimizing inhalation exposure.[12]
-
Administrative Controls : These are the procedures and work practices that reduce exposure risk. This includes comprehensive training on the specific hazards of the chemical, adherence to a written Chemical Hygiene Plan (CHP) as mandated by OSHA, and designating specific areas for handling hazardous compounds.[13][14][15]
-
Personal Protective Equipment (PPE) : PPE is the last line of defense. The following sections detail the specific PPE required for handling this compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on the assessed risks of skin contact, eye exposure, and inhalation.[14]
| Protection Type | Required PPE | Rationale and Key Standards |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Protects against splashes and airborne dust. Goggles must provide a complete seal around the eyes and conform to ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[10][16][17] |
| Skin and Body Protection | Chemical-Resistant Lab Coat & Nitrile Gloves | A fully buttoned lab coat protects the skin and personal clothing.[10] Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[17] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your hands.[18] |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | While a fume hood is the primary control, a NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[11][18] The type of respirator cartridge (e.g., P95 or P100) will depend on a formal exposure assessment.[18] |
| Foot Protection | Closed-Toed Shoes | Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory to protect against spills.[10] |
Procedural Guide: Donning, Doffing, and Disposal
Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Step-by-Step PPE Donning Protocol
-
Lab Coat : Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield : Put on your chemical splash goggles. If a higher splash risk exists, add a face shield over the goggles.
-
Gloves : Put on your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Step-by-Step PPE Doffing Protocol (to be performed in the lab area)
-
Gloves : Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.[10]
-
Goggles/Face Shield : Remove eye and face protection by handling the strap or earpieces.
-
Lab Coat : Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or dispose of it if it is a single-use coat.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water after removing all PPE.[19]
Operational and Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.[10]
-
Solid Chemical Waste : Any unused this compound must be disposed of as hazardous chemical waste. Do not place it in regular trash or wash it down the drain.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[10][19]
-
Waste Segregation : Ensure the waste container is properly labeled with the chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.[20]
Workflow for Hazard Assessment and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate controls and PPE when working with this compound.
Caption: Hazard assessment and PPE selection workflow.
References
- 1. acs.org [acs.org]
- 2. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. labdepotinc.com [labdepotinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chemos.de [chemos.de]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. acs.org [acs.org]
- 13. osha.gov [osha.gov]
- 14. compliancy-group.com [compliancy-group.com]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. chemistry.osu.edu [chemistry.osu.edu]
- 17. leelinework.com [leelinework.com]
- 18. capotchem.com [capotchem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.pt [fishersci.pt]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
